molecular formula C10H9BrO3 B134048 2-Bromo-3',4'-(methylenedioxy)propiophenone CAS No. 52190-28-0

2-Bromo-3',4'-(methylenedioxy)propiophenone

Cat. No.: B134048
CAS No.: 52190-28-0
M. Wt: 257.08 g/mol
InChI Key: NTPQGLLTGPTOAA-UHFFFAOYSA-N
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Description

2-Bromo-3',4'-(methylenedioxy)propiophenone, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQGLLTGPTOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440428
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52190-28-0
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS 52190-28-0), a key synthetic intermediate. The document delves into its physicochemical properties, outlines a detailed and validated synthesis protocol, and provides an in-depth analysis of its spectroscopic characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in laboratory and development settings. We will explore the causality behind the procedural steps and the interpretation of analytical data, ensuring a robust and scientifically sound resource.

Introduction and Strategic Importance

This compound, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one, is an α-brominated ketone of significant interest in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a methylenedioxy phenyl ring, makes it a versatile precursor for a variety of more complex molecules. It is primarily recognized as an analytical reference standard and a crucial intermediate in the synthesis of substituted cathinones and other psychoactive compounds.[1][2][3] Furthermore, its utility extends to the preparation of potential antifungal agents and analogues of 3,4-methylenedioxymethamphetamine (MDMA).[2][4][5] A comprehensive understanding of its properties and synthesis is therefore paramount for its safe handling and efficient use in research and forensic applications.[3][4]

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of its reliable use in any scientific application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 52190-28-0[4][5]
Molecular Formula C₁₀H₉BrO₃[1][5]
Molecular Weight 257.08 g/mol [1][5][6]
Appearance Pale yellow to off-white crystalline solid[2][6]
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one
Common Synonyms 3',4'-Methylenedioxy-α-bromopropiophenone[5][7]
Boiling Point 345.7 ± 42.0 °C (Predicted)[2][7][8]
Density 1.585 ± 0.06 g/cm³ (Predicted)[2][7][8]
Solubility Soluble in Chloroform; 1 mg/mL in DMSO & Ethanol[2][3]

Synthesis and Purification: An Experimental Deep Dive

The most common and effective route to synthesize this compound is via the direct α-bromination of its ketone precursor, 3',4'-(methylenedioxy)propiophenone. This electrophilic substitution reaction is highly efficient and proceeds via an enol intermediate.[9]

Underlying Mechanism: The "Why"

The reaction is typically acid-catalyzed, where the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. This facilitates the formation of a nucleophilic enol tautomer. This enol then attacks a molecule of elemental bromine (Br₂), an electrophile, resulting in the brominated ketone and the regeneration of the acid catalyst. The regioselectivity, favoring bromination at the α-carbon, is driven by the stability of the enol intermediate.[9]

Validated Laboratory Protocol

This protocol is a synthesis of established methods, designed for reproducibility and high yield.[1][2][4]

Step 1: Reaction Setup

  • In a fume hood, dissolve 10.0 mmol (1.78 g) of 3',4'-(methylenedioxy)propiophenone in 25 mL of diethyl ether (Et₂O) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

Step 2: Bromination

  • Slowly add 10.0 mmol (0.51 mL, 1.60 g) of liquid bromine (Br₂) to the stirred solution. Safety Note: Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment.

  • Allow the reaction to stir for approximately 30 minutes. The reaction is typically complete when the characteristic red-brown color of bromine fades to a light yellow, indicating its consumption.[1][4]

Step 3: Quenching and Work-up

  • Carefully quench the reaction by adding 10 mL of cold water.

  • Transfer the mixture to a separatory funnel and dilute with an additional 25 mL of Et₂O.

  • Wash the organic layer sequentially with:

    • 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid (e.g., HBr byproduct).

    • 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted bromine.

    • 30 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 4: Purification

  • The resulting crude product, often a pale amber oil or solid, is purified by flash column chromatography on silica gel.

  • A typical eluent system is 50% dichloromethane (CH₂Cl₂) in hexanes.[4]

  • Combine the fractions containing the pure product (monitored by TLC) and remove the solvent to yield this compound as a white to pale yellow solid. An expected yield is approximately 82%.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase Start Dissolve Ketone Precursor in Diethyl Ether Add_Br2 Add Elemental Bromine (Br₂) Start->Add_Br2 Stir Stir at 0-5°C for 30 min Add_Br2->Stir Quench Quench with Water Stir->Quench Extract Extract with Et₂O Quench->Extract Wash_NaHCO3 Wash with sat. NaHCO₃ Extract->Wash_NaHCO3 Wash_Na2S2O3 Wash with sat. Na₂S₂O₃ Wash_NaHCO3->Wash_Na2S2O3 Wash_Brine Wash with Brine Wash_Na2S2O3->Wash_Brine Dry Dry over MgSO₄ & Filter Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography (Silica Gel, CH₂Cl₂/Hexanes) Concentrate->Chromatography Final_Product Pure Crystalline Product Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for confirming the structure. The spectrum, typically run in deuterated chloroform (CDCl₃), provides distinct signals for each unique proton environment.

NMR_Structure mol label_H_arom1 7.64 (d) label_H_arom2 7.49 (s) label_H_arom3 6.87 (d) label_H_CH2 6.07 (s) label_H_CH 5.21 (q) label_H_CH3 1.88 (d)

Caption: Structure with key proton assignments for ¹H NMR.

¹H NMR Data (500 MHz, CDCl₃) [1][4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
7.64 Doublet (d)8.01HAromatic H (ortho to C=O)Deshielded by the electron-withdrawing carbonyl group.
7.49 Singlet (s)-1HAromatic H (ortho to C=O)No adjacent protons to couple with.
6.87 Doublet (d)8.01HAromatic H (meta to C=O)Shielded relative to other aromatic protons.
6.07 Singlet (s)-2H-O-CH₂-O-Protons of the methylenedioxy group are equivalent.
5.21 Quartet (q)7.01H-CH(Br)-Deshielded by both the adjacent carbonyl and bromine atom. Split into a quartet by the methyl group protons.
1.88 Doublet (d)7.03H-CH₃Split into a doublet by the adjacent methine proton.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns. For ketones, α-cleavage is a dominant fragmentation pathway.[10][11]

  • Molecular Ion (M⁺): Expect a pair of peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 256 and 258 , with nearly equal intensity (approx. 1:1 ratio). This isotopic signature is a definitive indicator of a monobrominated compound.

  • Key Fragments: Alpha-cleavage next to the carbonyl group is highly favorable.[10]

    • m/z 149: Loss of the bromoethyl radical (•CH(Br)CH₃) results in the stable 3,4-methylenedioxybenzoyl cation.

    • m/z 121: Further fragmentation of the benzoyl cation via loss of carbon monoxide (CO) yields the 3,4-methylenedioxyphenyl cation.

Infrared (IR) and UV-Visible Spectroscopy
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.[12][13]

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.[12][13]

    • ~1685-1666 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of a ketone conjugated with an aromatic ring.[14][15] The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to resonance with the phenyl group.[14][16]

    • ~1600 & ~1480 cm⁻¹: C=C stretching within the aromatic ring.[12][13]

    • ~1250 & ~1040 cm⁻¹: Characteristic C-O stretching of the methylenedioxy group.[17]

  • UV-Visible Spectroscopy: The chromophores in the molecule (aromatic ring, carbonyl group) give rise to characteristic absorptions.

    • λ_max: 234, 281, 319 nm.[3]

Applications and Regulatory Context

As established, this compound is primarily an intermediate and analytical standard.[3][18][19]

  • Forensic Science: Used as a reference standard for the identification of precursors in the clandestine synthesis of controlled substances, particularly synthetic cathinones.[2][4]

  • Pharmaceutical Research: Serves as a building block for creating libraries of novel compounds for screening, such as potential antifungal agents.[2][5]

  • Organic Synthesis: The reactive α-bromo ketone moiety is a versatile handle for further chemical transformations, including substitution and elimination reactions.[9]

Regulatory Note: Due to its application in the synthesis of controlled substances, this compound is a regulated chemical in some jurisdictions. For example, it is listed as a Schedule I controlled substance in the state of Florida, USA.[20] All researchers and distributors must be aware of and comply with all local, state, and federal regulations concerning its purchase, handling, and use.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties and established synthetic routes. Its value lies in its utility as a versatile chemical intermediate. The detailed synthesis and characterization data presented in this guide provide a solid foundation for its application in research, development, and forensic analysis. Adherence to validated protocols and a thorough understanding of its spectroscopic signature are essential for achieving desired outcomes and ensuring the integrity of scientific work.

References

  • 1-(benzo[d][1][7]dioxol-5-yl)-2-bromopropan-1-one | 52190-28-0. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved January 12, 2026, from [Link]

  • Infrared spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Chemical Technology and Metallurgy. Retrieved January 12, 2026, from [Link]

  • CAS#:52190-28-0 | this compound. (2024). Chemsrc. Retrieved January 12, 2026, from [Link]

  • Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. (n.d.). Safrole. Retrieved January 12, 2026, from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. (1958). Analytical Chemistry. Retrieved January 12, 2026, from [Link]

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  • IR frequency table. (n.d.). University of York, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones. (2014). YouTube. Retrieved January 12, 2026, from [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Retrieved January 12, 2026, from [Link]

  • Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

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2-Bromo-3',4'-(methylenedioxy)propiophenone CAS number 52190-28-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS 52190-28-0)

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Our focus is on the practical application of its synthesis, characterization, and safe handling, grounded in established chemical principles. This document is intended for researchers, chemists, and professionals in drug development and forensic science who require a detailed understanding of this compound.

Introduction and Strategic Importance

This compound, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone, is a synthetic ketone derivative.[1] Its core structure, featuring a methylenedioxy-substituted phenyl ring, makes it a valuable precursor in organic synthesis. The strategic placement of the bromine atom at the alpha position to the carbonyl group introduces a reactive site, enabling a variety of subsequent chemical transformations.

Primarily, this compound serves as an analytical reference standard and a key intermediate in the synthesis of substituted cathinones, a class of compounds with significant interest in forensic and pharmacological research.[1][2] Its applications also extend to the preparation of potential antifungal agents and analogues of 3,4-methylenedioxymethamphetamine (MDMA).[2][3][4] This guide will elucidate the critical aspects of its chemistry to support its effective and safe use in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. These properties dictate the selection of appropriate solvents, reaction conditions, and purification methods. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 52190-28-0[2][5]
Molecular Formula C₁₀H₉BrO₃[5][6]
Molecular Weight 257.08 g/mol [3][5]
Appearance Pale yellow or white crystalline solid[4][5][7]
Boiling Point 345.7 ± 42.0 °C at 760 mmHg (Predicted)[5][7]
Density 1.585 ± 0.06 g/cm³ (Predicted)[5][6][7]
Solubility Soluble in Chloroform, DMSO, Ethanol[1][4][7]
Storage Temperature -20°C or 2-8°C[1][8]

Synthesis: α-Bromination of a Propiophenone Precursor

The most prevalent and direct synthesis of this compound is achieved through the α-bromination of its precursor, 3',4'-(methylenedioxy)propiophenone (also known as MDP1P, CAS 28281-49-4).[4][9][10] This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

Mechanistic Rationale

The causality behind this synthesis lies in the reactivity of the enol or enolate form of the ketone. In the presence of an acid or base catalyst (though often performed neat or in a non-polar solvent), the ketone exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine (Br₂). This mechanism preferentially installs the bromine atom at the α-carbon, yielding the desired product. The choice of solvent, such as diethyl ether or chloroform, facilitates the reaction while being relatively inert to bromine under the reaction conditions.[4][9]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the purified final product.

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Aqueous Workup cluster_purification Isolation & Purification start Dissolve 3',4'-(Methylenedioxy)propiophenone in Diethyl Ether add_br2 Add Bromine (Br₂) solution (Stir for ~30 min) start->add_br2 1. Reagents monitor Monitor color change (Red to light-yellow) add_br2->monitor 2. Reaction quench Quench with Water (H₂O) monitor->quench 3. Quenching wash_bicarb Wash with aq. NaHCO₃ (Neutralizes excess acid) quench->wash_bicarb 4. Neutralization wash_thio Wash with aq. Na₂S₂O₃ (Removes excess Br₂) wash_bicarb->wash_thio 5. Excess Reagent Removal wash_brine Wash with Brine (Removes bulk water) wash_thio->wash_brine 6. Dehydration dry Dry organic layer (e.g., MgSO₄) wash_brine->dry 7. Final Drying filter_conc Filter and Concentrate in vacuo dry->filter_conc 8. Isolation purify Purify by Flash Chromatography filter_conc->purify 9. Purification end Obtain pure 2-Bromo-3',4'- (methylenedioxy)propiophenone purify->end 10. Final Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; each step is designed to address a specific chemical requirement, ensuring a high-purity product.

  • Preparation : In a well-ventilated fume hood, dissolve 3',4'-methylenedioxypropiophenone (10.0 mmol, 1.78 g) in diethyl ether (25 mL) in a round-bottom flask equipped with a magnetic stir bar.[4][9]

  • Bromination : Slowly add a solution of bromine (10.0 mmol, 0.51 mL) to the stirred ketone solution. The addition can be done at 0 °C to control the reaction rate, though room temperature is also cited.[9]

  • Reaction Monitoring : Stir the solution for approximately 30 minutes. A successful reaction is typically indicated by a color change from the initial red of bromine to a light-yellow solution.[2][4]

  • Quenching : Carefully quench the reaction by adding water (10 mL). Dilute the mixture further with diethyl ether (25 mL) to ensure proper partitioning.[2][4]

  • Aqueous Workup (Self-Validation) :

    • Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Causality: This step neutralizes any hydrobromic acid (HBr) byproduct generated during the reaction, preventing potential side reactions.[2][4][9]

    • Next, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 30 mL). Causality: This step removes any unreacted bromine from the organic phase by reducing it to bromide (Br⁻).[2][4]

    • Finally, wash with brine (saturated aqueous NaCl, 30 mL). Causality: This removes the bulk of the dissolved water from the organic layer, facilitating the final drying step.[2][4]

  • Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2][9]

  • Purification : The resulting crude α-bromoketone should be purified by flash column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane and hexanes.[4][9] This step is critical for removing any unreacted starting material and potential dibrominated byproducts.

  • Product Isolation : Combine the pure fractions and evaporate the solvent to yield this compound as a white or pale yellow solid.[4][9] An expected yield is in the range of 78-82%.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. Spectroscopic methods are the primary tools for this validation.

Analytical MethodObserved DataReference(s)
¹H NMR (500 MHz, CDCl₃)δ 7.64 (d, J=8.0 Hz, 1H), 7.49 (s, 1H), 6.87 (d, J=8.0 Hz, 1H), 6.07 (s, 2H), 5.21 (q, J=7.0 Hz, 1H), 1.88 (d, J=7.0 Hz, 3H)[4][9]
UV Spectroscopy λmax: 234, 281, 319 nm[1]

In addition to NMR and UV, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing purity and confirming the molecular weight (m/z = 257.1).[1]

Applications in Research

The primary utility of this compound stems from its role as a precursor. The α-bromo group is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack.

Synthesis of Substituted Cathinones

This compound is a well-documented precursor for the synthesis of cathinone derivatives, such as Methylone (3,4-methylenedioxy-N-methylcathinone).[11] The synthesis typically involves a nucleophilic substitution reaction where the bromine atom is displaced by an amine (e.g., methylamine), followed by subsequent chemical modifications if necessary.

G precursor This compound product Methylone (Substituted Cathinone) precursor->product Nucleophilic Substitution reagent + Methylamine (CH₃NH₂) (Nucleophile) reagent->product

Caption: Conversion pathway to a substituted cathinone.

This application makes the compound a crucial reference material for forensic laboratories and in toxicological studies.[1][2]

Other Potential Applications

Research has also indicated its use as a reagent in the preparation of antifungal agents and other MDMA analogs, highlighting its versatility as a building block in medicinal chemistry.[3][5]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][12]

  • Ventilation : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]

  • Handling Advice : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][12] In case of contact, rinse the affected area with plenty of water.[14]

  • Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[1][8]

  • Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[8][15]

Conclusion

This compound is a pivotal intermediate in synthetic organic chemistry. Its well-defined synthesis via α-bromination provides a reliable route to a versatile precursor. A clear understanding of its properties, a robust and validated synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in the synthesis of cathinones, medicinal chemistry research, and forensic analysis.

References

  • LookChem. (n.d.). Cas 52190-28-0, 1-(benzo[d][2][7]dioxol-5-yl)-2-bromopropan-1-one. Retrieved from [Link]

  • Chemsrc. (2024, January 6). CAS#:52190-28-0 | this compound. Retrieved from [Link]

  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET - 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

  • Safrole. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxypropiophenone. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and characterization of 2-Bromo-3',4'-(methylenedioxy)propiophenone. An α-brominated ketone, this compound serves as a significant intermediate in organic synthesis, particularly in the development of novel psychoactive substances and other pharmacologically relevant molecules.[1][2] This document offers an in-depth analysis of its structural features, a detailed protocol for its synthesis via electrophilic bromination, and a thorough interpretation of its spectroscopic data. Intended for researchers, scientists, and professionals in drug development, this guide consolidates critical technical information to support advanced research and application.

Introduction

Propiophenone derivatives are a class of aromatic ketones that form the backbone of numerous organic compounds. The introduction of a methylenedioxy group at the 3' and 4' positions of the phenyl ring, as seen in this compound, significantly influences the molecule's electronic properties and reactivity. This functional group is a common feature in a variety of naturally occurring and synthetic compounds, including those with notable biological activity. The addition of a bromine atom at the alpha (α) position to the carbonyl group further enhances the synthetic utility of the molecule, creating a reactive electrophilic center amenable to a wide range of nucleophilic substitution reactions.[3] Consequently, this compound is recognized as a key precursor in the synthesis of substituted cathinones and other designer drugs.[1][4] This guide aims to provide a detailed technical overview of this molecule, focusing on its structural and chemical characteristics.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one.[2][5] It is also commonly referred to as 3',4'-Methylenedioxy-α-bromopropiophenone.[5]

Structural Representation

The molecular structure consists of a propiophenone core, where the phenyl ring is substituted with a methylenedioxy group across the 3' and 4' positions. A bromine atom is substituted at the second carbon of the propane chain (the α-carbon).

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 52190-28-0[1][2][5]
Molecular Formula C₁₀H₉BrO₃[5][6]
Molecular Weight 257.08 g/mol [5][6]
Appearance White to pale amber crystalline solid[1][7]
Solubility Soluble in Chloroform, DMSO (1 mg/mL), and Ethanol (1 mg/mL)[2]
Storage Temperature -20°C[2]

Synthesis and Mechanistic Insights

The most common and direct synthesis of this compound is through the α-bromination of its precursor, 3',4'-(methylenedioxy)propiophenone.[6] This reaction is a classic example of an acid-catalyzed electrophilic substitution at the α-carbon of a ketone.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds via an enol intermediate. In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of an enol. This enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition, followed by deprotonation of the carbonyl oxygen to yield the α-bromoketone and hydrogen bromide. The acid catalyst is regenerated in the final step.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[1][6]

Materials:

  • 3',4'-(Methylenedioxy)propiophenone (10.0 mmol, 1.78 g)

  • Bromine (10.0 mmol)

  • Diethyl ether (Et₂O) (40 mL)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Dichloromethane (CH₂Cl₂) and hexanes for elution

Procedure:

  • Dissolve 3',4'-(methylenedioxy)propiophenone (10.0 mmol) in diethyl ether (25 mL) in a suitable reaction flask.

  • Slowly add bromine (10.0 mmol) to the solution.

  • Stir the solution for 30 minutes, or until the red color of the bromine fades to a light-yellow, indicating the consumption of bromine.

  • Quench the reaction by adding water (10 mL).

  • Dilute the mixture with an additional 25 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL), saturated aqueous Na₂S₂O₃ solution (30 mL), and brine (30 mL). The bicarbonate wash neutralizes any remaining acid, while the thiosulfate wash removes any unreacted bromine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash chromatography on silica gel, eluting with a mixture of 50% dichloromethane in hexanes to yield the pure α-bromoketone as a white solid.[1][6]

Expected Yield: Approximately 82% (2.13 g).[1]

Diagram 2: Synthesis Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve Precursor in Diethyl Ether B Add Bromine A->B C Stir for 30 min B->C D Quench with Water C->D E Wash with NaHCO3 D->E F Wash with Na2S2O3 E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Flash Chromatography I->J K Obtain Pure Product J->K

A step-by-step workflow for the synthesis and purification.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The following data is crucial for its identification.

TechniqueData and InterpretationSource(s)
¹H NMR (500 MHz, CDCl₃) δ 7.64 (d, J=8.0 Hz, 1H), 7.49 (s, 1H), 6.87 (d, J=8.0 Hz, 1H), 6.07 (s, 2H), 5.21 (q, J=7.0 Hz, 1H), 1.88 (d, J=7.0 Hz, 3H). The singlet at 6.07 ppm corresponds to the two protons of the methylenedioxy group. The signals between 6.87 and 7.64 ppm are characteristic of the aromatic protons. The quartet at 5.21 ppm is the proton on the α-carbon, coupled to the methyl group. The doublet at 1.88 ppm corresponds to the three protons of the methyl group.[1][6]
Mass Spec. GC-MS analysis shows parent peaks at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Major fragments are observed at m/z 147 (methylenedioxybenzoyl cation) and 121 (methylenedioxyphenyl cation), confirming bromination on the propane chain.[7]
UV λmax 234, 281, 319 nm[2]

Applications and Toxicological Profile

Applications in Research and Synthesis

This compound is primarily used as an analytical reference standard and a precursor in the synthesis of cathinones.[1][2][4] Its utility stems from the reactivity of the α-bromo group, which can be readily displaced by various nucleophiles to introduce new functional groups. This makes it a valuable intermediate for creating analogues of MDMA and other psychoactive compounds for research and forensic applications.[1][8] It has also been used in the preparation of potential antifungal agents.[1][8]

Safety and Handling

As an α-bromoketone, this compound should be handled with care. α-Haloketones are generally considered to be lachrymatory and skin irritants.

  • Handling: Use only in a well-ventilated area, such as a fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[9] Avoid ingestion and inhalation.[9] Wash hands thoroughly after handling.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place.[9] Recommended storage is at -20°C for long-term stability.[2]

Conclusion

This compound is a synthetically important molecule characterized by its methylenedioxy-substituted phenyl ring and an α-brominated ketone functional group. Its structure has been unequivocally confirmed by spectroscopic methods, and its synthesis is efficiently achieved through the electrophilic bromination of its propiophenone precursor. The reactivity of the carbon-bromine bond makes it a versatile intermediate for the synthesis of a range of compounds, particularly in the fields of forensic chemistry and drug development. Proper handling and safety precautions are essential when working with this compound due to its potential irritant properties. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize this compound in their work.

References

  • Szabo-Scandic. (n.d.). This compound, CAS 52190-28-0. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Safrole. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)]. Retrieved from [Link]

  • Shulgin, A. T. (1996). Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. Google Patents.

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2-Bromo-3',4'-(methylenedioxy)propiophenone physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development and forensic chemistry, this document synthesizes key data on its physical properties, synthesis, analytical characterization, and safe handling protocols. The structure of this guide is designed to deliver not just data, but also the underlying scientific context and rationale for the methodologies presented.

Introduction and Core Identity

This compound, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone, is a synthetic compound of significant interest due to its role as a precursor in the synthesis of a variety of chemical entities, including substituted cathinones, potential antifungal agents, and analogues of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] Its utility as an analytical reference standard in forensic and research applications is also well-established.[3] The molecule features a propiophenone core substituted with a bromine atom at the alpha position to the carbonyl group and a methylenedioxy group on the phenyl ring. This specific arrangement of functional groups dictates its reactivity and is central to its application in further chemical transformations.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its use in synthesis and as a reference standard. Its physical and spectroscopic properties provide the basis for its identification and quality assessment.

Physical Properties

The compound is typically encountered as a white to pale yellow crystalline solid at room temperature.[1][2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 52190-28-0[1][3][5][6]
Molecular Formula C₁₀H₉BrO₃[3][5][6][7]
Molecular Weight 257.08 g/mol [4][7][8][9]
Appearance White to Pale Yellow Crystalline Solid[1][2][4][6]
Boiling Point 345.67 °C at 760 mmHg[5][10]
Density 1.585 g/cm³[5][10]
Flash Point 162.86 °C[5][10]
Solubility Soluble in Chloroform; 1 mg/mL in DMSO and Ethanol[2][3]
Storage Temperature Recommended at -20°C for long-term stability[3]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for verifying the molecular structure. The spectrum for this compound in CDCl₃ shows characteristic signals that correspond to the protons in the molecule.[1][7]

    • δ 7.64 (d, J= 8.0 Hz, 1H): Aromatic proton ortho to the carbonyl group.

    • δ 7.49 (s, 1H): Aromatic proton on the phenyl ring.

    • δ 6.87 (d, J= 8.0 Hz, 1H): Aromatic proton meta to the carbonyl group.

    • δ 6.07 (s, 2H): Protons of the methylenedioxy group (-O-CH₂-O-).

    • δ 5.21 (q, J= 7.0 Hz, 1H): The proton at the alpha-carbon, coupled with the methyl protons (-CH(Br)-).

    • δ 1.88 (d, J= 7.0 Hz, 3H): Protons of the terminal methyl group (-CH₃).

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a characteristic fragmentation pattern with parent peaks at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[11] A major fragment observed is the methylenedioxybenzoyl cation at m/z 147.[11]

  • Ultraviolet (UV) Spectroscopy: The compound exhibits maximum absorbance (λmax) at 234, 281, and 319 nm, which is characteristic of its chromophoric structure.[3]

Synthesis and Mechanistic Insights

The most common and direct route to this compound is through the α-bromination of its precursor, 3',4'-(methylenedioxy)propiophenone (also known as MDP1P).[1][2][7] This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

Synthesis Workflow Diagram

The diagram below outlines the key stages of the synthesis process, from starting materials to the purified final product.

SynthesisWorkflow Figure 1: Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Aqueous Workup cluster_purification Isolation & Purification start Dissolve 3',4'-(Methylenedioxy)propiophenone in Diethyl Ether add_br Add Bromine Solution (10.0 mmol) start->add_br 10.0 mmol ketone in 25 mL Et2O stir Stir for 30 min (Color change: red to light-yellow) add_br->stir quench Quench with Water (10 mL) stir->quench extract Dilute with Et2O & Separate Layers quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_thio Wash with sat. Na₂S₂O₃ wash_bicarb->wash_thio wash_brine Wash with Brine wash_thio->wash_brine dry Dry Organic Layer (MgSO₄) wash_brine->dry concentrate Filter & Concentrate dry->concentrate purify Purify by Flash Chromatography (Silica Gel, 50% CH₂Cl₂ in Hexanes) concentrate->purify product Final Product: White Solid (82% Yield) purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established laboratory procedures.[1][2][7]

Materials:

  • 3',4'-(Methylenedioxy)propiophenone (1.78 g, 10.0 mmol)

  • Bromine (1.60 g, 0.51 mL, 10.0 mmol)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Solvents for chromatography (Dichloromethane, Hexanes)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3',4'-(methylenedioxy)propiophenone (10.0 mmol) in diethyl ether (25 mL).

  • Bromination: Slowly add a solution of bromine (10.0 mmol) to the ketone solution. The addition of bromine is exothermic and should be controlled.

  • Reaction Monitoring: Stir the solution at room temperature for approximately 30 minutes. A successful reaction is typically indicated by a color change from red (due to bromine) to light-yellow.[1][2]

  • Quenching: Carefully quench the reaction by adding water (10 mL).

  • Extraction and Workup: Dilute the mixture with additional diethyl ether (25 mL). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (30 mL), a saturated aqueous solution of Na₂S₂O₃ (30 mL) to remove unreacted bromine, and finally with brine (30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude α-bromoketone by flash chromatography on silica gel. Elution with a mixture of 50% dichloromethane in hexanes typically yields the product as a white solid (e.g., 2.13 g, 82% yield).[1][7]

Causality and Trustworthiness: The aqueous workup sequence is critical. The sodium bicarbonate wash neutralizes any acidic byproducts (like HBr), while the sodium thiosulfate wash is essential for quenching and removing any excess elemental bromine, which is both corrosive and can lead to side reactions. Each step is designed to remove specific impurities, ensuring the purity of the final isolated product.

Analytical Workflow and Quality Control

Confirming the identity and purity of a synthesized batch or a commercial sample is a critical step for any research or development application.

Analytical Workflow Diagram

The following diagram illustrates a standard workflow for the analysis of a sample purported to be this compound.

AnalyticalWorkflow Figure 2: Analytical Characterization Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Receive/Synthesize Sample dissolve Dissolve in appropriate solvent (e.g., Chloroform, Acetonitrile) sample->dissolve gcms GC-MS Analysis dissolve->gcms nmr ¹H NMR Analysis dissolve->nmr uvvis UV-Vis Spectroscopy dissolve->uvvis interpret_ms Compare Mass Spectrum (Fragmentation, Isotope Pattern) gcms->interpret_ms interpret_nmr Compare NMR Spectrum (Chemical Shifts, Coupling) nmr->interpret_nmr interpret_uv Compare λmax values uvvis->interpret_uv report Generate Certificate of Analysis (Identity & Purity Confirmed) interpret_ms->report interpret_nmr->report interpret_uv->report

Caption: A typical workflow for the analytical verification of the compound's identity and purity.

Safety, Handling, and Regulatory Status

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[12][13]

  • Storage: For long-term stability, the compound should be stored at -20°C.[3] For general laboratory use, storage at room temperature in a dry, well-ventilated place in a tightly sealed container is acceptable.[13][14] Keep away from strong oxidizing agents and strong bases.[13]

  • Regulatory Status: It is important to be aware of the legal status of this chemical. For instance, both this compound and its precursor are listed as Schedule I controlled substances in the state of Florida, making their possession, sale, or purchase illegal in that jurisdiction.[15][16] Users must comply with all local, state, and federal regulations.

Conclusion

This compound is a well-characterized chemical intermediate with defined physical, spectroscopic, and reactive properties. Its synthesis via α-bromination is a robust and high-yielding process. The analytical techniques outlined in this guide provide a reliable framework for its identification and quality control. A thorough understanding of its properties and adherence to strict safety and handling protocols are essential for its responsible use in research and development.

References

  • LookChem. (n.d.). Cas 52190-28-0, 1-(benzo[d][1][5]dioxol-5-yl)-2-bromopropan-1-one. Retrieved from [Link]

  • Chemsrc. (2024, January 6). CAS#:52190-28-0 | this compound. Retrieved from [Link]

  • Google Patents. (1996). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
  • Tradeindia. (n.d.). This compound at Best Price in Faridabad, Haryana | Crams Technologies. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 3',4'-(Methylenedioxy)propiophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxypropiophenone. Retrieved from [Link]

  • Safrole. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Retrieved from [Link]

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An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone, a significant chemical intermediate. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and thorough analytical characterization. Furthermore, it discusses its primary applications in research and forensic sciences and outlines critical safety and handling procedures. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a amalgamation of theoretical knowledge and practical insights.

Introduction

1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone, commonly known in literature as 2-Bromo-3',4'-(methylenedioxy)propiophenone, is a synthetic compound of significant interest due to its role as a precursor in the synthesis of various substituted cathinones.[1][2] The presence of the 1,3-benzodioxole moiety, a common structural feature in various psychoactive compounds, makes this molecule a key target for both synthetic chemists and forensic analysts.[3] Understanding its synthesis, properties, and analytical profile is crucial for the effective monitoring and control of novel psychoactive substances (NPS) and for its legitimate use in scientific research.

This guide aims to provide a detailed technical resource, consolidating available information on its synthesis, characterization, and safe handling. The methodologies described herein are based on established chemical principles and validated through analytical data, ensuring scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

The accurate identification of a chemical entity is fundamental to any scientific investigation. This section provides the systematic nomenclature and key physical and chemical properties of the title compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone[1][4][5]
Common Name This compound[1][2]
Synonyms 3',4'-Methylenedioxy-α-bromopropiophenone[5][6]
CAS Number 52190-28-0[1][2][5][6]
Molecular Formula C₁₀H₉BrO₃[1][2][6]
Molecular Weight 257.08 g/mol [2][5][6]
Appearance Crystalline solid[1]
Purity ≥98% (typical for analytical standards)[1]
Solubility Soluble in Chloroform, DMSO, and Ethanol[1]
UV λmax 234, 281, 319 nm[1]
SMILES CC(Br)C(=O)c1ccc2c(c1)OCO2[1][5][6]
InChI Key NTPQGLLTGPTOAA-UHFFFAOYSA-N[1][4]

Synthesis Protocol

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone is most commonly achieved through the α-bromination of its corresponding propiophenone precursor. This electrophilic substitution reaction is a well-established method for the functionalization of ketones.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Precursor 1-(1,3-Benzodioxol-5-yl)propan-1-one Bromination Bromination Reaction Precursor->Bromination Bromine (Br₂) Diethyl Ether (Et₂O) Purification Purification Bromination->Purification Work-up & Flash Chromatography Product 1-(1,3-Benzodioxol-5-yl)- 2-bromo-1-propanone Purification->Product

Caption: Synthesis workflow for 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the bromination of ketones.[2][7]

Materials:

  • 1-(1,3-Benzodioxol-5-yl)propan-1-one (also known as 3',4'-(methylenedioxy)propiophenone)

  • Bromine (Br₂)

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for flash chromatography

  • Hexanes and Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-(1,3-benzodioxol-5-yl)propan-1-one (10.0 mmol) in anhydrous diethyl ether (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of bromine (10.0 mmol) in diethyl ether dropwise to the stirred solution of the ketone. The addition should be performed at room temperature. The characteristic red color of bromine should dissipate as the reaction progresses.

  • Reaction Monitoring: Stir the reaction mixture for approximately 30 minutes, or until the solution turns from red to a light-yellow color, indicating the consumption of bromine.[2] The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by carefully adding water (10 mL).

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether (25 mL).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL), saturated aqueous Na₂S₂O₃ solution (30 mL) to remove any unreacted bromine, and finally with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel. A suitable eluent system is a gradient of dichloromethane in hexanes (e.g., starting with 50% CH₂Cl₂ in hexanes).[2]

  • Isolation: Collect the fractions containing the desired product (monitor by TLC) and evaporate the solvent to yield 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone as a white solid.[2]

Causality Behind Experimental Choices:

  • The use of diethyl ether as a solvent is due to its inertness towards bromine and its ability to dissolve the reactants.

  • The sequential washing steps are crucial for removing acidic byproducts (HBr), unreacted bromine, and water-soluble impurities, leading to a cleaner crude product for purification.

  • Flash chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, such as the target α-bromoketone.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow

The logical flow for the characterization of the final product is outlined below:

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry TLC Thin Layer Chromatography HPLC HPLC (Optional) Product Synthesized Product Product->NMR Product->FTIR Product->MS Product->TLC Product->HPLC

Caption: Analytical workflow for the characterization of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone.

Spectroscopic Data

Table 2: Key Analytical Data

TechniqueObserved DataInterpretationSource(s)
¹H NMR (CDCl₃, 500 MHz)δ 7.64 (d, J=8.0 Hz, 1H), 7.49 (s, 1H), 6.87 (d, J=8.0 Hz, 1H), 6.07 (s, 2H), 5.21 (q, J=7.0 Hz, 1H), 1.88 (d, J=7.0 Hz, 3H)Confirms the presence of aromatic protons, the methylenedioxy bridge, and the brominated propiophenone backbone.[2]
¹³C NMR Expected signals for aromatic carbons, carbonyl carbon, methylenedioxy carbon, and aliphatic carbons.Provides a carbon framework of the molecule. Specific shifts can be predicted using standard NMR databases.[8][9][10][11]
FT-IR Expected characteristic absorption bands for C=O (ketone), C-Br, aromatic C-H, and C-O-C (ether) stretching vibrations.Confirms the presence of key functional groups. A typical ketone C=O stretch appears around 1675-1685 cm⁻¹.[3][5][12]
Mass Spectrometry (EI)Expected molecular ion peak [M]⁺ at m/z 256/258 (due to bromine isotopes) and characteristic fragmentation patterns.Confirms the molecular weight and provides structural information through fragmentation analysis.[7][13][14]

Applications and Research Relevance

1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone is primarily utilized as an analytical reference standard and a precursor in chemical synthesis.[1][2]

  • Forensic Science: As a known precursor to synthetic cathinones, this compound is crucial for forensic laboratories to develop analytical methods for the detection and identification of illicitly produced substances.[1] Its availability as a reference standard allows for the validation of analytical techniques such as GC-MS and LC-MS.

  • Research Chemistry: It serves as a versatile intermediate in the synthesis of a variety of compounds. It is used in the preparation of antifungal agents and analogs of MDMA (3,4-methylenedioxymethamphetamine), which are of interest in pharmacological and toxicological research.[2][6] The 1,3-benzodioxole ring is a key pharmacophore in many biologically active molecules.[6]

Safety and Handling

Given the chemical nature of α-bromoketones and related benzodioxole compounds, strict adherence to safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this compound was not found, data from the closely related 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone indicates that it is corrosive and can cause severe skin burns and eye damage.[1] Therefore, similar precautions should be taken.

Hazard Identification and Precautions

Table 3: Hazard Summary and Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Skin Corrosion/Irritation Causes skin irritation. May cause severe burns upon prolonged contact.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Damage/Irritation Causes serious eye irritation. May cause severe eye damage.Safety goggles or face shield.
Respiratory Irritation May cause respiratory irritation if inhaled.Use in a well-ventilated fume hood. Respiratory protection may be required for handling large quantities.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in the laboratory.
Handling and Storage
  • Handling: Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents. Store at -20°C for long-term stability.[1]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

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  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • 1,3-Benzodioxol-5-ol. NIST WebBook. [Link]

  • 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. NIST WebBook. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

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  • 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. University of Puget Sound. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [Link]

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  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]

  • mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram. Doc Brown's Chemistry. [Link]

  • mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • 1,3-Benzodioxole. KCIL Chemofarbe Group. [Link]

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Spectral data of 2-Bromo-3',4'-(methylenedioxy)propiophenone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Introduction

This compound is an organic compound with the chemical formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol .[1][2] It is categorized as a precursor in the synthesis of cathinones and is primarily intended for research and forensic applications.[1][3][4] Understanding the spectral characteristics of this molecule is crucial for its identification, quality control, and for monitoring chemical reactions in which it is a reactant or product. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural features and the methodologies for obtaining and interpreting its spectral data.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that give rise to distinct signals in various spectroscopic analyses:

  • A propiophenone backbone with a carbonyl group (C=O).

  • A bromine atom at the alpha position to the carbonyl group.

  • A substituted aromatic ring .

  • A methylenedioxy group (-O-CH₂-O-) fused to the aromatic ring.

These features are fundamental to the interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is essential for data reproducibility.

  • Sample Preparation : Dissolve approximately 5-10 mg of the solid this compound in about 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77 ppm, which can be used as an internal reference.

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 500 MHz) for improved signal dispersion and resolution.[1][2]

  • Data Acquisition :

    • For ¹H NMR , acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • For ¹³C NMR , a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[5] Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon environment.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.64Doublet (d)8.01HAromatic H
7.49Singlet (s)-1HAromatic H
6.87Doublet (d)8.01HAromatic H
6.07Singlet (s)-2H-O-CH₂-O-
5.21Quartet (q)7.01H-CH(Br)-
1.88Doublet (d)7.03H-CH₃
(Source: ChemicalBook)[1][2]

Interpretation:

  • Aromatic Protons (δ 7.64, 7.49, 6.87 ppm) : The signals in the downfield region correspond to the three protons on the substituted benzene ring. The deshielding effect of the adjacent carbonyl group causes these protons to resonate at higher chemical shifts. The splitting patterns (doublets and a singlet) are consistent with a 1,2,4-trisubstituted benzene ring.

  • Methylenedioxy Protons (δ 6.07 ppm) : The sharp singlet integrating to two protons is characteristic of the two equivalent protons of the methylenedioxy group.

  • Methine Proton (δ 5.21 ppm) : The quartet corresponds to the proton on the carbon bearing the bromine atom (-CH(Br)-). It is split into a quartet by the three adjacent methyl protons. The electronegative bromine atom significantly deshields this proton, shifting it downfield.

  • Methyl Protons (δ 1.88 ppm) : The doublet in the upfield region is assigned to the three protons of the methyl group (-CH₃). This signal is split into a doublet by the single adjacent methine proton.

G cluster_mol This compound Structure cluster_data ¹H NMR Assignments mol H_ar1 δ 7.64 (d) H_ar1->p1 H_ar2 δ 7.49 (s) H_ar2->p2 H_ar3 δ 6.87 (d) H_ar3->p3 H_md δ 6.07 (s) H_md->p4 H_ch δ 5.21 (q) H_ch->p5 H_ch3 δ 1.88 (d) H_ch3->p6

Caption: ¹H NMR spectral assignments for the molecule.

¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon TypeExpected Chemical Shift (δ) ppmRationale
Carbonyl (C=O)190 - 200Ketone carbonyl carbons are highly deshielded and appear far downfield.[6]
Aromatic (C-O, C-C, C-C=O)110 - 150Aromatic carbons resonate in this range, with carbons attached to oxygen appearing more downfield.[6]
Methylenedioxy (-O-CH₂-O-)~101This carbon is attached to two electronegative oxygen atoms.
Methine (-CH(Br)-)40 - 50The bromine atom causes a significant downfield shift.
Methyl (-CH₃)15 - 25Alkyl carbons typically appear in the upfield region of the spectrum.[7]

Interpretation:

A proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal. The six aromatic carbons would appear in the typical aromatic region, followed by the methylenedioxy carbon. The two aliphatic carbons would be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument (for ATR) or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum is available on SpectraBase, we can analyze the expected peaks based on known correlation tables.[8]

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2980 - 2850C-H stretchAliphatic (-CH₃, -CH)
~1685 - 1666C=O stretchα,β-unsaturated (Aryl) Ketone[9]
~1600, ~1480C=C stretchAromatic ring
~1250, ~1040C-O stretchMethylenedioxy ether
~700 - 600C-Br stretchBromoalkane

Interpretation:

  • Carbonyl Stretch (C=O) : The most prominent peak in the spectrum is expected to be the strong absorption from the carbonyl group of the ketone. Its position, likely around 1680 cm⁻¹, is indicative of conjugation with the aromatic ring, which lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[9]

  • C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups appear below 3000 cm⁻¹.

  • Aromatic C=C Stretches : Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • Methylenedioxy C-O Stretches : Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methylenedioxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹.

  • C-Br Stretch : The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 700 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction : For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization : Electron Impact (EI) is a common ionization technique used in GC-MS. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Spectral Data and Interpretation

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺) : The molecular ion peak should be observed at an m/z corresponding to the molecular weight of 257.08. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 256 and 258, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • Alpha-Cleavage : A common fragmentation pathway for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[9][10]

    • Loss of the ethyl-bromide radical (•CH(Br)CH₃) : This would not be a primary fragmentation as it involves breaking a C-C bond and a C-Br bond simultaneously.

    • Loss of the methyl radical (•CH₃) : Cleavage of the C-C bond between the carbonyl and the methine carbon is less likely than cleavage on the other side.

    • Formation of the acylium ion : The most significant fragmentation is the cleavage of the bond between the carbonyl carbon and the alpha-carbon. This results in the formation of a stable, resonance-stabilized acylium ion.

      • [M - Br]⁺ : Loss of the bromine radical would result in a fragment at m/z 177.

      • Acylium ion [C₈H₅O₃]⁺ : Cleavage of the Cα-Cβ bond results in the loss of an ethyl group, but the key fragmentation is the formation of the benzoyl-type cation. The most likely alpha cleavage involves the loss of the CH₃CHBr• radical, leading to the 3,4-(methylenedioxy)benzoyl cation at m/z 149 . This is often a very stable and abundant fragment for such structures.[11]

  • Other Fragments : Other fragments may arise from the cleavage of the methylenedioxy ring or further fragmentation of the primary ions. A peak at m/z 121 could correspond to the loss of CO from the m/z 149 fragment.

G M Molecular Ion [C₁₀H₉BrO₃]⁺˙ m/z 256/258 F1 Loss of •Br [C₁₀H₉O₃]⁺ m/z 177 M->F1 - •Br F2 Acylium Ion [C₈H₅O₃]⁺ m/z 149 M->F2 - •CH(CH₃)Br (α-cleavage) F3 [C₇H₅O₂]⁺ m/z 121 F2->F3 - CO

Caption: Plausible MS fragmentation pathway.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H NMR confirms the specific arrangement of protons, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for researchers and scientists working with this compound, ensuring accurate identification and quality assessment in analytical, forensic, and synthetic chemistry contexts.

References

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An In-Depth Technical Guide to the Solubility of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The physicochemical properties of a compound are foundational to its application in research and development, particularly in the pharmaceutical industry. Among these, solubility stands as a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-Bromo-3',4'-(methylenedioxy)propiophenone, a key intermediate in the synthesis of various compounds.[1][2][3][4] This document is intended to be a living resource, amalgamating known data with established methodologies to empower researchers in their scientific endeavors.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol .[1][2][3] It is characterized as a crystalline solid.[1][5][6] This compound serves as a precursor in the synthesis of cathinones and other neurologically active molecules, making its thorough characterization essential for controlled and reproducible downstream applications.[1][3][5]

A fundamental understanding of the solubility of this intermediate is paramount for several reasons:

  • Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a given solvent system directly impacts reaction rates and the formation of byproducts. Knowledge of solubility aids in the selection of appropriate solvents for achieving optimal reaction conditions and simplifying purification processes.

  • Formulation Development: For compounds intended for biological screening, solubility in various aqueous and organic media is a key determinant of formulation feasibility.

  • Analytical Method Development: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment relies on an understanding of the analyte's solubility in the mobile phase.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. For this compound, a molecule with both polar (carbonyl, methylenedioxy) and non-polar (aromatic ring, alkyl chain) regions, its solubility will be a nuanced interplay of these characteristics.

The thermodynamic equilibrium of solubility is achieved when the chemical potential of the solid solute is equal to the chemical potential of the solute in the solution. This process is influenced by both enthalpy (ΔH) and entropy (ΔS) of solution. The temperature dependence of solubility can be described by the van't Hoff equation, which relates the change in the solubility equilibrium constant to the enthalpy of solution.

Known Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative and semi-quantitative information has been reported:

SolventSolubilitySource
ChloroformSoluble[1]
Dimethyl Sulfoxide (DMSO)1 mg/mL[1][5]
Ethanol1 mg/mL[1][5]

It is also informative to consider the solubility of its precursor, 3',4'-(Methylenedioxy)propiophenone, which is reported to be slightly soluble in chloroform, ethyl acetate, and methanol.[7][8][9] This suggests that the introduction of the bromine atom at the alpha position may alter the polarity and crystal lattice energy, thereby influencing its solubility profile.

Experimental Determination of Thermodynamic Solubility

To address the gap in quantitative data, a robust experimental protocol is necessary. The "shake-flask" method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[10][11] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in a saturated solution.

Core Experimental Workflow

The determination of solubility follows a logical progression from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess This compound mixing Combine compound and solvent in a sealed vial prep_compound->mixing prep_solvent Measure precise volume of solvent prep_solvent->mixing agitation Agitate at constant temperature (e.g., 24-48h) mixing->agitation separation Separate solid from solution (centrifugation/filtration) agitation->separation dilution Dilute supernatant for analysis separation->dilution analysis Quantify concentration (HPLC-UV) dilution->analysis calculation Calculate solubility (e.g., g/L, mol/L) analysis->calculation G Solubility Solubility of This compound Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Purity Compound Purity Purity->Solubility Polymorphism Crystalline Form (Polymorphism) Polymorphism->Solubility

Caption: Key factors influencing solubility.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound and provided a robust framework for its experimental determination. While current quantitative data is sparse, the presented shake-flask protocol coupled with HPLC-UV analysis offers a reliable method for generating the necessary data for research and development. A thorough understanding and empirical determination of the solubility of this compound in a range of relevant solvents are critical for its effective and reproducible use in synthetic chemistry and drug discovery.

References

  • PubMed. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Available from: [Link]

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Stability and storage conditions for 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound (CAS No: 52190-28-0), a key precursor in the synthesis of cathinones and other pharmacologically relevant molecules.[1][2] This document synthesizes chemical principles with empirical data to offer researchers, scientists, and drug development professionals a framework for maintaining the integrity and purity of this critical reagent. We will explore its inherent chemical liabilities, potential degradation pathways, and provide validated protocols for its handling and storage to ensure reproducibility and success in downstream applications.

Introduction: Understanding the Molecule

This compound, also known as 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone, is an analytical reference standard and a versatile synthetic intermediate.[3][4] Its utility is primarily derived from the presence of two key functional groups: the α-bromo ketone and the methylenedioxy ring system. The α-bromo ketone is a highly reactive moiety, making the compound an excellent substrate for nucleophilic substitution and elimination reactions, which are pivotal in the synthesis of various target compounds, including antifungal agents and MDMA analogs.[4][5] However, this inherent reactivity is also its primary source of instability. Understanding the delicate balance between reactivity and stability is paramount for its effective use. This guide will dissect the factors that govern its shelf-life and provide actionable strategies for its preservation.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for proper handling and storage.

PropertyValueSource(s)
CAS Number 52190-28-0[1][2][4]
Molecular Formula C₁₀H₉BrO₃[1][2]
Molecular Weight 257.08 g/mol [2][4]
Appearance Crystalline solid; White to Pale Yellow Solid[1][2][5]
Purity ≥98% (typical)[1]
Solubility Soluble in Chloroform; DMSO (1 mg/mL); Ethanol (1 mg/mL)[1]
Synonyms 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone; 3′,4′-Methylenedioxy-α-bromopropiophenone[3][4]

Core Stability Profile: The Reactivity of α-Bromo Ketones

The principal driver of instability in this compound is the α-bromo ketone functional group. The bromine atom at the alpha position is a good leaving group, and the adjacent carbonyl group activates this position for both nucleophilic substitution and elimination reactions.

Causality Behind Instability:

  • Electrophilicity: The carbonyl carbon withdraws electron density, increasing the partial positive charge on the α-carbon and making it susceptible to nucleophilic attack.

  • Acidity of α-Protons: While this specific molecule has no α-protons on the carbon bearing the bromine, related ketones do. The presence of the bromine atom further acidifies any remaining α-protons, facilitating enolate formation under basic conditions, which can lead to complex side reactions.[6]

  • Leaving Group Potential: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in both substitution (Sₙ2) and elimination (E2) pathways.[7]

This inherent reactivity means the compound is sensitive to a range of environmental factors, which must be strictly controlled.

Factors Influencing Stability and Potential Degradation Pathways

Temperature

Thermal energy can overcome the activation energy for degradation reactions. For α-bromo ketones, elevated temperatures can accelerate decomposition. There is varied guidance on the optimal storage temperature, suggesting that the ideal conditions may depend on the required shelf-life and purity specifications for a given application.

  • -20°C: Recommended for long-term storage, with data suggesting stability for ≥ 5 years.[1][8] This is the most conservative and highly recommended condition for preserving stock material.

  • 2°C to 8°C: Suggested as a viable alternative, likely for shorter-term storage or working solutions.[3][9]

  • Room Temperature: While some suppliers ship the material at ambient temperature, long-term storage under these conditions is not advisable due to the increased risk of degradation.[1][10]

Expert Insight: The discrepancy in recommended temperatures underscores a critical principle: the stability of a chemical is not absolute. For high-stakes applications, such as in GMP environments or when developing a new synthetic route, it is prudent to store the material at -20°C to minimize any potential for degradation, which could impact reaction yields and impurity profiles.

pH and Moisture: Hydrolysis and Elimination

The compound is highly susceptible to degradation in the presence of nucleophiles, particularly water (hydrolysis) and bases (elimination).

  • Hydrolysis: In the presence of water, the α-bromo ketone can slowly hydrolyze to form the corresponding α-hydroxy ketone. This reaction is often catalyzed by acidic or basic conditions.

  • Base-Catalyzed Elimination (Dehydrobromination): This is a significant degradation pathway. Even weak bases can facilitate an E2 elimination reaction, removing HBr to form the corresponding α,β-unsaturated ketone (an enone).[7][11] This impurity can be highly reactive and may polymerize or participate in unwanted side reactions in subsequent synthetic steps.

Light

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination parent 2-Bromo-3',4'-(methylenedioxy) propiophenone h2o H₂O (Moisture) parent->h2o slow base Base (e.g., Trace Contaminants) parent->base fast product_h α-Hydroxy Ketone (Impurity A) h2o->product_h nucleophilic substitution product_e α,β-Unsaturated Ketone (Impurity B) base->product_e E2 elimination (Dehydrobromination)

Figure 1: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of the compound, the following self-validating protocols, grounded in the principles discussed above, should be implemented.

Storage

The goal is to mitigate exposure to heat, light, and reactive chemical species.

ParameterRecommendationRationale
Temperature -20°C for long-term storage (≥ 5 years stability).[1][8]Minimizes thermal degradation and preserves high purity.
2-8°C for short-term/working stock.[3][9]Acceptable for material intended for use in the near term.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation and displaces atmospheric moisture.
Container Tightly sealed, amber glass vial or container.Protects from light and prevents moisture ingress.[9][12]
Location A cool, dry, well-ventilated, and locked area.[9][13]Ensures safety and prevents exposure to incompatible substances.
Handling

Safe and effective handling requires minimizing exposure to both personnel and the environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] This compound is classified as a skin and eye irritant.[9][14]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][12]

  • Dispensing: When weighing or dispensing, minimize the time the container is open. Use clean, dry spatulas and glassware to avoid introducing contaminants. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Waste Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.[3][13]

Experimental Protocol: Forced Degradation Study

For critical applications, performing a forced degradation (stress testing) study is the definitive way to understand the stability of your specific batch of material under your laboratory's conditions. This protocol provides a self-validating system to confirm stability.

G cluster_workflow Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution in Acetonitrile aliquot 2. Aliquot into Separate Vials prep->aliquot stress 3. Apply Stress Conditions (Heat, Acid, Base, UV) aliquot->stress neutralize 4. Neutralize & Dilute Samples stress->neutralize analyze 5. Analyze by UPLC/HPLC-UV/MS neutralize->analyze compare 6. Compare to Control (T=0) & Reference Standard analyze->compare

Figure 2: Experimental workflow for a forced degradation study.

Methodology
  • Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile.

  • Sample Aliquoting: Dispense aliquots of the stock solution into multiple amber HPLC vials.

  • Stress Conditions (Example):

    • Control: Store one vial at -20°C, protected from light (T=0 sample).

    • Acidic: Add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat one vial at 80°C for 72 hours (solid-state or solution).

    • Photolytic: Expose a solution to a calibrated UV light source (e.g., ICH Option 2).

  • Sample Processing: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the T=0 control, using a stability-indicating HPLC or UPLC method, preferably with a mass spectrometer (MS) detector to aid in the identification of degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The peak area percentage can be used to quantify the extent of degradation under each condition.

Conclusion

The stability of this compound is fundamentally governed by the reactivity of its α-bromo ketone moiety. While stable for years under optimal conditions, it is susceptible to degradation by heat, light, moisture, and bases. The most robust preservation strategy is long-term storage at -20°C in a tightly sealed, light-resistant container under an inert atmosphere. Adherence to strict handling protocols is crucial to prevent the introduction of contaminants that can catalyze decomposition. For researchers and drug development professionals, implementing these measures and, where necessary, performing forced degradation studies will ensure the integrity of this valuable precursor, leading to more reliable and reproducible scientific outcomes.

References

  • Biosynth. (2024). Safety Data Sheet - this compound. Link

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved January 14, 2026, from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet - 2-Bromo-4'-methylpropiophenone. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 14, 2026, from [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Keto-Enol Tautomerism. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). The E2 Reaction. Retrieved January 14, 2026, from [Link]

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2-Bromo-3',4'-(methylenedioxy)propiophenone safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Introduction: A Proactive Approach to Laboratory Safety

This compound (CAS No: 52190-28-0) is a chemical intermediate recognized for its role as a precursor in the synthesis of cathinones and other psychoactive compounds.[1][2][3] Its utility in research and forensic applications is significant, but its chemical structure necessitates a comprehensive and proactive approach to safety.[1][2] This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of standard safety data sheet (SDS) information. Instead, it provides a deep dive into the chemical causality behind the hazards of this compound and outlines a self-validating system of protocols to ensure the safety of laboratory personnel and the integrity of the research environment.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. While comprehensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and available data.

PropertyValueSource
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone[4][5]
CAS Number 52190-28-0[1]
Molecular Formula C₁₀H₉BrO₃[1][6]
Molecular Weight 257.08 g/mol [6]
Appearance White solid (reported)[2]
Storage Temperature -20°C recommended for long-term stability[1][3]

The Chemistry of Reactivity: Understanding the α-Bromoketone Hazard

The primary driver of this compound's toxicological and handling hazards is the α-bromoketone functional group. This is not merely a structural feature but an active site of high reactivity. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[7][8]

This inherent reactivity is precisely what makes α-haloketones useful synthons in organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[8][9][10] However, in a biological context, this same reactivity can lead to the alkylation of critical biological nucleophiles, such as DNA and protein residues (e.g., cysteine, histidine), potentially leading to cytotoxicity and other adverse health effects. Therefore, the causality behind the stringent handling precautions is clear: we must prevent this reactive intermediate from coming into contact with biological systems.

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available, a conservative hazard assessment can be made based on the known reactivity of α-bromoketones and the classifications of structurally similar compounds, such as 2-Bromo-4'-methylpropiophenone.[11][12][13] The following classification should be adopted as a minimum standard for handling.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed

This table is based on data for analogous compounds and the intrinsic reactivity of the α-bromoketone functional group.[11][12][13][14]

A Systematic Approach to Exposure Control: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Not feasible for this topic) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE label_least Least Effective label_most Most Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

4.1. Engineering Controls: The Primary Barrier The single most important engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to prevent inhalation of any dusts or vapors.[11][15]

4.2. Administrative Controls: Codifying Safe Practices

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be developed and approved.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning any work.

4.3. Personal Protective Equipment (PPE): The Final Defense PPE is essential but should not be relied upon as the primary means of protection. The appropriate PPE must be worn at all times when handling this compound.[16][17][18]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield must be worn over goggles during procedures with a high splash potential (e.g., solution transfers).[16][18]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is the minimum. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves must be changed immediately upon contamination.[17]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemically resistant material is required.

Methodologies for Safe Laboratory Operations

5.1. Protocol: Safe Handling and Weighing

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the work surface inside the fume hood, including the analytical balance, with a suitable solvent (e.g., 70% ethanol) and allow it to dry.

  • Transfer: Carefully transfer the required amount of the solid compound from the stock container to a tared weigh boat or vial using a clean spatula.

  • Containment: Perform all transfers over a disposable absorbent pad to contain any minor spills.

  • Closure: Immediately and securely close the primary stock container.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Post-Handling: Decontaminate the spatula and any other equipment used. Wipe down the work surface again.

  • PPE Removal: Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[17]

5.2. Storage Requirements

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] A storage temperature of -20°C is often recommended for long-term chemical stability.[1]

  • Incompatibilities: Store away from strong oxidizing agents and bases.[19]

  • Security: Given its potential use as a precursor, store in a locked cabinet or other secure location to prevent unauthorized access.[11]

Emergency Preparedness and Response

6.1. First Aid Measures Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

6.2. Spill Management: A Decision-Based Workflow All laboratory personnel must be trained to assess a spill and react appropriately. Never proceed with cleaning a spill if you are unsure of the hazards or the proper procedure.[20]

SpillResponse Spill Chemical Spill Occurs Assess Assess Spill: - Size (>1L?) - Location (Contained?) - Are you trained? Spill->Assess Major MAJOR SPILL Assess->Major YES to any Minor MINOR SPILL Assess->Minor NO to all Evacuate Alert others. Evacuate area. Call Emergency Services. Major->Evacuate Cleanup Proceed with Spill Cleanup Protocol Minor->Cleanup

Caption: Decision workflow for responding to a chemical spill.

6.3. Protocol: Minor Spill Cleanup Procedure This protocol is for small, contained spills (<1L) that can be managed by trained laboratory personnel.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the spill is within a fume hood if possible.[21]

  • Don PPE: Put on appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Containment: If the spill is a liquid, contain the spread by creating a dike around the edges with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for initial absorption.[22]

  • Absorption: For liquid spills, add inert absorbent material, working from the outside in. For solid spills, carefully cover the powder with a dust suppressant or wet paper towels to avoid making it airborne.[22][23]

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a suitable, labeled hazardous waste container.[24]

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a solvent rinse if appropriate.[22][23]

  • Disposal: Place all contaminated materials, including PPE, into the designated hazardous waste container.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Waste Management and Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste (gloves, absorbent pads, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste solutions should be collected in a separate, sealed, and labeled container for halogenated organic waste.[17][25]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).[25]

  • Disposal: All waste must be disposed of through the institution's EHS office, following all local, state, and federal regulations.[11][17] Under no circumstances should this chemical or its waste be disposed of down the drain.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its inherent chemical reactivity. By recognizing the electrophilic nature of the α-carbon as the primary hazard driver, researchers can appreciate the causality behind the stringent control measures outlined in this guide. Implementing a multi-layered safety approach, from engineering controls and robust administrative procedures to the correct use of personal protective equipment, creates a self-validating system that protects personnel and ensures a safe research environment. Adherence to these principles and protocols is not merely a matter of compliance but a fundamental component of responsible scientific practice.

References

  • Fiveable. α-bromoketone Definition - Organic Chemistry Key Term. Available from: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009–5089. Available from: [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Available from: [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. Available from: [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2974–2976. Available from: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available from: [Link]

  • Kent State University. Cleaning up a spill | Compliance and Risk Management. Available from: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Available from: [Link]

  • University of Washington. 1.3.2 Spill-Procedures. Available from: [Link]

  • FIU Environmental Health and Safety. Spill Response Procedures. Available from: [Link]

  • American Chemistry Council. (2013). Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]

  • Covestro Solution Center. (2013). Guidance for Selection of Protective Clothing for MDI Users. Available from: [Link]

  • Stericycle. (2024). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Available from: [Link]

  • Wikipedia. 3,4-Methylenedioxypropiophenone. Available from: [Link]

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An In-depth Technical Guide on the Toxicological Profile of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological assessment of 2-Bromo-3',4'-(methylenedioxy)propiophenone, a chemical intermediate primarily recognized as a precursor in the synthesis of regulated synthetic cathinones.[1][2][3][4] Given the sparse availability of direct toxicological data for this compound, this document establishes a predictive toxicological profile based on structure-activity relationships (SAR), read-across analysis from structurally related molecules, and established metabolic pathways of analogous compounds. We delineate a comprehensive, tiered toxicological testing strategy in accordance with international guidelines to address the existing data gaps. This guide is intended for researchers, scientists, and drug development professionals to inform risk assessment and guide future research.

Introduction

This compound is a propiophenone derivative characterized by a bromine atom at the alpha position of the ethyl group and a methylenedioxy bridge on the phenyl ring. Its primary documented utility is in chemical synthesis, notably as a precursor to methylone and other synthetic cathinones.[1][3] While its application in clandestine synthesis has led to regulatory scrutiny in some jurisdictions, a thorough understanding of its intrinsic toxicological properties is crucial for the safety of laboratory personnel and for a complete risk assessment of its potential presence as an impurity in final products. This guide addresses the current void in toxicological literature by providing a detailed predictive analysis and a strategic framework for empirical testing.

Physicochemical Properties and Toxicological Relevance

A substance's physicochemical properties are fundamental to its toxicokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueToxicological Implication
Chemical Formula C₁₀H₉BrO₃The presence of bromine, a halogen, can influence metabolic pathways and reactivity.[1][4]
Molecular Weight 257.1 g/mol Moderate molecular weight suggests potential for absorption across biological membranes.[1][4]
Appearance Crystalline solidThe physical state influences routes of exposure, with inhalation of dust and dermal contact being primary concerns in an occupational setting.
Solubility Soluble in Chloroform, DMSO, EthanolSolubility in organic solvents indicates lipophilicity, suggesting potential for distribution into fatty tissues and crossing the blood-brain barrier.[1]
CAS Number 52190-28-0Unique identifier for tracking and regulatory purposes.[1][3][4]

Predictive Toxicology: Structure-Activity Relationships

The chemical structure of this compound contains two key toxicophores that warrant detailed examination: the α-bromoketone and the methylenedioxy group.

The α-Bromoketone Moiety: A Reactive Electrophile

The presence of a bromine atom adjacent to a carbonyl group makes the alpha-carbon an electrophilic center, susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This reactivity is a significant structural alert for several toxicological endpoints:

  • Skin and Eye Irritation: As indicated in safety data sheets for similar compounds like 2-bromo-4'-methylpropiophenone, this reactive group can lead to irritation upon direct contact.[5][6][7][8]

  • Respiratory Irritation: Inhalation of airborne particles can cause irritation to the respiratory tract.[5][6][7][8]

  • Sensitization: Covalent binding to skin proteins can form haptens, potentially leading to allergic contact dermatitis.

  • Genotoxicity: Adduct formation with DNA is a plausible mechanism for mutagenicity. Studies on the related compound 2-bromo-3'-chloropropiophenone have demonstrated its mutagenic, clastogenic, and aneugenic potential, which is mediated by the generation of reactive metabolites.[9][10]

The Methylenedioxy Group: A Metabolic Modulator

The methylenedioxy bridge is a well-characterized feature in many xenobiotics. Its primary toxicological significance lies in its ability to modulate cytochrome P450 (CYP) enzymes.

  • CYP450 Inhibition: Metabolism of the methylenedioxy group can lead to the formation of a carbene intermediate that binds to the heme iron of CYP enzymes, resulting in mechanism-based inhibition.[11] This can impair the metabolism of co-administered drugs or other xenobiotics, leading to potentially toxic drug-drug interactions.

  • CYP450 Induction: Prolonged exposure to compounds containing a methylenedioxy group can also lead to the induction of CYP enzymes.[11]

  • Hepatotoxicity: While many compounds with a methylenedioxy group have low intrinsic toxicity, some, like safrole, are associated with hepatotoxicity.[11]

Predicted Metabolic Pathways

Direct metabolic studies on this compound are not available. However, based on the metabolism of related synthetic cathinones and propiophenones, a predictive metabolic scheme can be proposed.[12] The metabolism is expected to proceed through two main phases.

Phase I Metabolism:

  • Demethylenation: The primary metabolic step is likely the opening of the methylenedioxy ring, catalyzed by CYP450 enzymes, to form a catechol.

  • Methylation: The resulting catechol can be subsequently methylated by catechol-O-methyltransferase (COMT).

  • Reductive and Oxidative Pathways: The ketone group can be reduced to an alcohol, and the pyrrolidine ring (in downstream metabolites) can be hydroxylated.[12] Oxidative deamination is also a possible pathway.[12]

Phase II Metabolism:

  • Glucuronidation and Sulfation: The hydroxyl groups formed during Phase I metabolism are likely to be conjugated with glucuronic acid or sulfate to facilitate excretion.[12]

Predicted Metabolic Pathway Predicted Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Catechol Catechol Intermediate Parent->Catechol CYP450 (Demethylenation) Reduced_Metabolite Reduced Alcohol Metabolite Parent->Reduced_Metabolite Carbonyl Reduction Methylated_Catechol Methylated Catechol Catechol->Methylated_Catechol COMT Conjugated_Metabolite Glucuronide/Sulfate Conjugates Catechol->Conjugated_Metabolite UGTs/SULTs Methylated_Catechol->Conjugated_Metabolite Reduced_Metabolite->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways.

Read-Across Toxicological Data

In the absence of direct data, a read-across approach using structurally similar compounds provides valuable insights into potential toxicity.

CompoundStructureKey Toxicological FindingsReference
2-Bromo-4'-methylpropiophenone Similar α-bromoketone structureCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7][8]
Methylone (bk-MDMA) A downstream synthetic productActs as a monoamine releasing agent.[13] Exhibits neurotoxicity in animal models, though potentially less than MDMA.[13] Fatal intoxications have been reported, with symptoms including hyperthermia and seizures.[14][13][14]
Propiophenone Parent ketone structureTo the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[15] Not classified as a hazardous substance.[15][15]
Safrole (a methylenedioxyphenyl compound) Contains the methylenedioxyphenyl groupAssociated with hepatotoxicity and tumorigenesis. A known inhibitor and inducer of CYP450 enzymes.[11]

Proposed Toxicological Testing Strategy

A tiered approach is recommended to systematically evaluate the toxicological profile of this compound, starting with in vitro assays and progressing to more complex studies as needed.

Tier 1: In Vitro Toxicology

This initial tier focuses on cellular and subcellular systems to assess key toxicological endpoints without the use of live animals.

6.1.1. Genotoxicity Assessment

  • Rationale: The α-bromoketone is a structural alert for mutagenicity. It is critical to determine if the compound can induce genetic mutations or chromosomal damage.

  • Experimental Protocols:

    • Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471):

      • Objective: To detect point mutations (base-pair substitutions and frameshifts).

      • Methodology:

        • Select at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

        • Prepare a range of concentrations of the test substance.

        • Expose the bacterial strains to the test substance with and without a metabolic activation system (S9 fraction from induced rat liver).

        • Include appropriate negative (vehicle) and positive controls.

        • Plate the treated bacteria on minimal glucose agar plates.

        • Incubate for 48-72 hours.

        • Count the number of revertant colonies. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.

    • In Vitro Micronucleus Assay (OECD TG 487):

      • Objective: To detect clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) effects.

      • Methodology:

        • Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, L5178Y, TK6).

        • Expose cell cultures to a range of concentrations of the test substance for a short (3-6 hours) and long (continuous for ~24 hours) duration, with and without S9 metabolic activation.

        • Include vehicle and positive controls.

        • After exposure, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

        • Harvest, fix, and stain the cells.

        • Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity_Workflow Genotoxicity Testing Workflow Start Start Genotoxicity Assessment Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Micronucleus In Vitro Micronucleus Assay Start->Micronucleus Data_Analysis Analyze Data for Mutagenicity, Clastogenicity, and Aneugenicity Ames->Data_Analysis Micronucleus->Data_Analysis Report Genotoxicity Profile Report Data_Analysis->Report

Caption: Workflow for in vitro genotoxicity assessment.

6.1.2. In Vitro Cytotoxicity

  • Rationale: To determine the concentration range that causes cell death, which is essential for dose selection in other in vitro assays.

  • Experimental Protocol (MTT Assay):

    • Plate mammalian cells (e.g., HepG2, Balb/c 3T3) in a 96-well plate.

    • Expose cells to a range of concentrations of the test substance for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals.

    • Measure the absorbance at ~570 nm.

    • Calculate the IC50 (the concentration that inhibits cell viability by 50%).

Tier 2: Acute Toxicity and Dermal/Ocular Irritation

If significant concerns remain after Tier 1, or if required for regulatory purposes, these studies would be initiated.

  • Acute Oral Toxicity (OECD TG 423, Acute Toxic Class Method): To determine the median lethal dose (LD50) and identify signs of systemic toxicity.

  • In Vitro Skin Corrosion/Irritation (OECD TG 431/439): Using reconstructed human epidermis models to predict skin irritation potential.

  • In Vitro Eye Irritation (OECD TG 492): Using reconstructed human cornea-like epithelium models.

Tier 3: Repeated Dose and Reproductive/Developmental Toxicity Screening

These higher-tier studies would only be warranted if there is a potential for significant or repeated human exposure.

  • Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407): To identify target organs for toxicity following repeated exposure.

  • Reproductive/Developmental Toxicity Screening Test (OECD TG 421): To provide an initial assessment of effects on fertility and fetal development.

Risk Assessment and Conclusion

Based on the available information, this compound should be handled as a hazardous substance.

  • Primary Hazards: The structural alerts strongly suggest that the compound is likely to be a skin, eye, and respiratory irritant. The potential for genotoxicity is a significant concern due to the reactive α-bromoketone moiety and is supported by data from analogous compounds.[9][10]

  • Metabolic Concerns: The methylenedioxy group presents a risk of drug-drug interactions through CYP450 inhibition.

  • Data Gaps: There is a complete lack of empirical data on all toxicological endpoints. The predictions made in this guide are based on well-established principles of toxicology but require experimental verification.

References

  • Angoa-Pérez, M., Anneken, J. H., & Kuhn, D. M. (2017). Neurotoxicology of Synthetic Cathinone Analogs. Current Topics in Behavioral Neurosciences, 32, 209–230.
  • Casella, A. (n.d.).
  • Pearson, J. M., et al. (2012). Three Fatal Intoxications Due to Methylone. Journal of Analytical Toxicology, 36(6), 444-451.
  • Springer, D., Fritschi, G., & Maurer, H. H. (2003). Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry.
  • Wikipedia. (n.d.). Methylone. Retrieved from [Link]

  • Guo, X., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Toxicology and Applied Pharmacology, 271(1), 153-159.
  • Guo, X., et al. (2013). Genotoxicity of 2-Bromo-3'-chloropropiophenone.
  • ChemDmart. (n.d.). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone, a key precursor in the synthesis of cathinone derivatives.[1][2] The accurate quantification of this compound is critical for ensuring the quality and purity of starting materials in pharmaceutical research and forensic applications.[1] The methodologies outlined herein describe the use of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These protocols are designed to be robust and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Introduction: The Analytical Imperative

This compound is a significant intermediate in the synthesis of a class of compounds with notable psychoactive properties.[8] Its molecular structure, featuring a brominated propiophenone core with a methylenedioxy group, makes it a versatile building block.[1][9] Consequently, the ability to accurately determine its concentration and purity in various samples is paramount for process control, quality assurance, and regulatory compliance.

The choice of analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the desired level of structural confirmation. This guide presents three orthogonal analytical approaches to provide a comprehensive toolkit for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the routine quality control of pharmaceutical intermediates due to its robustness, precision, and cost-effectiveness. The method described below utilizes reversed-phase chromatography to separate the analyte from potential impurities.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard, based on the principle that the detector response is proportional to the concentration. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.[2]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[10]

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2.2.3. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)
Mobile Phase A: Water, B: Acetonitrile. Isocratic or gradient elution can be optimized. A starting point is 60:40 (v/v) Acetonitrile:Water.
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 234, 281, or 319 nm (based on UV maxima)[2]
Run Time ~10 minutes (adjust as needed for impurity profiling)

2.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[11]

Data Analysis and Validation

A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the sample is determined by interpolating its peak area onto this curve.

Method Validation (per ICH Q2(R2) Guidelines): [3][4][6]

  • Specificity: Ensure the analyte peak is well-resolved from any impurities or matrix components.

  • Linearity: Demonstrate a linear relationship between concentration and response over the desired range (e.g., R² > 0.999).

  • Accuracy: Determine the recovery of the analyte in a spiked matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the measurements, typically expressed as the relative standard deviation (%RSD).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Standard & Sample Dissolve Dissolve in Acetonitrile/Mobile Phase Weigh->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV, making it an excellent choice for identifying and quantifying the analyte, especially in complex matrices or at trace levels.

Principle of the Method

In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, ensuring highly specific identification. Quantification is performed by integrating the area of a characteristic ion peak.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Ethyl acetate (GC grade)

  • Dichloromethane (GC grade)

  • Internal Standard (IS): A compound with similar chemical properties but a different retention time (e.g., dicyclohexyl phthalate) can be used for improved precision.[12]

3.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Autosampler

3.2.3. Chromatographic and MS Conditions

ParameterRecommended Setting
Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or splitless for trace analysis
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
MS Scan Range 40-400 amu
Quantification Ion(s) To be determined from the mass spectrum of the standard (e.g., molecular ion and major fragments)

3.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions in ethyl acetate to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). If using an internal standard, add it to each standard and sample at a constant concentration.

  • Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

Data Analysis and Validation

The mass spectrum of the eluting peak should be compared to a reference spectrum to confirm identity. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. This ratio is then used to calculate the concentration in unknown samples.

Method Validation (per ICH Q2(R2) Guidelines): [3][4][6]

  • Specificity: Confirmed by both retention time and the unique mass spectrum.

  • Linearity, Accuracy, Precision: As described for HPLC.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Standard & Sample Dissolve Dissolve in Ethyl Acetate Weigh->Dissolve Add_IS Add Internal Standard (IS) Dissolve->Add_IS Inject Inject into GC Add_IS->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Integrate Integrate Ion Peak Areas Identify->Integrate Quantify Quantify using Analyte/IS Ratio Integrate->Quantify

Caption: GC-MS workflow for identification and quantification.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle of the Method

By integrating the area of a specific, non-overlapping proton signal from the analyte and comparing it to the integral of a known amount of an internal calibration standard, the absolute concentration or purity of the analyte can be determined.[14] Key to accurate qNMR is ensuring full relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (D1).[13]

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound sample

  • Internal Standard (Calibrant): A high-purity, stable compound with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone). Must be accurately weighed.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆, ensuring both analyte and standard are soluble.

4.2.2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

4.2.3. NMR Parameters for Quantification

ParameterRecommended SettingRationale
Pulse Angle 90°Ensures maximum signal for quantification.
Relaxation Delay (D1) ≥ 5 x T₁ (longest T₁ of analyte and standard)Critical for ensuring full relaxation and accurate integration.
Number of Scans (NS) ≥ 16To achieve an adequate signal-to-noise ratio.
Acquisition Time (AQ) ≥ 3 secondsFor good digital resolution.
Spectral Width (SW) Cover all signals of interest

4.2.4. Sample Preparation

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

  • Dissolve both weighed materials completely in a known volume of deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

Data Analysis and Purity Calculation

The purity of the analyte can be calculated using the following formula:[14]

Purity (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Weighed mass

  • P: Purity of the standard

  • x: Analyte (this compound)

  • std: Internal Standard

Signal Selection:

  • Analyte: Choose a well-resolved singlet or doublet that is unique to the molecule. Based on the structure, the singlet for the two protons of the methylenedioxy group (~6.07 ppm) or the quartet for the single proton at the chiral center (~5.21 ppm) could be suitable.[1][9]

  • Standard: Choose a sharp singlet from the internal standard.

qNMR_Workflow cluster_prep qNMR Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve both in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Set Quantitative Parameters (e.g., long D1) Transfer->Setup Acquire Acquire Spectrum Setup->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity/Concentration using Formula Integrate->Calculate

Caption: qNMR workflow for absolute quantification.

Conclusion and Method Selection

The choice among HPLC-UV, GC-MS, and qNMR depends on the analytical objective.

  • HPLC-UV is ideal for routine quality control, offering a balance of speed, performance, and cost.

  • GC-MS provides the highest level of certainty for identification and is preferred for impurity profiling and trace analysis.

  • qNMR serves as a powerful primary method for the certification of reference materials or when an identical standard is unavailable.

All methods described must be thoroughly validated according to ICH guidelines to ensure they are fit for their intended purpose.[3][4][5][6][7] These protocols provide a robust starting point for the development and implementation of reliable analytical methods for the quantification of this compound.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • This compound | 52190-28-0 - ChemicalBook. (n.d.).
  • This compound synthesis - ChemicalBook. (n.d.).
  • Application Notes and Protocols for the Quantification of 2-Bromo-4'-methylpropiophenone - Benchchem. (n.d.).
  • Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.).
  • Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate - PrepChem.com. (n.d.).
  • This compound - Cayman Chemical. (n.d.).
  • This compound | Drug Derivative | MedChemExpress. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • Quantitative NMR Spectroscopy.docx. (2017, November).
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020, June 8).
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.

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Purification techniques for 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of this compound (CAS: 52190-28-0), a critical intermediate in the synthesis of various pharmaceutical compounds and research chemicals, including cathinone derivatives.[1][2][3] The purity of this α-bromoketone is paramount for the efficacy, safety, and impurity profile of downstream products. This guide details two primary, field-proven purification methodologies: Flash Column Chromatography and Recrystallization. Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and troubleshooting, to empower researchers in achieving high-purity material (>99%).

Introduction: The Imperative for Purity

This compound is a synthetic precursor whose molecular integrity directly influences the outcome of subsequent chemical transformations.[3] Crude material obtained from the bromination of 3',4'-(methylenedioxy)propiophenone often contains unreacted starting material, over-brominated byproducts (e.g., dibrominated species), and other process-related impurities.[4] Failure to remove these impurities can lead to complex and difficult-to-separate mixtures in later stages, reduced yields, and the generation of undesired, potentially bioactive, side products.

This guide is structured to provide both the procedural steps and the scientific rationale necessary for researchers to not only execute these purifications but also to adapt them to varying scales and impurity profiles.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of an effective purification strategy. The choice of solvents and techniques is directly informed by its solubility, physical state, and polarity.

PropertyValueSource
Chemical Name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone[5][6]
CAS Number 52190-28-0[1][2][5]
Molecular Formula C₁₀H₉BrO₃[1][3]
Molecular Weight 257.08 g/mol [1][3]
Appearance White to pale yellow crystalline solid[1][2][5]
Solubility Soluble in Chloroform; Sparingly soluble in Ethanol (1 mg/mL) and DMSO (1 mg/mL)[2][5]
Purity (Commercial) ≥98%[5]

Purification Technique I: Flash Column Chromatography

Flash column chromatography is the method of choice for purifying the crude reaction mixture, as it excels at separating compounds with different polarities.[7] This technique is cited in multiple synthetic procedures for this specific compound, demonstrating its effectiveness.[1][8]

Principle of Separation

The technique operates on the principle of differential adsorption.[9] A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel. Silica gel is a polar material; therefore, more polar compounds in the mixture will adhere more strongly to it, while less polar compounds will travel through the column more quickly with the eluting solvent (the mobile phase).[7][9] By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica Gel (for flash chromatography, e.g., 230-400 mesh)

  • Hexanes (or Heptane)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection (TLC Analysis): Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.25-0.35.

    • System A (Literature): Hexanes/Dichloromethane mixtures.[1]

    • System B (Literature): Hexanes/Ethyl Acetate mixtures.[8]

    • Expert Tip: Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and increase polarity until the desired Rf is achieved. This helps ensure good separation on the column.

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer (0.5 cm) of sand.

    • In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes).[9]

    • With the stopcock open, pour the slurry into the column, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[9]

    • Once the silica has settled, add another thin layer of sand on top to prevent disruption of the silica bed during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.[9]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully add this solution to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting the solvent that passes through the column in fractions.

    • Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

Workflow and Troubleshooting

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Select Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Dry Loading Recommended) Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Purification by Flash Column Chromatography.

IssuePotential CauseRecommended Solution
Poor Separation Incorrect eluent polarity; Column overloaded.Re-optimize eluent with TLC. Use a larger column or less sample (silica weight should be 20-50x sample weight).[9]
Cracked/Channeled Column Column packed unevenly or ran dry.Repack the column carefully. Ensure the solvent level never drops below the top of the silica bed.[9]
Tailing of Spots on TLC Compound is too polar or interacting with acidic silica.Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the silica. Consider using alumina as the stationary phase.[4]

Purification Technique II: Recrystallization

Recrystallization is a highly effective and economical technique for purifying crystalline solids that contain relatively small amounts of impurities.[10][11] It is an ideal second-pass purification after chromatography or for purifying batches with initial purity >90%.

Principle of Purification

The method relies on the principle that the solubility of a compound in a solvent increases with temperature.[12] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, forming a pure crystal lattice that excludes the impurity molecules, which remain dissolved in the cold solvent (mother liquor).[11][13]

Solvent System Selection

The choice of solvent is the most critical factor for successful recrystallization.[11][13]

  • Ideal Properties: The target compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[11]

  • Rationale for Ethanol/Water: Based on its known properties, this compound is sparingly soluble in ethanol.[5] This makes ethanol a good primary solvent. Water can be used as an anti-solvent. The compound is insoluble in water, so adding water to the ethanol solution will decrease its solubility and promote crystallization. This mixed-solvent approach provides fine control over the crystallization process.[10]

Experimental Protocol

Materials:

  • Crude or chromatographed this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of hot ethanol (e.g., 20 mL) and heat with stirring until the solution is boiling and the solid has dissolved.[10] Add more hot ethanol dropwise only if needed to fully dissolve the solid. The goal is to use the minimum amount of hot solvent.[11][12]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a pre-heated flask to remove them.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[10][12] If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.[12]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture to remove any adhering mother liquor. Using cold solvent prevents the desired product from dissolving.[11]

  • Drying: Dry the crystals on a watch glass or in a desiccator, preferably under vacuum, until a constant weight is achieved.

Workflow and Expected Results

G Crude Crude Solid Dissolve 1. Dissolve in Minimal Hot Ethanol Crude->Dissolve Cool 2. Slow Cooling to RT, then Ice Bath Dissolve->Cool Filter 3. Vacuum Filtration Cool->Filter Wash 4. Wash with Cold Solvent Filter->Wash MotherLiquor Impurities in Mother Liquor Filter->MotherLiquor (discard) Dry 5. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for Purification by Recrystallization.

ParameterExample DataNotes
Initial Mass (Crude) 5.00 gPurity assumed at 92%
Final Mass (Purified) 4.35 g---
Recovery Yield 87%Acceptable losses are inherent to the technique.
Purity (Post-Recrystallization) >99.5%As determined by HPLC or NMR.
Appearance White, well-defined crystalsA significant color improvement is often observed.

Final Purity Assessment

To validate the success of the purification, the final product's purity must be assessed.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate quantitative method. A pure sample will show a single major peak.[10][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure and reveal the presence of proton-containing impurities.[1][8]

By employing these robust purification and analytical techniques, researchers can confidently produce high-purity this compound suitable for the most demanding research and development applications.

References

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry . Available at: [Link]

  • Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate - PrepChem.com . Available at: [Link]

  • Column chromatography - University of Calgary . Available at: [Link]

  • Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column | SIELC Technologies . Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder . Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube . Available at: [Link]

  • Recrystallization - Professor Dave Explains - YouTube . Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Available at: [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed . Available at: [Link]

Sources

Application Notes & Protocols for 2-Bromo-3',4'-(methylenedioxy)propiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2-Bromo-3',4'-(methylenedioxy)propiophenone. This α-bromoketone is a pivotal intermediate in multi-step organic syntheses, valued for its reactive α-bromo position which serves as an electrophilic site for nucleophilic substitution. We will detail the robust synthesis of its precursor, 3',4'-(methylenedioxy)propiophenone, via Friedel-Crafts acylation, followed by its subsequent α-bromination. The primary application, the synthesis of β-keto amines—a core structure in many psychoactive compounds and pharmaceutical candidates—will be explored with a focus on mechanistic rationale and procedural detail. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, providing both theoretical grounding and actionable laboratory protocols.

Introduction and Physicochemical Properties

This compound, also known as 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone, is a crystalline solid that serves as a key precursor in the synthesis of substituted cathinones and other complex organic molecules.[1][2] Its synthetic utility is derived from the presence of a bromine atom on the carbon alpha to the carbonyl group. This arrangement significantly activates the carbon-bromine bond towards nucleophilic attack, making it an excellent substrate for constructing larger molecules.

The core structure features a propiophenone backbone with a methylenedioxy group fused to the phenyl ring. This latter moiety is a common pharmacophore in various psychoactive substances and is of significant interest in medicinal chemistry. The compound is primarily used in research and forensic applications as an analytical reference standard and a synthetic intermediate.[1][2][3]

Table 1: Physicochemical and Spectroscopic Data

Property Value Source(s)
CAS Number 52190-28-0 [2][4][5]
Molecular Formula C₁₀H₉BrO₃ [1][2][5]
Molecular Weight 257.08 g/mol [1][2][5]
Appearance Pale yellow or white solid [4]
Purity ≥98% [2]
Solubility Soluble in Chloroform, DMSO (1 mg/mL), Ethanol (1 mg/mL) [2]

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.64 (d, J= 8.0 Hz, 1H), 7.49 (s, 1H), 6.87 (d, J= 8.0 Hz, 1H), 6.07 (s, 2H), 5.21 (q, J= 7.0 Hz, 1H), 1.88 (d, J= 7.0 Hz, 3H) |[1][4][6] |

Synthesis of this compound

The synthesis is a two-step process beginning with the preparation of the ketone precursor, followed by its selective bromination at the α-position.

Step 2.1: Synthesis of 3',4'-(Methylenedioxy)propiophenone via Friedel-Crafts Acylation

The foundational step is the acylation of 1,2-methylenedioxybenzene. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that forms a C-C bond between the aromatic ring and an acyl group.[7]

Causality and Experimental Choices:

  • Reactants: 1,2-methylenedioxybenzene is used as the electron-rich aromatic substrate. The methylenedioxy group is an activating group, directing the incoming electrophile to the para position. Propionyl chloride (or propionic anhydride) serves as the acylating agent.

  • Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[7][8] The AlCl₃ coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is the active electrophile that attacks the aromatic ring. The catalyst must be anhydrous as it reacts vigorously with water.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or toluene is used to dissolve the reactants without interfering with the catalyst.[8][9]

  • Temperature Control: The reaction is highly exothermic.[8] Maintaining a low temperature (0-10 °C) during the addition of reactants is critical to prevent side reactions, such as poly-acylation or rearrangement, ensuring regioselectivity and maximizing yield.

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylCl Propionyl Chloride Complex [Propionyl-Cl-AlCl₃] Complex AcylCl->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) + H₃C-CH₂-C=O Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Arene 1,2-Methylenedioxybenzene AlCl4->Arene Regenerates Catalyst (forms HCl + AlCl₃) Arene->Sigma Attack by π-system Product 3',4'-(Methylenedioxy)propiophenone Sigma->Product -H⁺ (Rearomatization)

Mechanism of Friedel-Crafts Acylation.

Protocol 2.1: Friedel-Crafts Acylation

  • Under an inert atmosphere (e.g., nitrogen), charge a dry, three-necked flask equipped with a stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM).

  • Cool the stirred suspension to 0-5 °C using an ice bath.

  • Slowly add propionyl chloride (1.0 eq.) to the suspension via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, stir the mixture for an additional 20 minutes at 0-5 °C.

  • Add a solution of 1,2-methylenedioxybenzene (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture back to 0-5 °C and quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. Caution: Exothermic process, evolves HCl gas.

  • Separate the organic layer, wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.[8][9]

Step 2.2: α-Bromination of 3',4'-(Methylenedioxy)propiophenone

The synthesized ketone is then brominated at the α-carbon. This reaction proceeds via an enol or enolate intermediate.[10]

Causality and Experimental Choices:

  • Reagent: Molecular bromine (Br₂) is the brominating agent. The reaction can be catalyzed by acid, which promotes the formation of the enol tautomer, the nucleophilic species that attacks the bromine.

  • Solvent: Diethyl ether (Et₂O) or chloroform (CHCl₃) are common solvents that dissolve the starting ketone and are relatively inert to bromine.[1][6]

  • Monitoring: The reaction progress can be visually monitored. The disappearance of the red-brown color of bromine indicates its consumption.[1][6]

  • Workup: The workup is designed to neutralize any remaining acid and destroy excess bromine. A wash with saturated sodium bicarbonate (NaHCO₃) neutralizes acid (HBr byproduct), and a wash with sodium thiosulfate (Na₂S₂O₃) quenches unreacted bromine.[1][6]

Bromination_Workflow Start Dissolve Ketone in Et₂O Add_Br2 Add Br₂ (1.0 eq) dropwise Start->Add_Br2 Stir Stir at RT for 30 min (Color changes red -> yellow) Add_Br2->Stir Quench_H2O Quench with Water Stir->Quench_H2O Separate Separate Organic Layer Quench_H2O->Separate Wash_NaHCO3 Wash with sat. NaHCO₃ Separate->Wash_NaHCO3 Wash_Na2S2O3 Wash with sat. Na₂S₂O₃ Wash_NaHCO3->Wash_Na2S2O3 Wash_Brine Wash with Brine Wash_Na2S2O3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product This compound Purify->Product

Experimental workflow for α-bromination.

Protocol 2.2: α-Bromination

  • Dissolve 3',4'-(methylenedioxy)propiophenone (1.78 g, 10.0 mmol) in diethyl ether (25 mL) in a round-bottom flask.[1][6]

  • To the stirred solution, add bromine (1.60 g, 10.0 mmol) dropwise.

  • Stir the solution for approximately 30 minutes at room temperature. The reaction is complete when the characteristic red color of bromine fades to a light yellow.[1][6]

  • Quench the reaction by adding water (10 mL) and dilute with additional diethyl ether (25 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (30 mL), a saturated aqueous solution of Na₂S₂O₃ (30 mL), and brine (30 mL).[1][6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash chromatography on silica gel (e.g., eluting with 50% CH₂Cl₂ in hexanes) to yield this compound as a white solid.[1][4][6]

Table 2: Typical Reaction Parameters for α-Bromination

Parameter Value Source(s)
Starting Material 3',4'-(Methylenedioxy)propiophenone [1][6]
Brominating Agent Br₂ [1][6]
Stoichiometry 1:1 (Ketone:Br₂) [1][6]
Solvent Diethyl Ether (Et₂O) [1][6]
Temperature Room Temperature [1][6]

| Typical Yield | 82% |[1][4][6] |

Application in Synthesis: Nucleophilic Substitution for β-Keto Amine Formation

The primary synthetic utility of this compound is as an electrophile in nucleophilic substitution reactions. It is a key building block for producing β-keto amines, which are precursors to substituted phenethylamines and cathinones, such as methylone (3,4-methylenedioxy-N-methylcathinone).[10][11]

Mechanism: Sₙ2 Reaction The reaction with a primary amine, such as methylamine, proceeds via a standard Sₙ2 mechanism. The amine acts as the nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion as the leaving group.

SN2_Mechanism cluster_0 Sₙ2 Reaction Reactants This compound Methylamine (Nucleophile) TransitionState Transition State [H₃C-NH₂---C---Br]‡ Reactants:f0->TransitionState Reactants:f2->TransitionState Nucleophilic Attack Products β-Keto Aminium Salt Br⁻ TransitionState->Products:f0 Bond Formation/Breaking FinalProduct β-Keto Amine (Methylone) Products:f0->FinalProduct Deprotonation

General mechanism for β-keto amine synthesis.

Trustworthiness & Causality: The Challenge of Polyalkylation A critical consideration in amine alkylation is the potential for over-alkylation.[12] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine.[13] This means it can compete with the starting amine to react with any remaining α-bromoketone, leading to the formation of a tertiary amine byproduct and reducing the yield of the desired product.

To mitigate this, experimental conditions must be carefully controlled:

  • Stoichiometry: Using a large excess of the nucleophilic amine can favor the formation of the primary substitution product by ensuring the α-bromoketone is more likely to encounter a molecule of the starting amine rather than the product amine.

  • Controlled Addition: Slowly adding the α-bromoketone to the solution of the amine can help maintain a low concentration of the electrophile, further reducing the chance of secondary reactions.

Protocol 3.1: General Procedure for Amination

  • In a suitable reaction vessel, dissolve the primary amine (e.g., methylamine, 2-3 eq.) in a polar aprotic solvent like acetonitrile or THF.

  • If using an amine salt (e.g., methylamine HCl), add a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2-3 eq.) to liberate the free amine.

  • Cool the amine solution to 0-5 °C.

  • Dissolve this compound (1.0 eq.) in a minimal amount of the same solvent.

  • Add the solution of the α-bromoketone dropwise to the stirred amine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Perform an aqueous workup to remove amine salts and excess base. This typically involves diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product, a β-keto amine, can then be purified by column chromatography or by forming and recrystallizing a salt (e.g., the hydrochloride salt).

Safety and Legal Status

This compound is a chemical intermediate intended for research purposes.[2][3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. It should be handled in a well-ventilated fume hood.

It is important to note that this compound and its precursor, 3',4'-(methylenedioxy)propiophenone, are classified as controlled substance precursors in some jurisdictions due to their use in the synthesis of illicit substances.[10] Researchers must ensure compliance with all local, state, and federal regulations regarding its purchase, storage, and use.

References

  • Safrole. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Retrieved from [Link]

  • Google Patents. (1996). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Hive. (2002). Methylone synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

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Application Note: The N-Alkylation of Amines with 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Mechanistic and Methodological Guide for Researchers

Abstract

This guide provides a comprehensive technical overview of the reaction between 2-Bromo-3',4'-(methylenedioxy)propiophenone and various amines. This reaction is a cornerstone for the synthesis of a wide range of β-keto phenethylamines, a class of compounds with significant pharmacological and forensic interest, including synthetic cathinones. We delve into the underlying nucleophilic substitution mechanism, explore the kinetic and thermodynamic factors influencing the reaction outcome, and present detailed, validated protocols for the synthesis of analogues derived from primary and secondary amines. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing reaction conditions, mitigating side reactions, and characterizing the resulting products.

Part I: The Core Reaction Mechanism

The reaction of this compound with amines is a classic example of nucleophilic aliphatic substitution. The substrate, an α-haloketone, possesses unique electronic features that render it highly susceptible to this transformation.

The SN2 Pathway on an α-Haloketone Substrate

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this single-step process, the amine, acting as the nucleophile, attacks the electrophilic α-carbon (the carbon atom bonded to the bromine), displacing the bromide ion, which serves as the leaving group.

The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to simple alkyl halides for two primary reasons[1][3]:

  • Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the carbon-bromine bond. This effect increases the partial positive charge on the α-carbon, making it a more potent electrophile.

  • Transition State Stabilization: The p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state. This orbital overlap helps to delocalize the electron density and stabilize the transition state, thereby lowering the activation energy of the reaction.[1]

Figure 1: General SN2 mechanism for the reaction of an amine with an α-bromo ketone.

Reaction with Primary vs. Secondary Amines: A Critical Divergence

The nature of the amine nucleophile dictates the structure of the final product and the potential side reactions.

  • Primary Amines (e.g., Methylamine): The reaction yields a secondary β-keto amine, such as 3,4-methylenedioxy-N-methylcathinone (methylone). A significant challenge in this synthesis is over-alkylation .[4][5] The secondary amine product is often more nucleophilic than the primary amine starting material, allowing it to compete for the remaining α-bromo ketone. This leads to the formation of a tertiary amine byproduct, reducing the yield of the desired product.

  • Secondary Amines (e.g., Pyrrolidine): The reaction produces a tertiary β-keto amine, such as 3,4-methylenedioxypyrovalerone (MDPV).[6] Since the product is a tertiary amine with no N-H protons, it cannot be further alkylated under these conditions, making this reaction cleaner and more straightforward than with primary amines.

side_reactions start_ketone α-Bromo Ketone (Ar-CO-CH(Br)CH₃) secondary_amine_product Desired Product (Secondary Amine) Ar-CO-CH(NHR)CH₃ tertiary_amine_side_product Side Product (Tertiary Amine) (Ar-CO-CH(CH₃))₂NR primary_amine Primary Amine (R-NH₂) primary_amine->secondary_amine_product Desired Sₙ2 Reaction (Mono-alkylation) secondary_amine_product->tertiary_amine_side_product Undesired Sₙ2 Reaction (Over-alkylation)

Figure 2: Competing reaction pathways when using a primary amine nucleophile.

The Essential Role of a Base

Each mole of amine that reacts produces one mole of hydrobromic acid (HBr). Amines are basic and will be readily protonated by this acid to form an ammonium salt. The resulting ammonium ion is no longer nucleophilic, which would effectively halt the reaction. To ensure the reaction proceeds to completion, a base must be present to neutralize the HBr as it forms. There are two common strategies:

  • Excess Amine: Using at least two equivalents of the amine nucleophile. The first equivalent acts as the nucleophile, and the second acts as a base to scavenge the HBr. This is often the most convenient method.

  • External Base: Adding a non-nucleophilic base, such as triethylamine (TEA) or sodium carbonate. This is preferable when the amine is valuable or when precise stoichiometry is required.

Part II: Application Protocols

Safety Precaution: this compound is an analytical reference standard and a precursor in the synthesis of controlled substances. The products of these reactions may have potent pharmacological activity. All procedures must be conducted in a properly ventilated fume hood by trained personnel, adhering to all institutional and governmental safety regulations. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of a 3,4-Methylenedioxy-N-methylcathinone (Methylone) Analogue

This protocol details the reaction with a primary amine, using an excess of the amine to drive mono-alkylation and act as the acid scavenger.

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
2-Bromo-3',4'-(MDP)propiophenone257.08-2.57 g10.0 mmol1.0
Methylamine (40% in H₂O)31.060.905.8 mL75.0 mmol7.5
Isopropyl Alcohol (Solvent)--50 mL--
Diethyl Ether (for workup)--100 mL--
Hydrochloric Acid (conc.)--~2 mL--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.57 g (10.0 mmol) of this compound in 50 mL of isopropyl alcohol.

  • Amine Addition: Cool the solution in an ice bath. Slowly add 5.8 mL of 40% aqueous methylamine solution dropwise over 15 minutes. The large excess of amine is crucial to favor the desired mono-alkylation product.[5]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-ketone spot is no longer visible.

  • Solvent Removal: Remove the isopropyl alcohol and excess methylamine under reduced pressure using a rotary evaporator.

  • Workup & Extraction: To the resulting residue, add 50 mL of water and 50 mL of diethyl ether. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Acidification & Isolation: Combine the organic layers and wash with 50 mL of brine. Dry over anhydrous sodium sulfate, filter, and transfer to a clean flask. To precipitate the hydrochloride salt, slowly add concentrated HCl dropwise while stirring until the solution is acidic and a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) may be performed for further purification.

Protocol 2: Synthesis of a 3,4-Methylenedioxypyrovalerone (MDPV) Analogue

This protocol details the reaction with a secondary amine, pyrrolidine, which avoids the issue of over-alkylation.[6]

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
2-Bromo-3',4'-(MDP)propiophenone257.08-2.57 g10.0 mmol1.0
Pyrrolidine71.120.8661.84 mL21.0 mmol2.1
Acetonitrile (Solvent)--50 mL--
Diethyl Ether (for workup)--100 mL--
Hydrochloric Acid (conc.)--~1 mL--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar, dissolve 2.57 g (10.0 mmol) of this compound in 50 mL of acetonitrile.

  • Amine Addition: Add 1.84 mL (21.0 mmol) of pyrrolidine to the solution. A slight excess is used to act as the base.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or GC-MS.[7]

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Workup & Extraction: Follow the same workup procedure as described in Protocol 1 (Steps 5-7) to extract the free base and subsequently precipitate and purify the hydrochloride salt of the product.

Part III: Workflow and Analytical Characterization

A successful synthesis relies on a logical workflow from reaction to final characterization.

workflow reagents Reagents (α-Bromo Ketone, Amine, Solvent, Base) reaction Sₙ2 Reaction (Room Temp, Stirring) reagents->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion isolation Isolation as HCl Salt (Precipitation & Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Final Product Analysis (NMR, GC-MS, IR) purification->analysis

Figure 3: General experimental workflow for the synthesis and purification of β-keto phenylamines.

Analytical Characterization

Confirming the identity and purity of the final product is a critical step.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the product. The fragmentation pattern is key for structural elucidation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. Key signals to identify include the methine proton (CH) adjacent to the carbonyl and nitrogen, the methyl group protons, and the characteristic aromatic and methylenedioxy protons.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group.

Conclusion

The reaction of this compound with amines is a robust and versatile method for synthesizing a diverse array of β-keto phenylamines. The underlying SN2 mechanism is facilitated by the electronic properties of the α-haloketone substrate. A thorough understanding of this mechanism, particularly the potential for over-alkylation with primary amines and the crucial role of a base, is paramount for achieving high yields and purity. The protocols provided herein serve as a validated starting point for researchers, emphasizing controlled reaction conditions, proper safety precautions, and rigorous analytical characterization.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

  • Esterhuysen, C. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Gannon, B. M., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Advances in pharmacology (San Diego, Calif.), 82, 157–181. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5247–5337. Retrieved from [Link]

  • Kolanos, R., et al. (2013). “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. ACS Chemical Neuroscience, 4(12), 1524–1529. Retrieved from [Link]

  • Reddit. (2019). Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. Retrieved from [Link]

  • World Health Organization. (2014). 3,4-Methylenedioxypyrovalerone (MDPV) Critical Review Report. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of a-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 331–334. Retrieved from [Link]

  • Archer, R. P., et al. (2012). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Forensic Science International, 216(1-3), 19–28. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylenedioxypyrovalerone. Retrieved from [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Dr. S. K. Singh. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). 3,4-Methylenedioxypyrovalerone (MDPV). Retrieved from [Link]

  • Valente, M. J., et al. (2022). Synthetic Cathinones. Encyclopedia MDPI. Retrieved from [Link]

  • Schifano, F., et al. (2011). Synthetic cathinones: Chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as “bath salts” or “plant food”. Brain Research Bulletin, 85(5), 263-269. Retrieved from [Link]

  • Soderberg, T. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Organic Chemistry with a Biological Emphasis Volume I. Retrieved from [Link]

  • Van der Westhuyzen, C. W., & Pletschke, B. I. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(17), 3060. Retrieved from [Link]

  • Low, I. A., et al. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic Science International, 60(3), 189–202. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • Ashenhurst, J. (2023). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations [Video]. YouTube. Retrieved from [Link]

  • Kim, H., & Movassaghi, M. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7721–7726. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Ashenhurst, J. (2023). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • Gehrke, F., et al. (2023). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Communications, 59(80), 11985–11988. Retrieved from [Link]

  • Worrell, B. T., et al. (2023). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. ACS Catalysis, 13(1), 1–11. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Gimeno, P., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 121–130. Retrieved from [Link]

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GC-MS analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone and its Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of this compound, a key precursor in the synthesis of various substituted cathinones, and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] We delve into the foundational principles, experimental considerations, and a detailed, field-proven protocol designed for researchers, forensic scientists, and drug development professionals. The methodology emphasizes not just the procedural steps but the scientific rationale behind them, ensuring robust, reliable, and reproducible results. Key discussions include sample preparation, instrument parameter optimization, and the interpretation of mass spectral fragmentation patterns, which are critical for unambiguous identification.

Introduction and Scientific Context

This compound is an analytical reference standard categorized as a precursor in the synthesis of designer drugs, specifically substituted cathinones like methylone (bk-MDMA).[1][4] Its chemical structure, featuring a brominated alpha-carbon next to a carbonyl group and a methylenedioxy phenyl ring, makes it a reactive intermediate. The analysis of this precursor and its subsequent products is of paramount importance in forensic chemistry, toxicology, and quality control in pharmaceutical research.

While the parent compound is amenable to direct GC-MS analysis, its derivatives—the synthetic cathinones—often present significant analytical challenges. Many cathinones are polar and thermally labile, leading to poor chromatographic peak shape and on-column degradation.[5] Furthermore, the existence of positional isomers necessitates high-resolution analytical methods for differentiation.[6][7] This guide will address the direct analysis of the precursor and introduce derivatization strategies essential for the robust analysis of its more complex derivatives.

Principle of the Method: A Synergistic Approach

The power of GC-MS lies in its two-dimensional analytical capability.

  • Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds from a mixture based on their boiling points and affinity for the stationary phase within the GC column. The choice of column and temperature program is critical for resolving the analyte from matrix interferences and closely related isomers.

  • Mass Spectrometry (MS): Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The high energy of EI (70 eV) causes the molecule to fragment in a predictable and reproducible manner.[8][9] This fragmentation pattern serves as a chemical "fingerprint," allowing for highly confident identification. The mass-to-charge ratio (m/z) of the intact molecular ion and its fragments are recorded.

Experimental Workflow and Causality

The overall analytical process is a multi-step workflow designed to ensure sample integrity and data quality. Each step is chosen to optimize the final result.

GCMS_Workflow Figure 1: General GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition (Seized material, reaction mixture, etc.) Extraction Solvent Extraction / LLE (e.g., with Ethyl Acetate) Sample->Extraction Isolate analytes Concentration Solvent Evaporation (Nitrogen blowdown) Extraction->Concentration Concentrate sample Reconstitution Reconstitution (in appropriate solvent) Concentration->Reconstitution Prepare for injection Derivatization Derivatization (Optional) (For polar derivatives) Reconstitution->Derivatization Improve volatility (if needed) Injection GC Injection (Split/Splitless) Reconstitution->Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Impact, 70 eV) Separation->Ionization Detection MS Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search (e.g., NIST, Cayman) Integration->LibrarySearch Report Reporting & Archiving LibrarySearch->Report

Caption: Figure 1: General GC-MS Analytical Workflow.

Rationale for Sample Preparation

Proper sample preparation is the cornerstone of successful analysis. The primary goals are to isolate the analyte of interest, remove interfering matrix components, and prepare it in a solvent compatible with the GC system.[10]

  • Solvent Selection: GC-MS requires volatile organic solvents.[11] Dichloromethane, hexane, or ethyl acetate are excellent choices for this compound due to its solubility and their volatility. Aqueous samples are incompatible and require a prior liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10][11]

  • Concentration: For trace analysis, concentrating the sample is often necessary. Nitrogen blowdown is a gentle and effective method that avoids thermal degradation of sensitive analytes.[12]

  • Derivatization (for Derivatives): While the brominated precursor is typically volatile enough for direct analysis, its cathinone derivatives often contain polar secondary amine groups. These groups can cause peak tailing and are prone to thermal degradation. Chemical derivatization, such as acylation with agents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFA), is employed to mask these polar sites.[5][13] This increases thermal stability and volatility, resulting in sharper chromatographic peaks and often more structurally informative mass spectra.[13][14]

Rationale for GC-MS Parameter Selection
  • GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), is ideal. These columns provide excellent separation for a wide range of semi-volatile compounds and are robust and reliable.

  • Injector Temperature: A temperature of 250-280°C is typically used to ensure rapid and complete volatilization of the analyte without causing thermal degradation within the injector port.[15]

  • Temperature Program: A temperature ramp is essential for good chromatography. Starting at a lower temperature allows for the elution of highly volatile solvents, while a gradual ramp to a higher temperature ensures that less volatile compounds like the target analyte elute as sharp, symmetrical peaks. A typical program might start at 60-80°C and ramp at 20°C/min to 280°C.[15]

  • MS Ionization: Electron Impact (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that are comparable to established spectral libraries.[8][15]

Results and Discussion: Interpreting the Data

Mass Spectral Fragmentation of this compound

The mass spectrum of the parent compound is highly characteristic. The molecular formula is C₁₀H₉BrO₃, with a molecular weight of approximately 257.1 g/mol .[1][3]

  • Molecular Ion (M⁺•): A key feature will be the molecular ion peak cluster at m/z 257 and m/z 259 . These two peaks, of nearly equal intensity, are the hallmark of a compound containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Alpha-Cleavage: Ketones readily undergo cleavage at the bond adjacent (alpha) to the carbonyl group.[16] The most significant fragmentation is the loss of the brominated ethyl group to form the highly stable 3,4-methylenedioxybenzoyl cation . This fragment appears at m/z 149 and is typically the base peak (the most intense peak in the spectrum).

  • Other Key Fragments:

    • Loss of Bromine (M-Br): Cleavage of the C-Br bond results in a fragment at m/z 178 .

    • Methylenedioxy Ring Fragments: Fragments characteristic of the phenyl portion of the molecule may also be observed, such as m/z 121 and m/z 93 .

Caption: Figure 2: Primary EI Fragmentation Pathway.

Summary of Key Mass Spectral Data
Featurem/z ValueDescription / Rationale
Molecular Ion [M]⁺• 257 / 259Isotopic doublet for one bromine atom. Essential for confirming molecular weight.
Base Peak 149Result of alpha-cleavage; forms the stable 3,4-methylenedioxybenzoyl cation.[16]
Key Fragment 178Result of the loss of a bromine radical (•Br) from the molecular ion.
Key Fragment 121Further fragmentation of the benzoyl cation.

Detailed Analytical Protocol

Disclaimer: This protocol is a guideline. Users must validate the method for their specific instrumentation and application. All work should be conducted in accordance with laboratory safety procedures.

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity).[1]

  • Solvents: HPLC or GC-grade Ethyl Acetate, Hexane, Methanol.

  • Internal Standard (IS): (Optional, for quantification) e.g., N,N-dimethylaniline or a deuterated analog.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[11]

  • Derivatizing Agents (for derivatives): Pentafluoropropionic anhydride (PFPA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Instrument Conditions
ParameterSettingRationale
GC System Agilent 7890 or equivalentStandard, reliable platform.
Column HP-5MS (30m x 0.25mm, 0.25µm)Excellent general-purpose column for semi-volatiles.[17]
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier, provides good efficiency.
Injector Split/SplitlessFlexibility for different concentrations.
Injector Temp 280 °CEnsures rapid vaporization.[15]
Injection Mode Splitless (1 µL injection)For trace analysis to maximize analyte transfer to the column.
Oven Program 80°C (hold 2 min), ramp 20°C/min to 280°C, hold 5 minBalances separation of volatiles with timely elution of the analyte.
MS System Agilent 5977 or equivalentStandard quadrupole mass spectrometer.
Ion Source Electron Impact (EI)Standard for library matching.
EI Energy 70 eVIndustry standard for fragmentation.[8]
Source Temp 230 °CStandard operating temperature.
Quad Temp 150 °CStandard operating temperature.
Acquisition Full Scan ModeFor qualitative identification.
Scan Range m/z 40 - 500Covers the expected molecular ion and fragments.
Step-by-Step Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Dilute the stock solution with ethyl acetate to a final concentration of approximately 10 µg/mL.[11] This concentration is suitable for a 1 µL splitless injection.

  • Sample Preparation (from solid matrix): a. Weigh ~10 mg of the homogenized sample into a glass vial. b. Add 5 mL of ethyl acetate. c. Vortex for 2 minutes to ensure complete dissolution/extraction. d. Centrifuge for 5 minutes at 3000 rpm to pellet any insoluble material.[11] e. Carefully transfer the supernatant to a clean vial. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of ethyl acetate for analysis.[12]

  • Transfer to Autosampler Vial: Transfer ~1.5 mL of the final working standard or prepared sample into a 2 mL autosampler vial and cap securely.

  • Analysis: Place the vial in the autosampler tray and initiate the GC-MS sequence.

Data Analysis and Interpretation
  • Identify the Analyte Peak: Examine the Total Ion Chromatogram (TIC) to locate the peak corresponding to the analyte based on its retention time (determined by injecting the reference standard).

  • Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak by averaging the scans across the peak apex.

  • Confirm Identity:

    • Check for the presence of the characteristic molecular ion pair at m/z 257/259 .

    • Verify that the base peak is at m/z 149 .

    • Compare the entire fragmentation pattern to a reference spectrum from a trusted library (e.g., Cayman Spectral Library, NIST) or the injected standard.[1]

Conclusion

This application note provides a robust and scientifically grounded framework for the GC-MS analysis of this compound. By understanding the rationale behind sample preparation techniques and instrument parameters, analysts can achieve reliable and defensible results. The detailed fragmentation analysis provides a clear path for the unambiguous identification of this important synthetic precursor. For the analysis of its cathinone derivatives, the principles laid out here serve as a foundation, with the additional, crucial step of chemical derivatization to ensure chromatographic and analytical success.

References

  • Lin, H. R., et al. (2015). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. Journal of Analytical Toxicology. Retrieved from [Link]

  • Alsenedi, K. A., & Morrison, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Wang, Y., et al. (2015). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Journal of Forensic Science and Medicine. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • DeMartin, K., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of Forensic Sciences. Retrieved from [Link]

  • Woźniak, M. K., et al. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine. Retrieved from [Link]

  • Kerrigan, S., et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Safrole.com. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Silverstein, R. M., et al. (2015). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

  • DeRuiter, J., et al. (1993). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science. Retrieved from [Link]

  • Thigpen, A., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science. Retrieved from [Link]

  • Thigpen, A., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Recrystallization of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the purification of 2-Bromo-3',4'-(methylenedioxy)propiophenone via recrystallization. This α-bromoketone is a critical intermediate in the synthesis of various pharmaceutical compounds and research chemicals, where high purity is paramount for downstream reaction efficiency and final product integrity[1][2][3]. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in the fundamental principles of crystallization science. We explain the causality behind solvent selection and procedural steps to ensure a self-validating and reproducible outcome.

Introduction: The Imperative for Purity

This compound serves as a key building block in synthetic organic chemistry. However, its synthesis, typically via bromination of 3',4'-(methylenedioxy)propiophenone, often yields a crude product contaminated with unreacted starting material, di-brominated species, and other side-products[4][5]. These impurities can interfere with subsequent reactions, leading to lower yields and complex purification challenges in later stages.

Recrystallization is a powerful and economical technique for purifying solid organic compounds[6][7]. The method leverages the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor)[6][8].

The Science of Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C)[9][10][11]. This ensures minimal product loss and maximal recovery.

Key Solvent Characteristics:

  • Temperature Coefficient: The compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent[10].

  • Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration)[11].

  • Inertness: The solvent must not react chemically with the compound being purified[10][12].

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals during the drying phase[10][13].

  • Safety: The solvent should be low in toxicity and flammability where possible[13].

For this compound, which is reported as soluble in chloroform and slightly soluble in ethanol[1][14], alcohols like isopropanol or ethanol are excellent candidates. They are polar enough to dissolve the ketone at elevated temperatures but are poor solvents for it at lower temperatures, promoting crystallization upon cooling.

Recommended Protocol: Isopropanol Recrystallization

This protocol is optimized for purifying crude this compound.

Materials & Equipment
  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Magnetic stir bar and hotplate stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Ice bath

  • Vacuum desiccator

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Washing cluster_drying Step 6: Drying A Crude Solid in Flask B Add minimal hot Isopropanol A->B C Heat & Stir until Dissolved B->C D Insoluble Impurities Present? C->D E Filter Hot Solution Quickly D->E Yes F Clear, Hot Filtrate D->F No E->F G Slowly Cool to Room Temp F->G H Cool in Ice Bath G->H I Crystal Formation H->I J Vacuum Filter Crystals I->J K Wash with ice-cold Isopropanol J->K L Dry under Vacuum K->L M Pure Crystalline Product L->M

Sources

Application Notes & Protocols: Forensic Identification of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Forensic Significance

These application notes provide a comprehensive guide for the identification and analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone, a chemical intermediate of significant interest in forensic chemistry. This document outlines its chemical properties, forensic relevance as a controlled substance precursor, and detailed analytical protocols for its unambiguous identification in seized materials. The methodologies described herein are intended for use by trained forensic chemists and researchers in appropriately equipped laboratories.

Chemical Profile

This compound is a synthetic compound categorized as a precursor in the synthesis of substituted cathinones.[1][2] Its chemical structure and properties are summarized below.

PropertyValueSource
Formal Name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone[1]
CAS Number 52190-28-0[1][3]
Molecular Formula C₁₀H₉BrO₃[1][4]
Molecular Weight 257.1 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in Chloroform, DMSO (1 mg/mL), Ethanol (1 mg/mL)[1]
UV λmax 234, 281, 319 nm[1][3]
Forensic Relevance: A Precursor to "Designer Drugs"

The primary forensic interest in this compound stems from its role as a direct precursor in the clandestine synthesis of potent psychoactive substances, particularly synthetic cathinones like Methylone (3,4-methylenedioxy-N-methylcathinone or MDMC).[5][6][7][8] Methylone was one of the first synthetic cathinones reported to drug monitoring agencies and is a structural analogue of MDMA.[5] The synthesis typically involves the reaction of the bromo-propiophenone precursor with methylamine.[9]

The proliferation of such "designer drugs" presents a significant challenge to law enforcement and public health.[10][11] By identifying precursor chemicals like this compound, forensic intelligence can gain insights into trafficking routes and manufacturing trends.[12][13]

G cluster_precursor Precursor cluster_reagent Reagent cluster_product Final Product Precursor 2-Bromo-3',4'- (methylenedioxy)propiophenone Product Methylone (MDMC) Precursor->Product Nucleophilic Substitution Reagent Methylamine (CH3NH2) Reagent->Product

Caption: Synthetic relationship between the precursor and Methylone.

Legal Status

The legal status of this precursor can vary by jurisdiction. For instance, "2-Bromo-3,4-Methylenedioxypropiophenone" is classified as a Schedule I controlled substance in the state of Florida, making its possession, sale, or purchase illegal.[6][14] Analysts should consult their local and national regulations regarding the control status of this chemical.

Analytical Workflow and Protocols

A multi-tiered approach is recommended for the analysis of suspected samples, combining presumptive tests with highly specific confirmatory techniques.[15] The combination of multiple analytical methods is crucial for the definitive identification of unknown substances.[15]

start Seized Material presumptive Presumptive Testing (e.g., Color Tests) start->presumptive sample_prep Sample Preparation (Solubilization, Dilution) presumptive->sample_prep Positive Indication gcms GC-MS Analysis sample_prep->gcms hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis & Spectral Library Comparison gcms->data_analysis hplc->data_analysis report Final Report data_analysis->report

Caption: General forensic workflow for sample analysis.

Presumptive Color Tests

While not specific, presumptive color tests can provide a rapid preliminary indication of the presence of a keto-phenethylamine type structure. However, these tests are not confirmatory and must be followed by instrumental analysis.[5] A positive result is typically indicated by an observed color change upon the addition of specific reagents.[5]

Confirmatory Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its excellent separation capabilities and highly specific detection.[10]

Causality and Considerations: GC-MS is well-suited for this analyte due to its volatility. However, analysts must be aware of potential thermal degradation of cathinone-type molecules in the heated GC injection port.[11][16] This can sometimes lead to the formation of artifact peaks. Therefore, using a validated method with a certified reference material for comparison is critical.

Protocol 2.2.1: GC-MS Analysis

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound certified reference standard in chloroform or methanol.[1] Create working standards (e.g., 10 µg/mL) by diluting the stock with the same solvent.

  • Sample Preparation: Accurately weigh approximately 1 mg of the seized material and dissolve in 1 mL of chloroform or methanol. If the sample is impure, an acid-base extraction may be necessary.[16] Filter the solution using a 0.45 µm syringe filter.

  • Instrument Parameters: The following parameters serve as a validated starting point. Laboratories should perform their own validation.[5]

ParameterSetting
GC Column Phenyl-methyl siloxane (e.g., DB-5MS), 30m x 0.25mm ID, 0.25µm film
Injector Temp 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial 90°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
  • Data Analysis: Compare the retention time and mass spectrum of the analyte in the sample to that of the certified reference standard. The mass spectrum should exhibit a characteristic molecular ion peak (or M+Na) and fragmentation pattern.[3] Search against a spectral library, such as the Cayman Spectral Library, for additional confidence.[1]

Confirmatory Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is an excellent alternative or complementary technique, especially for thermally unstable compounds.[11][17]

Causality and Considerations: HPLC avoids the high temperatures of GC, thus minimizing the risk of thermal degradation. The analyte possesses strong UV chromophores, making UV detection highly effective.[1] A reversed-phase method is typically suitable for this type of compound.

Protocol 2.3.1: HPLC-UV Analysis

  • Standard and Sample Preparation: Prepare standards and samples as described in Protocol 2.2.1, using the mobile phase as the diluent.[17]

  • Instrument Parameters:

ParameterSetting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD), monitor at λmax 234, 281, and 319 nm
  • Data Analysis: Confirm the identity of the analyte by comparing its retention time and UV spectrum with that of a certified reference standard analyzed under the identical conditions.

Data Interpretation and Reporting

  • Positive Identification: A positive identification requires a match of both retention time and mass spectrum (for GC-MS) or retention time and UV spectrum (for HPLC) between the sample and a certified reference standard.

  • Impurity Profiling: The presence of synthetic by-products or unreacted starting materials can provide valuable intelligence about the manufacturing process.[8][12][18] For example, the detection of 3,4-methylenedioxypropiophenone could indicate an incomplete bromination step.[8][19]

  • Reporting: The final report should clearly state the methods used, the results obtained, and confirm the identity of this compound.

Safety and Handling

This compound is intended for research and forensic applications only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store at -20°C for long-term stability.[1][2]

References

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • De Campos, E. G., Krotulski, A. J., De Martinis, B. S., & Luiz Costa, J. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science. [Link]

  • Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass. [Link]

  • The analytical investigation of synthetic street drugs containing cathinone analogs. Forensic Science International. [Link]

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice. [Link]

  • Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Safrole. [Link]

  • Methylone synthesis. The Hive. [Link]

  • Heather, E. (2020). The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. OPUS at UTS. [Link]

  • 3,4-Methylenedioxyphenylpropan-2-one. Wikipedia. [Link]

  • Heather, E., Bortz, A., Shimmon, R., & McDonagh, A. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis. [Link]

  • Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International. [Link]

  • Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. [Link]

  • 3,4-Methylenedioxypropiophenone. Wikipedia. [Link]

  • Lim, H. K., & Chow, S. T. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic Science International. [Link]

  • Collins, M., et al. (2023). Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. Rapid Communications in Mass Spectrometry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3',4'-(methylenedioxy)propiophenone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in navigating the common challenges associated with this synthesis. Our focus is on identifying, understanding, and mitigating common impurities to ensure high-purity outcomes.

Synthesis Overview

The most prevalent method for synthesizing this compound is the direct α-bromination of its ketone precursor, 3',4'-(methylenedioxy)propiophenone. This electrophilic substitution reaction typically employs a brominating agent such as elemental bromine (Br₂) or cupric bromide (CuBr₂) in a suitable solvent.[1][2] The starting ketone is commonly prepared via a Friedel-Crafts acylation of 1,3-benzodioxole.[3][4] While the α-bromination appears straightforward, controlling the reaction to prevent side products is critical for achieving high purity.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination MD_Benzene 1,3-Benzodioxole Ketone 3',4'-(Methylenedioxy)propiophenone MD_Benzene->Ketone Prop_Chloride Propionyl Chloride or Anhydride Prop_Chloride->Ketone Ketone_ref 3',4'-(Methylenedioxy)propiophenone Bromine Brominating Agent (e.g., Br₂) Product This compound Bromine->Product Ketone_ref->Product Troubleshooting_Incomplete_Reaction Start Issue: Incomplete Reaction (High SM on TLC) Check_Reagent Verify activity of brominating agent. Start->Check_Reagent Increase_Time Increase reaction time. Monitor via TLC. Check_Reagent->Increase_Time Reagent OK Consider_Heat Gently increase temperature. Monitor for side products. Increase_Time->Consider_Heat Conversion Stalled Success Reaction Complete Increase_Time->Success Conversion >95% Consider_Heat->Success Conversion >95% Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways SM Starting Ketone Product Desired Product (α-Bromo Ketone) SM->Product + 1 eq. Br₂ SM_Impurity Unreacted SM (Incomplete Reaction) Chloro_Impurity Chloro Product (Solvent Artifact) SM->Chloro_Impurity + [Cl] source (e.g., DCM) Dibromo_Impurity Dibromo Product (Over-bromination) Product->Dibromo_Impurity + Excess Br₂

Sources

Technical Support Center: Synthesis of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-3',4'-(methylenedioxy)propiophenone is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.[1][2][3] The primary synthetic route to this compound is the α-bromination of 3',4'-(methylenedioxy)propiophenone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their synthetic protocols, improve yields, and ensure the purity of the final product.

The most common method for this transformation is the reaction of the parent ketone with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent.[1][4] The reaction proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile to attack the electrophilic bromine source.[5][6][7] While conceptually straightforward, this reaction can be prone to issues such as low yields, the formation of side products, and difficulties in purification. This guide aims to address these common challenges.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Low or No Yield

Q1: My reaction has gone to completion, but after workup, I have a very low yield of the desired product. What are the likely causes?

A1: Low yields can stem from several factors throughout the experimental process. Here are the most common culprits and how to address them:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The α-bromination of ketones is not always instantaneous. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material, 3',4'-(methylenedioxy)propiophenone, is a good indicator of completion. Some procedures recommend stirring for as little as 30 minutes, while others may require several hours.[4][8]

    • Poor Quality Reagents: Ensure your starting ketone is pure. Impurities can interfere with the reaction. The brominating agent, especially if it's a solution of bromine, should be fresh. N-Bromosuccinimide (NBS) is a good alternative to elemental bromine and is often easier to handle.[5][9]

  • Product Loss During Workup:

    • Aqueous Workup: The product is an organic molecule and can be lost if the aqueous washes are not performed correctly. Ensure you are using a separatory funnel correctly and that the layers are adequately separated. Back-extracting the aqueous layer with a small amount of fresh organic solvent can help recover any dissolved product.

    • Premature Crystallization: If the product crystallizes out during the workup, it can be lost during transfers. Ensure your glassware is clean and that you are using an adequate amount of solvent.

  • Degradation of the Product:

    • Excess Bromine: Using a large excess of the brominating agent can lead to the formation of di-brominated and other side products, reducing the yield of the desired mono-brominated product.[10] It is recommended to use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.[8]

    • Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to product degradation. The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. Many procedures recommend starting the reaction at 0°C and then allowing it to warm to room temperature.[4]

Impurity Formation

Q2: My final product is contaminated with significant impurities, even after purification. What are these impurities, and how can I avoid them?

A2: The most common impurities are unreacted starting material, di-brominated products, and products of aromatic bromination.

  • Unreacted Starting Material: If your product is contaminated with the starting ketone, it indicates an incomplete reaction. See the "Low or No Yield" section for advice on driving the reaction to completion.

  • Di-brominated Product: The formation of the di-brominated product occurs when the mono-brominated product reacts further with the brominating agent. This is more likely to happen if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[11] To avoid this, carefully control the stoichiometry of the brominating agent and monitor the reaction closely by TLC.

  • Aromatic Bromination: The methylenedioxy group on the aromatic ring is an activating group, making the ring susceptible to electrophilic aromatic substitution. While α-bromination is generally faster, aromatic bromination can occur as a side reaction, especially under harsh conditions or with certain catalysts.[12] Using a non-polar solvent can sometimes disfavor aromatic substitution.

Reaction Monitoring and Control

Q3: How can I effectively monitor the progress of my reaction to ensure I stop it at the optimal time?

A3: Thin Layer Chromatography (TLC) is the most effective tool for monitoring the progress of this reaction.

  • TLC Setup: Use a suitable solvent system to achieve good separation between the starting material and the product. A mixture of hexane and ethyl acetate is a good starting point. The product, being more polar than the starting material due to the bromine atom, will have a lower Rf value.

  • Monitoring: Spot the reaction mixture on a TLC plate at regular intervals (e.g., every 15-30 minutes). The reaction is complete when the spot corresponding to the starting material has disappeared.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the α-bromination of 3',4'-(methylenedioxy)propiophenone?

A1: The α-bromination of a ketone in the presence of an acid catalyst proceeds through an enol intermediate.[5][6]

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol. This is typically the rate-determining step.[13]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of the brominating agent (e.g., Br₂).

  • Deprotonation: The protonated carbonyl is then deprotonated to regenerate the carbonyl group and yield the α-bromo ketone product.

Q2: What are the best solvents for this reaction?

A2: A variety of solvents can be used for this reaction, with the choice often depending on the specific brominating agent and reaction conditions. Common solvents include:

  • Diethyl Ether (Et₂O): A good solvent for reactions with elemental bromine.[4]

  • Chloroform (CHCl₃): Another suitable solvent for reactions with elemental bromine.[4]

  • Acetic Acid (AcOH): Often used as both a solvent and an acid catalyst.[5][6]

  • Methanol (MeOH): Can be used, but may lead to the formation of byproducts if not carefully controlled.[10]

Q3: What are some alternative brominating agents to elemental bromine?

A3: Elemental bromine is effective but can be hazardous to handle. Safer and sometimes more selective alternatives include:

  • N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine. It is often used in combination with a radical initiator for benzylic brominations, but can also be used for α-bromination of ketones under acidic conditions.[5][9]

  • Pyridinium Hydrobromide Perbromide (PHP): A solid, stable source of bromine that is less hazardous than elemental bromine.[8]

  • Copper(II) Bromide (CuBr₂): Can be used as a brominating agent, sometimes offering different selectivity compared to other reagents.[8][14]

Q4: How should I purify the crude product?

A4: The most common methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for obtaining a pure crystalline product. A mixed solvent system, such as ethanol and water, is often used.[15] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. Upon slow cooling, the pure product crystallizes out.[15]

  • Flash Chromatography: If recrystallization does not provide a product of sufficient purity, flash chromatography on silica gel can be used.[1][4] A solvent system of dichloromethane and hexanes is a common eluent.[4]

Experimental Protocols

Protocol 1: α-Bromination using Elemental Bromine
  • Dissolve 3',4'-(methylenedioxy)propiophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of elemental bromine (1.0-1.1 eq) in the same solvent to the reaction mixture via the dropping funnel.

  • Stir the reaction at 0°C to room temperature and monitor its progress by TLC. The reddish-brown color of the bromine should fade as the reaction proceeds.[4]

  • Once the reaction is complete (typically 30 minutes to a few hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by a wash with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization or flash chromatography.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid.

  • While stirring, add hot deionized water dropwise until the solution becomes persistently turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[15]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[15]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.[15]

  • Dry the purified crystals to a constant weight.

Data Summary Tables

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome Reference
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Hydrobromide PerbromideHigh yield with careful stoichiometric control.[4],[5],[8]
Solvent Diethyl Ether (Et₂O)Acetic Acid (AcOH)Chloroform (CHCl₃)Good solubility of starting material and product.[4],[5]
Temperature 0°C to Room TemperatureRoom Temperature90°CControls the rate of reaction and minimizes side products.[4],[8]
Purification Recrystallization (Ethanol/Water)Flash Chromatography (DCM/Hexanes)-High purity crystalline product.[4],[15]

Visualizations

Reaction Mechanism

reaction_mechanism ketone 3',4'-(Methylenedioxy)propiophenone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ product_intermediate Brominated Intermediate enol->product_intermediate + Br₂ bromonium_ion Br-Br product This compound product_intermediate->product - H+ H_plus H+ Br_minus Br- H_plus_out H+

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Workflow

experimental_workflow start Start: Dissolve Ketone reaction Reaction: Add Brominating Agent start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, May 26). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. Retrieved from [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of para substituted propiophenones. Retrieved from [Link]

  • ResearchGate. (2025, October 26). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • National Institutes of Health. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Retrieved from [Link]

Sources

Technical Support Center: 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-Bromo-3',4'-(methylenedioxy)propiophenone. This document addresses potential degradation pathways, analytical challenges, and best practices for handling and analysis, structured in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is an analytical reference standard and a key precursor in the synthesis of cathinone derivatives.[1] As an α-bromoketone, its primary stability concerns stem from the reactivity of the carbon-bromine bond and the acidic α-hydrogen, which make the molecule susceptible to various degradation pathways.[2] The presence of the methylenedioxy ring also introduces potential for specific degradation mechanisms. While the compound is reported to be stable for at least five years when stored at -20°C, exposure to elevated temperatures, light, and non-neutral pH can lead to degradation.

Q2: What are the most likely degradation pathways for this compound under experimental conditions?

Based on its chemical structure, the most probable degradation pathways for this compound are:

  • Hydrolysis: Under aqueous conditions, particularly with acidic or basic catalysis, the bromine atom can be substituted by a hydroxyl group to form 2-Hydroxy-3',4'-(methylenedioxy)propiophenone.

  • Elimination: In the presence of a non-nucleophilic base, elimination of hydrogen bromide (HBr) can occur, leading to the formation of 3,4-(methylenedioxy)propenyl phenyl ketone, an α,β-unsaturated ketone.[3][4]

  • Favorskii Rearrangement: Treatment with a strong, non-hindered base (like an alkoxide) can induce a rearrangement to form a cyclopropanone intermediate, which then opens to yield a carboxylic acid derivative.[5][6][7]

  • Photodegradation: The aromatic ring and carbonyl group are chromophores that can absorb UV light, potentially leading to radical-mediated reactions, including cleavage of the C-Br bond or reactions involving the methylenedioxy group.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, likely through pathways similar to elimination or other complex fragmentation reactions.

Q3: I am observing an unknown peak in my chromatogram after storing my sample in a methanol-based mobile phase. What could it be?

An unknown peak appearing after storage in a methanol-based mobile phase could be a result of solvolysis, a type of nucleophilic substitution where the solvent (methanol) acts as the nucleophile. In this case, the bromine atom would be substituted by a methoxy group, forming 2-Methoxy-3',4'-(methylenedioxy)propiophenone. This is a common issue with reactive halogenated compounds. To confirm this, you could analyze the sample by LC-MS to determine the mass of the unknown peak.

Q4: Can the methylenedioxy ring degrade under forced degradation conditions?

Yes, while generally stable, the methylenedioxy bridge can be susceptible to cleavage under harsh acidic conditions, leading to the formation of a catechol derivative (3,4-dihydroxypropiophenone).[8] This is a less common degradation pathway compared to reactions at the α-bromo position but should be considered during forced degradation studies, especially with strong acids and heat.

Section 2: Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling, reaction, or analysis of this compound, with a focus on degradation-related problems.

Issue 1: Low Yield and Multiple Products in a Nucleophilic Substitution Reaction
  • Observation: When reacting this compound with a nucleophile, you observe a low yield of the desired product along with several other spots on a TLC plate or peaks in a chromatogram.

  • Potential Causes & Solutions:

    • Competing Elimination Reaction: If your nucleophile is also basic, it can promote the elimination of HBr to form the α,β-unsaturated ketone.

      • Troubleshooting Step: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. Consider using a less basic nucleophile if possible.

    • Favorskii Rearrangement: Strong, non-hindered bases can cause this rearrangement.

      • Troubleshooting Step: If a base is required, consider a bulkier, non-nucleophilic base. If the nucleophile itself is the base, assess if its basicity is too high for the desired reaction.

    • Degradation of Starting Material: If the reaction is run at a high temperature for an extended period, the starting material may be degrading.

      • Troubleshooting Step: Monitor the reaction progress closely by TLC or HPLC to avoid prolonged heating. Ensure the starting material is of high purity before beginning the reaction.

Issue 2: Inconsistent Results in Analytical Quantification
  • Observation: You are getting variable results when quantifying this compound using HPLC-UV.

  • Potential Causes & Solutions:

    • On-Column Degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is not optimized or if the column has residual basic or acidic sites.

      • Troubleshooting Step: Use a high-quality, end-capped C18 column. Ensure the mobile phase pH is controlled and is compatible with the compound's stability. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point.

    • Photodegradation in the Autosampler: If the autosampler vials are not protected from light, the compound may be degrading while waiting for injection.

      • Troubleshooting Step: Use amber vials or a light-protected autosampler. Prepare samples fresh and analyze them promptly.

    • Inappropriate Sample Solvent: The solvent used to dissolve the sample could be causing degradation.

      • Troubleshooting Step: Acetonitrile is generally a good choice. Avoid reactive solvents like methanol if solvolysis is a concern. Ensure the solvent is neutral and free of contaminants.

Issue 3: Difficulty in Achieving Mass Balance in a Forced Degradation Study
  • Observation: After subjecting the compound to stress conditions, the decrease in the parent peak area does not correspond to the increase in the areas of the observed degradation product peaks.[9]

  • Potential Causes & Solutions:

    • Formation of Non-UV Active Products: Some degradation pathways may lead to products that do not have a strong chromophore and are therefore not detected by a UV detector at the wavelength used for the parent compound.

      • Troubleshooting Step: Use a photodiode array (PDA) detector to screen for peaks at different wavelengths. A mass spectrometer (LC-MS) is the ideal tool to detect all charged species, regardless of their UV absorbance.

    • Formation of Volatile Degradation Products: Thermal degradation could lead to volatile products that are lost from the sample.

      • Troubleshooting Step: For thermal degradation in the solid state, consider using a sealed container. For solutions, ensure the temperature is not high enough to cause significant evaporation of the solvent or degradation products.

    • Precipitation of Degradation Products: A degradation product may be insoluble in the sample solvent and precipitate out of the solution.

      • Troubleshooting Step: Visually inspect the sample for any precipitate. If observed, try to dissolve it in a stronger solvent to confirm its presence.

Section 3: Experimental Protocols

Protocol 3.1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Transfer a small amount of the solid compound to a glass vial and heat in an oven at 80°C for 48 hours. Dissolve the stressed solid in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile) to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for 24 hours. Also, expose a solid sample to the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

Protocol 3.2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.[13]

ParameterRecommended Condition
HPLC System HPLC or UHPLC with PDA or UV detector
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-18.1 min: 90-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 234 nm, 281 nm, 319 nm (monitor multiple wavelengths)
Injection Vol. 10 µL

Section 4: Visualizations

Predicted Degradation Pathways

G parent This compound hydrolysis 2-Hydroxy-3',4'-(methylenedioxy)propiophenone parent->hydrolysis H2O / H+ or OH- elimination 3,4-(Methylenedioxy)propenyl phenyl ketone parent->elimination Base, Heat favorskii Rearranged Carboxylic Acid Derivative parent->favorskii Strong Base (e.g., RO-) cleavage 3,4-Dihydroxy-2-bromopropiophenone parent->cleavage Strong Acid, Heat

Caption: Predicted major degradation pathways.

Forced Degradation Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (UV/Vis) photo->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Degradation, Identify Products, Assess Mass Balance analysis->evaluation

Caption: Workflow for a forced degradation study.

Section 5: References

  • α-bromoketone Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 14, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved January 14, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 14, 2026, from [Link]

  • 3,4-mdppp - SWGDRUG.org. (2013, December 16). Retrieved January 14, 2026, from [Link]

  • C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. (n.d.). Shimadzu Corporation. Retrieved January 14, 2026, from [Link]

  • 3,4-Methylenedioxypropiophenone. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]

  • Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method. (n.d.). Office of Justice Programs. Retrieved January 14, 2026, from [Link]

  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (2017). Analytical Methods. Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • 3,4-Methylenedioxypropiophenone. (n.d.). In NIST WebBook (Phase change data). National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved January 14, 2026, from [Link]

  • Favorskii Rearrangement - NROChemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved January 14, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.

  • Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).

  • Elimination Reactions of alpha-Bromoketones, Worked Example - Organic Chemistry Academy. (n.d.). Retrieved January 14, 2026, from [Link]

  • Favorskii Rearrangement - Chemist Wizards. (n.d.). Retrieved January 14, 2026, from [Link]

  • 3,4-Methylenedioxypropiophenone - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, 270.

  • What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems | One Chemistry. (2022, March 23). YouTube. Retrieved January 14, 2026, from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved January 14, 2026, from [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. (n.d.). RSC Education. Retrieved January 14, 2026, from [Link]

  • Method of stabilizing halogenated ketones. (n.d.). Google Patents. Retrieved January 14, 2026, from

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. (2020, December 31). YouTube. Retrieved January 14, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2023). IJSDR. Retrieved January 14, 2026, from [Link]

  • Preferential cleavage of an aromatic methylenedioxy group in the presence of methoxyls with boron trichloride. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved January 14, 2026, from [Link]

  • A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. (n.d.). Retrieved January 14, 2026, from [Link]

  • Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Thermal decomposition - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Thermal Decomposition. (2020, September 17). YouTube. Retrieved January 14, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • AROMATIC ALDEHYDES AND KETONS - eGyanKosh. (n.d.). Retrieved January 14, 2026, from [Link]

  • Thermal decomposition reactions of acetaldehyde and acetone on Si(100). (n.d.). UNL Digital Commons. Retrieved January 14, 2026, from [Link]

  • C-C bond cleavage reactions catalyzed by cytochrome P450 enzymes. (2023, May 29). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Acidic cleavage of ethers (video). (n.d.). Khan Academy. Retrieved January 14, 2026, from [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved January 14, 2026, from [Link]

  • Oxidative cleavage of carboxylic esters by cytochrome P-450. (1987). PubMed. National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3',4'-(methylenedioxy)propiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this key chemical intermediate. As a precursor in the synthesis of cathinones and other novel compounds, its purity is paramount for achieving reliable downstream results and ensuring the integrity of your research.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry. We will explore the causality behind common purification challenges and offer field-proven solutions to help you achieve high-purity material efficiently.

Purification Strategy Overview

The purification of this compound, an α-bromo ketone, primarily involves two robust techniques: recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of the synthesis, and the desired final purity.[4]

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// Edges Crude -> Decision; Decision -> Recryst [label=" High Scale,\nMinor Impurities "]; Decision -> Chroma [label=" Low Scale,\nComplex Mixture "]; Recryst -> Recryst_Steps [style=dotted, arrowhead=none]; Chroma -> Chroma_Steps [style=dotted, arrowhead=none]; Recryst -> Pure_Product; Chroma -> Pure_Product; } enddot

Fig. 1: General Purification Workflow

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Question: My product is "oiling out" and forming a liquid layer instead of crystallizing. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is cooled too quickly, leading to precipitation of a supersaturated liquid instead of crystal lattice formation.

  • Probable Causes & Solutions:

    • Inappropriate Solvent Polarity: The solvent may be too nonpolar for your compound. α-bromo ketones possess significant polarity due to the carbonyl and bromide groups.

      • Solution: Switch to a more polar solvent or employ a mixed-solvent system. For instance, if you are using hexane, try a mixture of hexane and ethyl acetate, or switch to an alcohol like ethanol, potentially with water as an anti-solvent.[4][5]

    • Rapid Cooling: Cooling the solution too fast prevents the molecules from aligning into an ordered crystal lattice.

      • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.[5][6]

    • Inducing Crystallization: Sometimes, a supersaturated solution is reluctant to form crystals.

      • Solution: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" of previously purified product to initiate crystallization.[6]

Question: I have very low recovery after recrystallization, even though I see crystals forming. Where did my product go?

Answer: Low recovery is typically a solubility issue. While the goal is for the compound to be less soluble in the cold solvent, using too much solvent or the wrong solvent can keep a significant portion of your product dissolved even after cooling.

  • Probable Causes & Solutions:

    • Excessive Solvent: Using more solvent than the minimum required to dissolve the solid when hot will result in substantial product loss.

      • Solution: Always use the minimum amount of boiling solvent to fully dissolve the crude product. Add the hot solvent in small portions until the solid just dissolves.[7]

    • Sub-optimal Solvent Choice: The ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[7]

      • Solution: If your product is too soluble in the chosen solvent even when cold, you will get poor recovery. You may need to screen for a different solvent. A good practice is to test solubility in a small test tube before committing the entire batch.

    • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize in the funnel.

      • Solution: Use a pre-warmed funnel and receiving flask, and perform the filtration as quickly as possible to keep the solution hot.[5]

Column Chromatography Issues

Question: My product and the starting material (3',4'-(methylenedioxy)propiophenone) are not separating on the silica gel column. What should I do?

Answer: The starting ketone and the α-bromo ketone product often have very similar polarities, making separation challenging. Success depends almost entirely on the choice of eluent.

  • Probable Causes & Solutions:

    • Incorrect Eluent Polarity: If the eluent is too polar, both compounds will travel with the solvent front (high Rf values) and elute together. If it's too nonpolar, they will both remain adsorbed to the silica (low Rf values).

      • Solution: Meticulously optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.3-0.35 for the desired product, which generally provides the best separation.[8] A mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate is a common starting point.[2][9] A gradient elution, where you start with a less polar mixture and gradually increase the polarity, is highly effective.

    • Column Overloading: Adding too much crude material to the column prevents proper equilibrium between the stationary and mobile phases, leading to broad, overlapping bands.

      • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations.[8]

    • Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front and poor separation.

      • Solution: Pack the column carefully as a slurry to ensure a homogenous, air-free stationary phase.[8][10]

Question: The spots on my TLC plate are "tailing," and the peaks are broad during column elution. Why is this happening?

Answer: Tailing is often a sign of an undesirable interaction between your compound and the stationary phase, most commonly seen with acidic or basic compounds on silica gel.

  • Probable Causes & Solutions:

    • Acidic Silica Interaction: Silica gel is slightly acidic and can interact strongly with certain functional groups, causing tailing.[8] While the α-bromo ketone is not strongly basic, this interaction can still be problematic.

      • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to your eluent. This neutralizes the acidic sites on the silica gel, leading to sharper bands and better separation.[4]

    • Compound Degradation: α-bromo ketones can be somewhat unstable. If the compound is degrading on the column, it can appear as streaking or tailing.

      • Solution: Consider using a less acidic stationary phase, such as neutral alumina.[4] Also, run the column expeditiously to minimize the compound's contact time with the stationary phase.

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// Nodes Start [label="Purification Problem", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recryst_Prob [label="Recrystallization Issue", fillcolor="#FBBC05", fontcolor="#202124"]; Chroma_Prob [label="Chromatography Issue", fillcolor="#FBBC05", fontcolor="#202124"];

// Recrystallization Branch Oiling [label="Product 'Oils Out'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Recovery [label="Low Recovery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Cause1 [label="Cause:\nRapid Cooling or\nWrong Solvent Polarity", shape=note, fillcolor="#F1F3F4", align=left]; Sol_Solu1 [label="Solution:\nCool Slowly &\nUse Mixed Solvents", shape=note, fillcolor="#F1F3F4", align=left]; Sol_Cause2 [label="Cause:\nToo Much Solvent Used", shape=note, fillcolor="#F1F3F4", align=left]; Sol_Solu2 [label="Solution:\nUse Minimum Hot Solvent &\nConcentrate Mother Liquor", shape=note, fillcolor="#F1F3F4", align=left];

// Chromatography Branch No_Sep [label="Poor Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tailing [label="Tailing Spots / Broad Peaks", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chroma_Cause1 [label="Cause:\nIncorrect Eluent Polarity\nor Column Overload", shape=note, fillcolor="#F1F3F4", align=left]; Chroma_Solu1 [label="Solution:\nOptimize with TLC &\nUse Proper Silica Ratio", shape=note, fillcolor="#F1F3F4", align=left]; Chroma_Cause2 [label="Cause:\nAcidic Silica Interaction", shape=note, fillcolor="#F1F3F4", align=left]; Chroma_Solu2 [label="Solution:\nAdd Triethylamine to Eluent\nor Use Alumina", shape=note, fillcolor="#F1F3F4", align=left];

// Edges Start -> Recryst_Prob; Start -> Chroma_Prob;

Recryst_Prob -> Oiling; Recryst_Prob -> Low_Recovery; Oiling -> Sol_Cause1 [style=dotted, arrowhead=none]; Oiling -> Sol_Solu1 [style=dotted, arrowhead=none]; Low_Recovery -> Sol_Cause2 [style=dotted, arrowhead=none]; Low_Recovery -> Sol_Solu2 [style=dotted, arrowhead=none];

Chroma_Prob -> No_Sep; Chroma_Prob -> Tailing; No_Sep -> Chroma_Cause1 [style=dotted, arrowhead=none]; No_Sep -> Chroma_Solu1 [style=dotted, arrowhead=none]; Tailing -> Chroma_Cause2 [style=dotted, arrowhead=none]; Tailing -> Chroma_Solu2 [style=dotted, arrowhead=none]; } enddot

Fig. 2: Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude product? The most common impurities are unreacted starting material (3',4'-(methylenedioxy)propiophenone) and potentially a dibrominated side product. The relative amounts will depend on the specifics of your bromination reaction conditions.[11][12] Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Q2: How should I handle and store the purified this compound? α-bromo ketones are often lachrymators (tear-inducing agents) and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. For long-term storage, the compound is stable for years when kept at -20°C.[1]

Q3: Can I use Nuclear Magnetic Resonance (NMR) to assess purity? Absolutely. ¹H NMR is an excellent tool. The quartet corresponding to the proton at the α-position (adjacent to the bromine and carbonyl) is a key diagnostic signal, typically appearing around 5.2 ppm.[2][9] The disappearance of the corresponding signal from the starting material and the integration of the aromatic and methylenedioxy protons can provide a clear picture of purity.

Q4: Is recrystallization or column chromatography the better purification method? This depends on your specific needs. The table below summarizes the key considerations.

FeatureRecrystallizationColumn Chromatography
Ideal For Large quantities (>5 g) with relatively minor impurities.Small to medium quantities (<5 g) with complex mixtures or impurities of similar polarity.
Resolution Lower; best for removing impurities with very different solubility profiles.Higher; capable of separating compounds with small differences in polarity.
Solvent Usage ModerateHigh
Time Can be faster for large scales once optimized.Can be time-consuming, especially for large columns.
Cost Generally lower (less solvent and no stationary phase cost).Higher (requires silica/alumina and large volumes of high-purity solvents).

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed-Solvent System

This protocol is effective for removing nonpolar impurities from the more polar product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to completely dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly and persistently turbid. This indicates the saturation point has been reached. Add a drop or two of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and/or NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating the product from the starting material and other closely related impurities.

  • TLC Analysis: First, determine the optimal eluent composition using TLC. Test various ratios of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., dichloromethane or ethyl acetate). The ideal system will give the product an Rf of ~0.3 and show clear separation from impurities. A 50% dichloromethane in hexanes mixture is a good starting point.[2][9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to settle, draining the solvent until it is just level with the top of the silica bed. Ensure the packed bed is uniform and free of air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Carefully add the eluent to the column. Begin eluting with the low-polarity solvent system determined from your TLC analysis. If a gradient is needed, gradually increase the proportion of the more polar solvent to elute the compounds.

  • Fraction Collection: Collect small fractions in test tubes as the eluent drips from the column.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Heather, E., Bortz, A., Shimmon, R., & McDonagh, A. M. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug testing and analysis, 9(3), 436–445. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of para substituted propiophenones. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • OC-TV. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:52190-28-0 | this compound. Retrieved from [Link]

  • MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-3',4'-(methylenedioxy)propiophenone. This valuable intermediate is a precursor in the synthesis of various compounds, including cathinones and potential antifungal agents.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a high-yield and high-purity synthesis.

Overview of the Synthesis

The synthesis of this compound is achieved through the α-bromination of 3',4'-(methylenedioxy)propiophenone. This reaction typically proceeds via an acid-catalyzed mechanism where the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking molecular bromine.[4][5][6] The success of this synthesis hinges on precise control of reaction conditions to favor mono-bromination and minimize side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction has a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration. However, prolonged reaction times can sometimes lead to increased side product formation.[7][8]

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: While some procedures are performed at 0°C or room temperature, gently heating the reaction mixture can increase the rate of enol formation and subsequent bromination.[9] A temperature of around 90°C has been found to be optimal in some cases for analogous reactions.[8]

  • Poor Quality Reagents: The quality of the starting material or brominating agent can significantly impact the yield.

    • Solution: Ensure the 3',4'-(methylenedioxy)propiophenone is pure. Use a fresh, high-quality source of bromine or an alternative brominating agent like N-Bromosuccinimide (NBS).[4]

  • Side Reactions: The formation of byproducts, such as dibrominated species, can consume the starting material and reduce the yield of the desired mono-brominated product.[10]

    • Solution: Carefully control the stoichiometry of the brominating agent. Using a slight excess is sometimes necessary, but a large excess should be avoided. Adding the bromine solution dropwise and slowly can also help to control the reaction and minimize over-bromination.[10]

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the mono-brominated product?

Answer: The formation of multiple products, primarily di-brominated species, is a common challenge in the α-bromination of ketones.

  • Reaction Conditions: The reaction conditions play a critical role in selectivity.

    • Solution: Performing the reaction under acidic conditions generally favors mono-halogenation.[11] The presence of an acid catalyst promotes the formation of the enol intermediate, and the introduction of the first bromine atom deactivates the molecule towards further electrophilic attack.[6][11] Acetic acid is a commonly used solvent and catalyst for this purpose.[4][6]

  • Stoichiometry: The molar ratio of the reactants is crucial.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. This minimizes the chance of a second bromination event occurring.

  • Mode of Addition: How the brominating agent is introduced can affect selectivity.

    • Solution: Add the brominating agent slowly and dropwise to the solution of the ketone. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-substitution.

Question 3: The reaction is very slow or does not seem to be proceeding at all. What could be the issue?

Answer: A stalled or sluggish reaction can be frustrating. Here are some potential causes and their remedies:

  • Insufficient Acid Catalyst: The acid catalyst is essential for the formation of the enol intermediate.[4][5]

    • Solution: Ensure that a sufficient amount of acid catalyst, such as glacial acetic acid or a few drops of HBr, is present in the reaction mixture.

  • Low Temperature: As mentioned earlier, low temperatures can significantly slow down the reaction rate.

    • Solution: If the reaction is being conducted at a low temperature, consider gradually increasing it while monitoring the progress by TLC.

  • Deactivated Starting Material: While less common for this specific substrate, highly deactivated aromatic rings can be difficult to functionalize.[7]

    • Solution: This is unlikely to be the primary issue with 3',4'-(methylenedioxy)propiophenone, but if all other factors have been addressed, confirming the purity and identity of the starting material is advisable.

Question 4: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Effective purification is key to obtaining a high-purity final product.

  • Work-up Procedure: A proper work-up is the first step in purification.

    • Solution: After the reaction is complete, it's important to quench any remaining bromine. This is typically done by washing the organic layer with a saturated solution of sodium bicarbonate (to neutralize the acid) and then with a saturated solution of sodium thiosulfate (to reduce excess bromine).[1][9]

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[12]

    • Solution: this compound is a solid.[9] Recrystallization from a suitable solvent system, such as ethanol/water, can effectively remove impurities.[12] The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

  • Column Chromatography: For more challenging separations, column chromatography is a reliable method.

    • Solution: Flash chromatography on silica gel is a common method for purifying α-bromoketones.[1][9] A solvent system such as dichloromethane in hexanes can be used to elute the product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst plays a crucial role in facilitating the reaction by protonating the carbonyl oxygen of the ketone. This increases the acidity of the α-hydrogens, promoting the formation of the enol tautomer. The enol is the nucleophilic species that attacks the electrophilic bromine.[4][5][6]

Q2: Can I use a different brominating agent instead of molecular bromine?

A2: Yes, other brominating agents can be used. N-Bromosuccinimide (NBS) is a common alternative that is often easier and safer to handle than liquid bromine.[4] Pyridinium hydrobromide perbromide is another solid, stable brominating agent that can be effective.[8]

Q3: What are the main safety precautions I should take when performing this synthesis?

A3: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Molecular bromine is highly corrosive and toxic.[13][14] Handle it with extreme care. The product, this compound, is also an irritant.[13][14]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural elucidation.[1][9] High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product.[12]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on established procedures and is designed to maximize yield and purity.[1][9]

Materials:

  • 3',4'-(methylenedioxy)propiophenone

  • Bromine (Br₂)

  • Diethyl ether (Et₂O) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',4'-(methylenedioxy)propiophenone (1.0 equivalent) in diethyl ether or chloroform.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of bromine (1.05 equivalents) in the same solvent from the dropping funnel with vigorous stirring. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30 minutes to a few hours). The color of the solution should change from red-brown to light yellow.[9]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.[1][9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane in hexanes as the eluent to afford this compound as a white solid.[1][9]

Parameter Recommended Condition Rationale
Solvent Diethyl ether or ChloroformGood solubility for reactants; relatively inert.
Temperature 0°C to room temperatureControls reaction rate and minimizes side reactions.
Bromine (eq.) 1.05Ensures complete reaction of starting material while minimizing dibromination.
Reaction Time 30 min - 3 hours (TLC monitored)Ensures reaction goes to completion.
Work-up NaHCO₃, Na₂S₂O₃ washesNeutralizes acid and removes excess bromine.
Purification Column Chromatography/RecrystallizationProvides high purity final product.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the acid-catalyzed α-bromination of 3',4'-(methylenedioxy)propiophenone.

ReactionMechanism Ketone 3',4'-(Methylenedioxy)propiophenone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ BromoniumIon Bromonium Ion Intermediate Enol->BromoniumIon + Br₂ Product This compound BromoniumIon->Product - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow Start Low Yield or Impurities Observed CheckCompletion Check Reaction Completion (TLC) Start->CheckCompletion CheckStoichiometry Verify Reagent Stoichiometry CheckCompletion->CheckStoichiometry Incomplete ExtendRxn Extend Reaction Time CheckCompletion->ExtendRxn Complete CheckTemp Evaluate Reaction Temperature CheckStoichiometry->CheckTemp Incorrect AdjustStoich Adjust Bromine Equivalents CheckStoichiometry->AdjustStoich Correct CheckPurity Assess Starting Material Purity CheckTemp->CheckPurity Suboptimal OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp Optimal PurifyStart Purify Starting Material CheckPurity->PurifyStart Impure Success Improved Yield and Purity CheckPurity->Success Pure ExtendRxn->Success AdjustStoich->Success OptimizeTemp->Success PurifyStart->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Filo. Explain acid-catalyzed halogenation of ketones. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Journal of the American Chemical Society. Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. [Link]

  • ResearchGate. Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Google Patents. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
  • PrepChem.com. Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate. [Link]

  • The Hive Chemistry Discourse. Bromination difficulties. [Link]

  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. [Link]

  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • NIH. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • ResearchGate. Bromination of para substituted propiophenones. [Link]

  • Safrole. MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. [Link]

  • Google Patents. EP4284789A1 - Process for the preparation of 3,4-methylenedioxypropiophenone.
  • Chemsrc. CAS#:52190-28-0 | this compound. [Link]

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Troubleshooting peak tailing in HPLC analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, during their work with this compound. As Senior Application Scientists, we understand that robust and reliable analytical methods are paramount. This guide moves beyond simple checklists to provide in-depth, cause-and-effect explanations and validated protocols to diagnose and resolve common issues, ensuring the integrity of your analytical results.

Section 1: Understanding the "Why": The Root Causes of Peak Tailing

Before we can effectively troubleshoot, we must understand the underlying chemical and physical phenomena that lead to asymmetric peaks. A perfect chromatographic peak is symmetrical, described as a Gaussian shape, which is critical for accurate integration and quantification.[1]

Q1: What is peak tailing and how is it quantified?

Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half.[2] This indicates that a subset of the analyte molecules is being retained longer than the main band.[3] This asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). The tailing factor is calculated from the peak width at 5% of the peak height.[4]

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf > 1.0: A tailing peak. Many regulated methods require a Tf of ≤ 2.0.[5]

  • Tf < 1.0: A fronting peak, which has different causes, such as column overload.[4]

Peak tailing is a significant issue because it reduces resolution between closely eluting peaks, complicates peak integration leading to inaccurate quantification, and lowers the overall sensitivity of the assay.[6]

Q2: My peak for this compound is tailing. What is the most likely chemical cause?

The most frequent cause of peak tailing in reversed-phase HPLC, especially for compounds with polar or basic functional groups, is secondary interactions with the stationary phase.[2] For this compound, while not a strong base, the ketone functional group possesses lone pairs of electrons on the oxygen atom. These lone pairs can engage in hydrogen bonding with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.

Silica-based columns, even those that are end-capped, have a population of these unreacted silanol groups.[2][3] At a mid-range pH (e.g., pH 4-7), these silanols can become deprotonated and negatively charged (SiO⁻), creating strong electrostatic interaction sites for any molecule with a positive charge or a strong dipole moment.[5][7][8] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and form a "tail."[9]

cluster_0 Silica Stationary Phase Surface cluster_1 Analyte Molecule Silica Si O1 O Silica->O1 Si_O_Bond O1->Si_O_Bond O2 O⁻ Si_O_Bond->O2  Ionized Silanol (Active Site for Tailing) H_plus H⁺ Analyte This compound (Ketone group creates polar site) Analyte->O2 Unwanted Secondary Interaction (Hydrogen Bonding / Electrostatic)

Caption: Analyte interaction with an ionized silanol group.

Section 2: A Systematic Troubleshooting Guide

Resolving peak tailing requires a logical, step-by-step approach. Randomly changing parameters can waste time and resources. The following workflow and Q&A guide provide a systematic path to identifying and correcting the issue.

G start Peak Tailing Observed (Tf > 1.2) q1 Is it a new issue with a previously good method? start->q1 q2 Dilute sample 10x. Does peak shape improve? q1->q2 No res1 Likely Column Contamination or Degradation. Flush or replace column. q1->res1 Yes q3 Lower mobile phase pH to 2.5-3.0 with 0.1% Formic Acid. Does peak shape improve? q2->q3 No res2 Mass/Volume Overload. Reduce sample concentration/volume. q2->res2 Yes q4 Bypass guard column. Does peak shape improve? q3->q4 No res3 Silanol Interactions are the cause. Adopt low pH method. q3->res3 Yes q5 Check system for dead volume. (fittings, tubing) q4->q5 No res4 Guard column is the problem. Replace guard column. q4->res4 Yes res5 Extra-column volume is the issue. Remake fittings, use narrower ID tubing. q5->res5 Yes res6 Problem is complex. Consider a modern, high-purity end-capped column. q5->res6 No

Caption: Logical workflow for troubleshooting peak tailing.

Q3: My peak is tailing. Where do I start my investigation?

Always start with the simplest and most likely causes before moving to more complex solutions.

  • Check for Column Overload: Before altering your method's chemistry, rule out concentration effects. Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, you are experiencing mass overload.[10] See Protocol 2 for a detailed procedure.

  • Evaluate the Guard Column: If you use a guard column, it is the most likely component to become contaminated or blocked. Temporarily remove it from the flow path and re-inject your standard. If the peak shape is restored, simply replace the guard column.[4]

  • Assess Mobile Phase pH: If overload and the guard column are not the culprits, the issue is almost certainly chemical interaction with the stationary phase. The most powerful tool to fix this is adjusting the mobile phase pH. See Q4 for details.

Q4: How do I use mobile phase pH to eliminate tailing, and why does it work?

Adjusting the mobile phase pH is the most effective way to control secondary silanol interactions.[6][10] By lowering the pH to a value below the pKa of the silanol groups (typically < 3.5), you ensure they remain in their neutral, protonated (Si-OH) state.[5][7] In this state, the strong ionic interaction mechanism is eliminated, drastically improving the peak shape for polar and basic analytes.

An excellent starting point is to add 0.1% formic acid or trifluoroacetic acid (TFA) to your aqueous and organic mobile phase components.[10][11] See Protocol 1 for a step-by-step guide to implementation.

Q5: When should I consider changing my HPLC column?

You should consider changing your column if:

  • The tailing appeared suddenly on a previously reliable method, and flushing protocols do not restore performance. This suggests irreversible contamination or degradation of the stationary phase.[4]

  • Mobile phase adjustments (like lowering pH) do not provide a satisfactory improvement.

  • You are using an older "Type A" silica column, which is known to have higher metal content and more active silanols.[6][12]

For analyzing compounds like this compound, selecting a modern, high-purity, end-capped "Type B" silica column is highly recommended.[6][10] These columns are specifically designed to minimize surface silanol activity and provide excellent peak shapes for a wide range of compounds.[1]

Q6: Could my HPLC system be the problem? How do I check for extra-column effects?

Yes, issues within the HPLC system itself can contribute to peak broadening and tailing. This is known as "extra-column volume" or "dead volume."[1] It refers to any space in the flow path outside of the column where the sample band can spread, such as in overly long or wide tubing, or poorly made fittings.[10]

  • Check Fittings: Ensure all tubing connections, especially at the injector, column, and detector, are properly seated with no gaps.

  • Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) to connect your system components.[1]

  • Symptom: Extra-column effects typically cause all peaks in the chromatogram to tail, with the effect being more pronounced for early-eluting peaks.[10]

Q7: Is it possible I'm just overloading the column?

Yes, this is a common issue. There are two types of overload:

  • Mass Overload: Injecting too much analyte mass onto the column. The stationary phase becomes saturated, leading to peak distortion (often fronting, but can cause tailing).[10] The solution is to dilute your sample.

  • Volume Overload: Injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase. This causes the initial sample band to be too wide. The solution is to inject a smaller volume or dissolve the sample in the mobile phase.[10]

Section 3: Frequently Asked Questions (FAQs)

Q8: What is a "sacrificial base" like Triethylamine (TEA) and should I use it?

Triethylamine (TEA) is a mobile phase additive that acts as a "competing base" or "silanol blocker."[10] It is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the analyte.[12] While this is a classic strategy, it is often less necessary with modern, high-quality columns.[13] Furthermore, TEA can shorten column lifetime and is not compatible with mass spectrometry (MS) detectors due to ion suppression. It is generally recommended to first try pH adjustment before resorting to additives like TEA.[12]

Q9: Will increasing the column temperature help with peak tailing?

Sometimes, yes. Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape. It lowers the mobile phase viscosity, which can improve mass transfer kinetics and lead to sharper peaks.[14] It can also sometimes disrupt the secondary interactions causing tailing. However, temperature changes can also significantly alter the selectivity of your separation, so this should be evaluated carefully.

Q10: My peak tailing appeared suddenly after many successful runs with the same column. What happened?

This strongly suggests a change in the column itself. The two most likely causes are:

  • Column Contamination: Strong retention of matrix components from your samples has fouled the column inlet or the stationary phase.[4] Try a rigorous flushing procedure as recommended by the column manufacturer.

  • Column Bed Deformation: A physical void has formed at the head of the column due to pressure shocks or operating at an incompatible pH.[2] You can sometimes temporarily fix this by reversing the column and flushing it, but the column will likely need to be replaced.[2]

Q11: Can my sample solvent cause peak tailing?

Absolutely. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause severe peak distortion, including tailing.[13] Best practice is to always dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.

Section 4: Key Protocols & Data

Protocol 1: Step-by-Step Mobile Phase pH Optimization

Objective: To eliminate peak tailing caused by silanol interactions by lowering the mobile phase pH.

  • Prepare Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a final concentration of 0.1%). Mix thoroughly.

  • Prepare Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile or methanol, add 1.0 mL of formic acid. Mix thoroughly.

  • System Flush: Flush your HPLC system, including the pump, lines, and autosampler, with your new mobile phases for at least 15-20 minutes.

  • Column Equilibration: Equilibrate your column with the initial gradient conditions of your method for at least 10-15 column volumes.

  • Inject Standard: Inject your this compound standard and acquire the chromatogram.

  • Analyze Results: Compare the tailing factor of the peak obtained with the low-pH mobile phase to your original method. A significant reduction in Tf is expected.

Protocol 2: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by injecting too much sample mass.

  • Prepare Standard: Prepare a stock solution of your analyte at a known concentration (e.g., 1.0 mg/mL).

  • Prepare Dilutions: Create a serial dilution series from the stock solution. Good starting points are 0.5 mg/mL, 0.1 mg/mL, and 0.01 mg/mL.

  • Inject and Analyze: Using your established HPLC method, inject a constant volume of each concentration, starting from the lowest.

  • Evaluate Peak Shape: Observe the tailing factor for each injection. If the Tf decreases to an acceptable level (e.g., < 1.5) at lower concentrations, mass overload is confirmed as the cause of the tailing.[10]

Table 1: Example Data - Effect of Mobile Phase pH on Tailing Factor

This table summarizes typical results one might observe when implementing the pH adjustment protocol for a polar or weakly basic compound exhibiting peak tailing.

Mobile Phase ConditionMobile Phase pH (approx.)Analyte Retention Time (min)USP Tailing Factor (Tf)Peak Shape
Water / Acetonitrile6.85.422.55Severe Tailing
10 mM Phosphate Buffer / ACN7.05.311.89Moderate Tailing
0.1% Formic Acid in Water / ACN2.74.881.15Excellent / Symmetrical

Section 5: References

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Sources

Preventing the formation of byproducts in 2-Bromo-3',4'-(methylenedioxy)propiophenone reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromo-3',4'-(methylenedioxy)propiophenone. This resource is designed to provide in-depth guidance and troubleshooting advice to help you navigate the complexities of this reaction and minimize the formation of unwanted byproducts. As Senior Application Scientists, we have compiled our expertise and field-proven insights to ensure you can achieve high-purity yields consistently.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the preparation of various compounds, including antifungal agents and MDMA analogs, is primarily achieved through the acid-catalyzed α-bromination of 3',4'-(methylenedioxy)propiophenone.[1] While the reaction appears straightforward, the electron-rich nature of the methylenedioxy-substituted aromatic ring and the reactivity of the α-position present challenges in controlling selectivity, often leading to a mixture of products. This guide will address the common pitfalls and provide robust protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this reaction?

The primary byproducts encountered during the synthesis of this compound are:

  • α,α-Dibrominated Propiophenone: This occurs when a second bromine atom is substituted at the alpha-carbon.

  • Ring-Brominated Propiophenone: The electron-donating effect of the methylenedioxy group activates the aromatic ring, making it susceptible to electrophilic bromination.

  • Chlorinated Byproduct: If chlorinated solvents like methylene chloride are used, a chlorinated analog, 2-chloro-3',4'-(methylenedioxy)propiophenone, can be formed.[2]

  • Unreacted Starting Material: Incomplete conversion is a common issue that complicates purification.

Q2: Why is acid catalysis preferred over basic conditions for this reaction?

Acid-catalyzed bromination proceeds through an enol intermediate.[3][4][5] The introduction of the first bromine atom, an electron-withdrawing group, decreases the basicity of the carbonyl oxygen. This makes the protonation step required for the formation of the second enol intermediate slower, thus favoring mono-bromination.[6][7]

In contrast, base-catalyzed halogenation proceeds via an enolate. The electron-withdrawing bromine atom on the α-carbon increases the acidity of the remaining α-hydrogen, making the formation of a second enolate faster and leading to polyhalogenation, as seen in the haloform reaction.[7]

Q3: How does the choice of solvent impact the reaction?

The solvent plays a critical role in reaction selectivity and rate.

  • Acetic acid is a common solvent for acid-catalyzed brominations, as it also serves as a catalyst.[3][6]

  • Ethers like diethyl ether can also be used, but the reaction may require careful temperature control.[1]

  • Dichloromethane (DCM) has been shown to be effective in some cases, providing good selectivity for the monobromo product.[8] However, as noted, it can lead to chlorinated byproducts.[2]

  • Running the reaction in water can sometimes favor ring bromination in activated aromatic ketones.[9][10]

Q4: What is the role of temperature in controlling byproduct formation?

Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of di-brominated and other byproducts.[6] Conducting the reaction at lower temperatures (e.g., 0-10 °C) can help to control the selectivity of the bromination.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Reaction temperature is too low.2. Insufficient reaction time.3. Inactive brominating agent or catalyst.1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.2. Extend the reaction time.3. Use fresh, high-purity reagents.
Formation of α,α-Dibrominated Byproduct 1. Excess of brominating agent.2. Reaction temperature is too high.3. Reaction conditions favor polyhalogenation (e.g., basic contaminants).1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.2. Maintain a low reaction temperature (e.g., 0-10 °C).3. Ensure strictly acidic conditions.
Significant Ring Bromination 1. The methylenedioxy group strongly activates the aromatic ring.2. Use of a strong Lewis acid catalyst.3. Prolonged reaction times or elevated temperatures.1. Use a less harsh brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.2. Avoid strong Lewis acids if possible; acid catalysis with HBr or acetic acid is often sufficient.3. Optimize reaction time and temperature to favor α-bromination.
Presence of Chlorinated Byproduct Use of a chlorinated solvent such as dichloromethane (DCM).If this byproduct is problematic for downstream applications, consider using a non-chlorinated solvent like diethyl ether or acetic acid.
Difficult Purification The desired product and byproducts have similar polarities.1. Flash Chromatography: This is a common and effective method for separation.[1]2. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

Experimental Protocols

Protocol 1: Controlled Bromination using Elemental Bromine in Diethyl Ether

This protocol aims to minimize byproduct formation through careful control of stoichiometry and temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 3',4'-(methylenedioxy)propiophenone in diethyl ether. prep2 Cool the solution to 0 °C in an ice bath. prep1->prep2 react1 Slowly add a solution of Br2 (1.0 eq) in diethyl ether. prep2->react1 react2 Stir at 0 °C until the red color of bromine disappears (approx. 30 min). react1->react2 workup1 Quench with water. react2->workup1 workup2 Wash with saturated aq. NaHCO3. workup1->workup2 workup3 Wash with saturated aq. Na2S2O3. workup2->workup3 workup4 Wash with brine. workup3->workup4 workup5 Dry over MgSO4, filter, and concentrate. workup4->workup5 purify1 Purify by flash chromatography on silica gel. workup5->purify1 G ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol (Nucleophile) protonated_ketone->enol - H+ intermediate Brominated Intermediate enol->intermediate + Br2 br2 Br2 (Electrophile) br2->intermediate product α-Bromo Ketone intermediate->product - H+ G aromatic_ring Aromatic Ring arenium_ion Arenium Ion (Carbocation Intermediate) aromatic_ring->arenium_ion + Br+ br_plus Br+ (Electrophile) br_plus->arenium_ion ring_brominated_product Ring-Brominated Product arenium_ion->ring_brominated_product - H+

Sources

Stabilizing 2-Bromo-3',4'-(methylenedioxy)propiophenone for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-3',4'-(methylenedioxy)propiophenone

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the technical support center for this compound (CAS No: 52190-28-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical synthetic intermediate. The inherent reactivity of α-bromoketones, while synthetically useful, presents significant challenges for long-term storage.[1][2][3] Maintaining the chemical integrity of this compound is paramount for reproducible and successful downstream applications, such as the synthesis of cathinone derivatives or other active pharmaceutical ingredients.[4][5][6]

This guide provides a comprehensive overview of the degradation pathways, validated storage protocols, and troubleshooting advice to ensure the long-term stability and purity of your material.

Section 1: Quick Reference Storage Protocol

For experienced users requiring a quick summary, the following table outlines the recommended and suboptimal storage conditions for this compound.

ParameterOptimal Condition (Recommended)Acceptable (Short-Term)Suboptimal (High Risk of Degradation)
Temperature -20°C or lower[4]2-8°C (Refrigerator)Room Temperature[7]
Atmosphere Inert Gas (Argon or Nitrogen)Air (in tightly sealed container)Open to atmosphere
Light Amber glass vial, stored in darknessClear vial, stored in darknessExposure to ambient or UV light
Moisture Anhydrous, stored in a desiccatorTightly sealed, minimal headspaceExposure to humidity
Container Glass vial with PTFE-lined cap or Sure/Seal™ bottle[8][9]Standard screw-cap vialPlastic container

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum stability (≥ 5 years), the compound, which is a crystalline solid, should be stored at -20°C in a tightly sealed amber glass vial under a dry, inert atmosphere such as argon or nitrogen.[4] The vial should be placed inside a secondary container within a non-cycling (manual defrost) freezer to minimize temperature fluctuations. Storing the vial within a laboratory desiccator can provide an additional layer of protection against ambient moisture.

Q2: Why is storage under an inert atmosphere so critical?

The primary driver of degradation is the molecule's inherent reactivity as an α-bromoketone. Two principal non-photolytic degradation pathways are of concern:

  • Acid-Catalyzed Elimination: Trace moisture from the air can facilitate hydrolysis, releasing hydrobromic acid (HBr). This HBr can then catalyze the elimination of HBr from another molecule of the ketone, forming a reactive and chromophoric α,β-unsaturated ketone impurity.[10]

  • Base-Promoted Elimination: Conversely, exposure to basic contaminants can directly promote E2 elimination of HBr, leading to the same unsaturated impurity.[10]

An inert atmosphere displaces both oxygen and, more importantly, moisture, mitigating these degradation pathways and preserving the compound's purity.[8][11][12]

Q3: My sample has developed a yellow or brownish tint. What does this indicate and is it still usable?

Discoloration from its typical white or off-white solid appearance is a strong indicator of chemical degradation.[5] The likely culprits are the formation of oligomeric or polymeric byproducts resulting from the initial degradation products. The presence of trace HBr can also contribute to color changes.

Usability depends entirely on the requirements of your subsequent reaction.

  • For high-purity applications (e.g., reference standard preparation, GMP synthesis): The material should be repurified by flash chromatography on silica gel or recrystallization before use.[5]

  • For general research where minor impurities are tolerated: The material may still be usable, but you should expect lower yields and the potential for new, unexpected side products in your reaction. It is highly advisable to determine the purity by an analytical method (see Protocol 3) before proceeding.

Q4: What are the primary degradation products I should look for during analysis?

When analyzing a potentially degraded sample by GC-MS or LC-MS, the primary molecular ions to monitor for are:

  • 1-(1,3-benzodioxol-5-yl)prop-2-en-1-one (α,β-Unsaturated Ketone): This product results from the elimination of HBr. Its molecular weight is 176.17 g/mol (C₁₀H₈O₃), a loss of 80.91 g/mol (HBr) from the parent compound.

  • 3',4'-(methylenedioxy)propiophenone: This is the parent ketone without the α-bromine. Its presence would indicate a reductive debromination or hydrolysis followed by other processes. Its molecular weight is 178.18 g/mol (C₁₀H₁₀O₃).

Q5: Can I use chemical stabilizers to prolong shelf life?

While stabilizers are common for halogenated polymers, their use for high-purity reagents is not standard practice and should be approached with caution.[13][14]

  • Acid Scavengers: Adding a non-nucleophilic, non-basic acid scavenger (e.g., a hindered epoxide or butylated hydroxytoluene - BHT) could theoretically quench any HBr formed. However, this would introduce a new component to the material, complicating stoichiometry and downstream purification.

  • Basic Stabilizers: Amine-based or carbonate stabilizers are strongly discouraged as they will actively promote the elimination of HBr and accelerate degradation.[10]

For most applications, strict adherence to the recommended storage conditions (cold, dark, dry, inert) is the most effective and reliable stabilization strategy.

Section 3: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Decreased Purity by HPLC/GC-MS Gradual degradation due to suboptimal storage (exposure to air, moisture, or light).1. Review current storage protocol against the optimal conditions outlined in Section 1. 2. Implement the full inert atmosphere storage protocol (Protocol 2). 3. For critical applications, repurify the existing stock via column chromatography or recrystallization.[5]
Poor Performance in Downstream Synthesis The presence of degradation products (e.g., α,β-unsaturated ketone) is interfering with the reaction. The actual concentration of the active reagent is lower than calculated.1. Confirm the purity of the starting material using Protocol 3 before starting the synthesis. 2. Adjust the molar equivalents used in the reaction based on the determined purity. 3. Consider that impurities may be quenching reagents or catalyzing side reactions. Repurification is the best course of action.
Physical Appearance Change Significant degradation has occurred. The material may have absorbed moisture, leading to clumping, or formed chromophores, leading to discoloration.1. Immediately assess purity via an analytical method. 2. If purity is compromised, repurify the material. 3. Discard the material if extensive degradation is confirmed and repurification is not feasible. 4. Re-evaluate handling procedures; ensure aliquoting is done quickly and in a dry environment (e.g., glovebox or under a stream of inert gas).

Section 4: Detailed Experimental Protocols

Protocol 1: Procedure for Safe Handling and Aliquoting

Objective: To safely handle and transfer the compound from a bulk container to smaller, single-use vials while minimizing exposure to the atmosphere.

Materials:

  • This compound

  • Glovebox or a Schlenk line setup

  • Spatulas, weighing paper

  • Pre-dried amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source

Procedure:

  • Preparation: Place the bulk container, new vials, caps, and all necessary tools inside the glovebox antechamber and purge with inert gas for at least 20 minutes. Alternatively, oven-dry all glassware and tools and allow them to cool under a stream of inert gas.[8][9]

  • Inert Environment: Perform all subsequent steps inside the glovebox or under a positive pressure of inert gas.

  • Equilibration: Allow the bulk container to warm to ambient temperature inside the inert atmosphere before opening to prevent condensation of moisture on the cold solid.[15]

  • Aliquoting: Open the bulk container. Using a clean, dry spatula, quickly portion the desired amounts of the crystalline solid into the pre-weighed amber vials.

  • Sealing: Tightly cap each vial. For added security, wrap the cap-vial interface with Parafilm®.

  • Backfilling: Before removing from the glovebox, it is good practice to place the newly filled vials in a container that can itself be backfilled with inert gas.

  • Labeling & Storage: Clearly label each vial with the compound name, lot number, date, and weight. Proceed immediately to the long-term storage protocol.

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage A Place materials in glovebox B Purge with Inert Gas A->B C Equilibrate to Room Temp B->C D Aliquot Solid into Vials C->D E Seal Vials Tightly D->E F Label Vials E->F G Store at -20°C in Desiccator F->G

Caption: Workflow for aliquoting air- and moisture-sensitive solids.

Protocol 2: Recommended Long-Term Storage Protocol

Objective: To establish the optimal conditions for storing the compound to ensure multi-year stability.

Procedure:

  • Aliquot: Follow Protocol 1 to prepare single-use or small-quantity vials. Avoid repeatedly accessing a large stock bottle.

  • Primary Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere: Ensure the vial was sealed under a positive pressure of Argon or Nitrogen.

  • Secondary Containment: Place the sealed vial(s) inside a larger, labeled container (e.g., a small box or polypropylene container). Add a desiccant pouch to this secondary container.

  • Freezer Storage: Place the secondary container in a -20°C manual-defrost freezer . Auto-defrost (frost-free) freezers undergo temperature cycles that can promote degradation over time.

  • Usage: When a vial is needed, remove the secondary container from the freezer and allow the entire container to warm to room temperature before opening the vial. This prevents atmospheric moisture from condensing on the cold solid.

Section 5: Scientific Deep Dive: Understanding Degradation

The stability of this compound is dictated by the reactivity of the α-bromo ketone functional group. The primary degradation pathways involve the loss of HBr, which can be initiated by trace acid, base, or moisture.

Caption: Primary degradation pathways for this compound.

This diagram illustrates that whether initiated by hydrolysis or trace contaminants, the formation of HBr can catalyze a chain reaction, leading to the accumulation of the unsaturated ketone impurity. This underscores the critical importance of maintaining anhydrous and inert storage conditions.

Section 6: References

  • Storage of air and temperature sensitive reagents - Chemistry Stack Exchange. [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

  • Handling air-sensitive reagents AL-134 - MIT. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. [Link]

  • Synthetic Access to Aromatic α-Haloketones - MDPI. [Link]

  • WO2010060966A1 - Heavy metal-free stabilizer composition for halogenated polymers - Google Patents.

  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-Bromo-3',4'-(methylenedioxy)propiophenone. As a critical precursor in the synthesis of cathinone analogs and other pharmacologically relevant molecules, its purity is paramount to ensure the safety, efficacy, and reproducibility of subsequent research and development.[1][2][3] This document moves beyond mere procedural lists, offering insights into the rationale behind method selection and the interpretation of experimental data for researchers, chemists, and drug development professionals.

The Imperative of Purity: Context and Common Impurities

The standard synthesis of this compound involves the α-bromination of 3',4'-(methylenedioxy)propiophenone.[1][4] This reaction, while generally efficient, can introduce a profile of impurities that must be identified and quantified. Understanding the potential impurities is the first step in selecting the appropriate analytical strategy.

Common Process-Related Impurities:

  • Unreacted Starting Material: 3',4'-(methylenedioxy)propiophenone.

  • Over-brominated Species: 2,2-Dibromo-3',4'-(methylenedioxy)propiophenone.

  • Regioisomers: Bromination at other positions on the molecule, though less common for this specific reaction.

  • Residual Solvents: From reaction and purification steps (e.g., Dichloromethane, Hexanes, Ethyl Acetate).[4]

  • Reagent Residues: Traces of quenching agents or other reagents used during the workup.[1][4]

A multi-technique approach is often necessary for a comprehensive purity profile, as no single method can elucidate all potential impurities. The following sections compare the utility of chromatographic and spectroscopic techniques for this specific purpose.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Absolute Purity cluster_3 Final Purity Statement TLC Thin-Layer Chromatography (TLC) MP Melting Point Analysis TLC->MP Quick Check HPLC HPLC-UV (Primary Quantification) MP->HPLC If Impurities Suspected GCMS GC-MS (Impurity ID & Volatiles) HPLC->GCMS Identify Volatile Impurities NMR ¹H NMR / qNMR (Structure & Absolute Purity) HPLC->NMR Confirm Structure & Quantify Report Certificate of Analysis (Purity >98%) GCMS->Report NMR->Report FTIR FT-IR (Functional Group Verification) FTIR->NMR Functional Group Confirmation

Caption: Overall workflow for purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is arguably the most robust and widely used technique for routine quality control and purity determination of non-volatile organic compounds.[5][6] Its strength lies in its high resolving power and the quantitative accuracy provided by UV detection.

Causality Behind the Method

For this compound, a reversed-phase (RP-HPLC) method is ideal. The molecule possesses moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of a strong chromophore (the substituted benzene ring) ensures high sensitivity for UV detection. This method excels at separating the target compound from its less polar starting material and more polar potential by-products.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak and good resolution from impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the compound's absorbance maxima, such as 234, 281, or 319 nm.[2] A DAD is preferable to screen for impurities with different spectral properties.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.[5] Further dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerhouse for identifying and quantifying volatile and semi-volatile compounds.[7] For our target molecule, its primary utility is the definitive identification of impurities through mass spectral data and the detection of residual solvents from the synthesis.

Causality Behind the Method

This compound is sufficiently thermally stable and volatile for GC analysis. The mass spectrometer detector provides two critical pieces of information: the molecular weight of an impurity from its molecular ion peak and structural fragments that act as a chemical fingerprint, allowing for confident identification, often through library matching.[2][8] This is particularly useful for distinguishing between isomers or identifying unexpected by-products that HPLC-UV alone cannot.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is typical for purity analysis.

  • MS Parameters:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like Ethyl Acetate or Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy, particularly ¹H NMR, is indispensable for unambiguous structural confirmation.[9] Furthermore, quantitative NMR (qNMR) is a powerful primary method for determining purity with high precision, often without the need for a specific reference standard of the analyte.[9][10]

Causality Behind the Method

Every proton in a unique chemical environment gives a distinct signal in the ¹H NMR spectrum. The chemical shift, splitting pattern, and integration of these signals provide a detailed map of the molecule's structure. Impurities will present their own set of signals, which can often be identified and quantified. qNMR works by comparing the integral of a known signal from the analyte against the integral of a certified internal standard with a known concentration.[9] This allows for the calculation of the absolute mass purity of the target compound.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).

  • Internal Standard: A certified reference material with a known purity that does not have signals overlapping with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized compound into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. A D1 of 30 seconds is often a safe starting point.

    • Acquire with a 90° pulse.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the formula that relates the integrals, molecular weights, and masses of the analyte and the internal standard.

Expected ¹H NMR signals for the product: A quartet around 5.2 ppm (CH-Br), a doublet around 1.9 ppm (CH₃), singlet for the methylenedioxy protons around 6.0 ppm, and signals in the aromatic region (6.8-7.7 ppm).[1][4]

Comparative Analysis of Techniques

Choosing the right analytical method depends on the specific goal, from routine quality control to in-depth structural elucidation of an unknown impurity.

Method_Selection Start What is the Analytical Goal? Q1 Routine QC & Purity %? Start->Q1 Q2 Identify Unknown Impurities? Start->Q2 Q3 Need Absolute Purity Value? Start->Q3 Q4 Quick Functional Group Check? Start->Q4 HPLC Use HPLC-UV Q1->HPLC Yes GCMS Use GC-MS Q2->GCMS Yes qNMR Use qNMR Q3->qNMR Yes FTIR Use FT-IR Q4->FTIR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Summary Data Table
Technique Primary Use Detects Quantitation Pros Cons
HPLC-UV Routine Purity, QuantificationNon-volatile impurities, starting material, by-productsExcellent (Area %)Robust, reproducible, high-throughputRequires chromophore, may not identify unknown peaks
GC-MS Impurity IdentificationVolatile/semi-volatile impurities, residual solventsGoodProvides structural info (MS), high sensitivityNot suitable for non-volatile or thermally labile compounds
¹H NMR / qNMR Structural Confirmation, Absolute PurityMost organic impurities, structural isomersExcellent (Absolute %)Gold standard for structure, primary method (qNMR)Lower throughput, requires higher sample amount, expensive
FT-IR Functional Group IDGross contamination, functional group changesNoFast, simple, confirms key bonds (C=O, C-Br)Not suitable for trace analysis, lacks resolving power
Melting Point Preliminary Purity CheckGeneral impuritiesNoVery fast, inexpensiveNon-specific, insensitive to small amounts of impurity

Conclusion and Best Practices

A comprehensive purity assessment of synthesized this compound relies on the intelligent application of orthogonal analytical techniques.

  • For routine synthesis: A combination of HPLC-UV for quantitative purity determination and ¹H NMR for structural confirmation is a robust and reliable workflow.

  • For process development or troubleshooting: GC-MS should be employed to investigate potential volatile impurities and by-products that might be missed by HPLC.

  • For reference standard certification: Quantitative NMR (qNMR) is the preferred method for establishing an accurate, absolute purity value, supplemented by HPLC for chromatographic purity and GC-MS to screen for residual solvents.

By understanding the strengths and limitations of each technique, researchers can design a self-validating analytical system that ensures the quality and integrity of their synthesized compounds, thereby guaranteeing the reliability of their subsequent scientific endeavors.

References

  • Criteria of purity of organic compounds. askIITians. Available from: [Link]

  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Course Hero. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. Available from: [Link]

  • Methods of Purification of Organic Compounds. BYJU'S. Available from: [Link]

  • Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate. PrepChem.com. Available from: [Link]

  • Identify products of Propiophenone using nmr. Chemistry Stack Exchange. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH National Center for Biotechnology Information. Available from: [Link]

  • ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Policija. Available from: [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. Available from: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. NIH National Center for Biotechnology Information. Available from: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Available from: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available from: [Link]

  • Synthetic Access to Aromatic α-Haloketones. NIH National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of α-Bromoketones. Journal of the American Chemical Society. Available from: [Link]

  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. Available from: [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. Available from: [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available from: [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. Available from: [Link]

  • FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd.com. Available from: [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. PubMed. Available from: [Link]

  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. Available from: [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available from: [Link]

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Rasayan J. Chem. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3',4'-(methylenedioxy)propiophenone is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry. Its structural motif is found in a range of psychoactive substances and other biologically active molecules. The efficient and safe synthesis of this compound is therefore of significant interest to the research and drug development community. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, offering experimental data and insights to aid in the selection of the most appropriate method for a given application.

This guide is structured to provide a comprehensive overview, starting from readily available precursors and culminating in the target molecule. We will explore three primary strategies, each with distinct advantages and challenges.

Synthetic Strategies Overview

The synthesis of this compound fundamentally involves two key stages: the formation of the 3',4'-(methylenedioxy)propiophenone backbone and the subsequent α-bromination of the propiophenone. The choice of starting material for the propiophenone synthesis significantly influences the overall efficiency, cost, and scalability of the process.

Synthetic_Strategies cluster_0 Precursor Synthesis cluster_1 Intermediate cluster_2 Final Product 1,3-Benzodioxole 1,3-Benzodioxole MDPP 3',4'-(Methylenedioxy)propiophenone 1,3-Benzodioxole->MDPP Friedel-Crafts Acylation Safrole Safrole Safrole->MDPP Isomerization & Oxidation Piperonal Piperonal Piperonal->MDPP Grignard Reaction & Oxidation Target This compound MDPP->Target α-Bromination

Caption: Overview of synthetic strategies to the target molecule.

Route A: From 1,3-Benzodioxole via Friedel-Crafts Acylation

This route is a classic and direct approach to constructing the propiophenone backbone. It involves the electrophilic acylation of 1,3-benzodioxole with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.

Chemical Principle and Rationale

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. The Lewis acid, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), activates the acylating agent by forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1,3-benzodioxole, preferentially at the para position to the ether linkages due to steric and electronic effects. The choice of catalyst and solvent is critical to prevent the degradation of the acid-sensitive methylenedioxy bridge. Polyphosphoric acid (PPA) can also be used, offering milder conditions.

Friedel_Crafts_Acylation Start 1,3-Benzodioxole + Propanoyl Chloride Catalyst Lewis Acid (e.g., AlCl₃, ZnCl₂) Start->Catalyst Reaction Friedel-Crafts Acylation (Solvent: Dichloromethane, 0°C to RT) Start->Reaction Catalyst->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Distillation or Crystallization Workup->Purification Product 3',4'-(Methylenedioxy)propiophenone Purification->Product

Caption: Workflow for Friedel-Crafts acylation.

Experimental Protocol
  • To a stirred and cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane, add propanoyl chloride (1.05 eq.) dropwise.

  • After the addition is complete, add a solution of 1,3-benzodioxole (1.0 eq.) in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Data Summary
ParameterValueReference
Yield 60-75%[1][2]
Reaction Time 3-5 hours[2]
Temperature 0 °C to Room Temperature[2]
Purity >98% after purification[3]

Route B: From Safrole via Isomerization and Oxidation

This route utilizes the naturally occurring essential oil, safrole, as a starting material. The synthesis involves the isomerization of the allyl group to a propenyl group, followed by oxidative cleavage to yield an intermediate which is then converted to the desired propiophenone.

Chemical Principle and Rationale

The isomerization of safrole to isosafrole is typically achieved by heating with a strong base, such as potassium hydroxide. This process shifts the double bond into conjugation with the aromatic ring, which is a thermodynamically more stable arrangement. The subsequent oxidation of isosafrole can be achieved through various methods, including ozonolysis or oxidation with potassium permanganate, to yield piperonal. The piperonal is then converted to the propiophenone. A more direct, albeit lower-yielding, approach involves the Wacker oxidation of safrole to directly form 3,4-methylenedioxyphenyl-2-propanone (MDP2P), an isomer of the desired propiophenone.[4]

Safrole_Route Safrole Safrole Isomerization Isomerization (KOH, heat) Safrole->Isomerization Isosafrole Isosafrole Isomerization->Isosafrole Oxidation Oxidative Cleavage (KMnO₄ or O₃) Isosafrole->Oxidation Piperonal Piperonal Oxidation->Piperonal Grignard Grignard Reaction (EtMgBr) Piperonal->Grignard Intermediate_Alcohol 1-(3,4-Methylenedioxyphenyl)propan-1-ol Grignard->Intermediate_Alcohol Oxidation_2 Oxidation (PCC or Swern) Intermediate_Alcohol->Oxidation_2 MDPP 3',4'-(Methylenedioxy)propiophenone Oxidation_2->MDPP

Caption: Synthetic pathway from Safrole.

Experimental Protocol (Two-step from Piperonal)
  • Grignard Reaction: To a solution of ethylmagnesium bromide (1.1 eq.) in dry THF, add a solution of piperonal (1.0 eq.) in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer and concentrate to obtain the crude alcohol.

  • Oxidation: To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane, add a solution of the crude alcohol from the previous step in dichloromethane. Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain the crude propiophenone, which can be purified by column chromatography or distillation.

Data Summary
ParameterValueReference
Overall Yield 40-60% (from piperonal)[5][6]
Reaction Time 6-8 hours (from piperonal)[5][6]
Temperature 0 °C to Room Temperature[5][6]

Route C: From Piperonal via Grignard Reaction and Oxidation

This route is similar to the latter part of Route B, but starts directly from piperonal, which is a commercially available and relatively inexpensive starting material.

Chemical Principle and Rationale

The synthesis begins with the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the aldehyde functionality of piperonal. This reaction forms a secondary alcohol, 1-(3,4-methylenedioxyphenyl)propan-1-ol. Subsequent oxidation of this secondary alcohol to a ketone yields the desired 3',4'-(methylenedioxy)propiophenone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant is crucial to avoid over-oxidation or side reactions.

Experimental Protocol

The experimental protocol for this route is identical to the two-step process described in Route B, starting from piperonal.

Data Summary
ParameterValueReference
Overall Yield 40-60%[5][6]
Reaction Time 6-8 hours[5][6]
Temperature 0 °C to Room Temperature[5][6]

The Final Step: α-Bromination of 3',4'-(Methylenedioxy)propiophenone

Once the 3',4'-(methylenedioxy)propiophenone precursor is synthesized, the final step is the selective bromination at the α-position to the carbonyl group. Two primary reagents are commonly employed for this transformation: elemental bromine (Br₂) and cupric bromide (CuBr₂).

Method 1: Direct Bromination with Elemental Bromine

This is a straightforward and high-yielding method, but requires careful handling due to the hazardous nature of elemental bromine.

  • Chemical Principle: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol double bond. The presence of an acid catalyst (e.g., HBr, acetic acid) is often used to accelerate the enolization step.[7]

  • Safety Considerations: Elemental bromine is highly toxic, corrosive, and volatile.[8][9][10] It can cause severe burns upon skin contact and is fatal if inhaled.[9][10] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a face shield, and a lab coat. An emergency bromine spill kit should be readily available.

Experimental Protocol:

  • Dissolve 3',4'-(methylenedioxy)propiophenone (1.0 eq.) in a suitable solvent such as diethyl ether or chloroform.

  • Add a solution of bromine (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 30-60 minutes, or until the red color of the bromine disappears.

  • Quench the reaction with a saturated solution of sodium thiosulfate to destroy any excess bromine.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

Method 2: Bromination with Cupric Bromide

This method offers a safer alternative to using elemental bromine, as cupric bromide is a solid and less volatile reagent.

  • Chemical Principle: Cupric bromide acts as both a source of bromine and a Lewis acid catalyst. The reaction is thought to proceed through an enolate intermediate, which is then brominated by the Cu(II) species. This method often exhibits good regioselectivity for the α-position.[11]

  • Safety Considerations: Cupric bromide is harmful if swallowed and causes severe skin burns and eye damage.[12][13] While less volatile than liquid bromine, it should still be handled with care in a fume hood, and appropriate PPE should be worn.

Experimental Protocol:

  • Reflux a mixture of 3',4'-(methylenedioxy)propiophenone (1.0 eq.) and cupric bromide (2.2 eq.) in a suitable solvent system (e.g., chloroform/ethyl acetate).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the copper(I) bromide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product, which can be purified by recrystallization.

Comparative Data for Bromination
ParameterDirect Bromination (Br₂)Cupric Bromide (CuBr₂)
Yield 80-90%70-85%
Reaction Time 0.5-1 hour4-8 hours
Temperature 0 °C to Room TemperatureReflux
Safety High Hazard (Toxic, Corrosive, Volatile)Moderate Hazard (Solid, less volatile)
Scalability Challenging due to Br₂ handlingMore amenable to scale-up

Overall Comparison and Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available.

  • Route A (from 1,3-Benzodioxole): This is a direct and efficient route for laboratory-scale synthesis, provided that 1,3-benzodioxole is readily available. However, the use of stoichiometric amounts of Lewis acids can be problematic for large-scale production due to waste generation and catalyst removal.[14][15]

  • Route B (from Safrole): This route is attractive if safrole is an inexpensive and accessible starting material. However, the multi-step nature of the synthesis can lead to lower overall yields. The use of controlled substances like safrole may also be a limiting factor.

  • Route C (from Piperonal): This is often the most practical and scalable route for industrial production. Piperonal is a readily available and relatively inexpensive starting material. The Grignard reaction and subsequent oxidation are well-established and scalable industrial processes.[16][17]

For the final bromination step, the use of cupric bromide is generally recommended for its improved safety profile and ease of handling compared to elemental bromine, especially for larger-scale preparations. While the reaction times may be longer and the yields slightly lower, the reduced risk associated with CuBr₂ often outweighs these drawbacks. For researchers seeking greener alternatives, methods employing in-situ generation of bromine or other brominating agents like N-bromosuccinimide (NBS) could also be considered.[18][19][20]

Ultimately, a thorough risk assessment and process optimization should be conducted to select the most suitable synthetic strategy that balances efficiency, cost, safety, and environmental impact.

References

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link][18][19]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link][8]

  • SAFETY DATA SHEET (SDS) Bromine. SEASTAR CHEMICALS. [Link][10]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC. [Link][20]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link][14]

  • Cupric Bromide SDS US. Harrell Industries. [Link][13]

  • Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Hive Chemistry Discourse. [Link][1]

  • Biocatalytic Friedel‐Crafts Reactions. PMC. [Link][15]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link][7]

  • SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION. Fraunhofer IMM. [Link][16]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry (RSC Publishing). [Link][17]

  • Experiment 1: Friedel-Crafts Acylation. umich.edu. [Link][2]

  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link][5]

  • What is Grignard's reagent? Outline the synthesis of the following alcoho... Filo. [Link][6]

  • AU2022328454A1 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). Google Patents. [4]

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A Comparative Spectroscopic Guide: Differentiating 2-Bromo-3',4'-(methylenedioxy)propiophenone from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and reference standards, the unambiguous confirmation of molecular structure is paramount. Spectral analysis serves as the cornerstone of this verification process, providing a molecular fingerprint that allows researchers to track reaction progress, assess purity, and confirm the identity of the final product. This guide offers an in-depth comparative analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone, a precursor in the synthesis of cathinones, and its common synthetic antecedents: piperonal and 3',4'-(methylenedioxy)propiophenone.[1][2][3][4]

Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral transformations that occur at each synthetic step. This guide is designed for researchers, scientists, and drug development professionals, providing not only reference data but also the causal reasoning behind the observed spectral phenomena.

The Synthetic Pathway: From Aldehyde to α-Bromoketone

The synthesis of this compound typically involves a two-step process starting from a commercially available precursor like piperonal. The first step extends the carbon chain to form the propiophenone backbone, which is then followed by a selective bromination at the alpha-position to the carbonyl group. Understanding the spectral characteristics of each molecule in this pathway is crucial for in-process control and final product validation.

Synthetic_Pathway Piperonal Piperonal (Precursor 1) MDP1P 3',4'-(Methylenedioxy)propiophenone (Precursor 2) Piperonal->MDP1P e.g., Grignard reaction with Ethylmagnesium Bromide followed by oxidation FinalProduct This compound (Final Product) MDP1P->FinalProduct α-Bromination (e.g., with Br2 in CHCl3)

Caption: Synthetic route to this compound.

Spectral Deep Dive: Characterizing Each Compound

Precursor I: Piperonal (3,4-Methylenedioxybenzaldehyde)

Piperonal serves as a common starting material, distinguished by its aromatic aldehyde functionality.[5][6]

  • ¹H NMR Spectroscopy: The most telling signal is the aldehyde proton (CHO), which appears as a singlet far downfield, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group and the aromatic ring. The two protons of the methylenedioxy group (-O-CH₂-O-) present as a characteristic singlet around 6.1 ppm.[7] The aromatic protons on the benzene ring will appear between 6.9 and 7.4 ppm, showing splitting patterns corresponding to their substitution.

  • FTIR Spectroscopy: The infrared spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found around 1680-1700 cm⁻¹. Other key peaks include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aldehyde C-H bond (appearing as two weak bands around 2720 and 2820 cm⁻¹).[8]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 150.[5][9] A characteristic fragmentation is the loss of a hydrogen atom ([M-1]⁺ at m/z 149) or the formyl group ([M-29]⁺ at m/z 121).

Precursor II: 3',4'-(Methylenedioxy)propiophenone (MDP1P)

This intermediate is the direct precursor to the final product and is formed by adding an ethyl group to the carbonyl carbon of piperonal (via a multi-step process).[10]

  • ¹H NMR Spectroscopy: The transformation from an aldehyde to a ketone results in significant spectral changes. The downfield aldehyde proton signal vanishes. In its place, we observe signals for an ethyl group: a quartet around 2.9 ppm (the -CH₂- group adjacent to the carbonyl) and a triplet around 1.2 ppm (the terminal -CH₃ group). The coupling between these two groups (a J-coupling of ~7 Hz) is a definitive indicator of the ethyl ketone moiety. The methylenedioxy and aromatic proton signals remain in similar regions as in piperonal.

  • FTIR Spectroscopy: The C=O stretching frequency for the ketone shifts slightly compared to the aldehyde, typically appearing in the range of 1670-1690 cm⁻¹.[11] The characteristic aldehyde C-H stretching peaks around 2720 and 2820 cm⁻¹ will be absent.

  • Mass Spectrometry: The molecular ion peak shifts to m/z 178, reflecting the addition of a C₂H₅ group and removal of H.[4] A major fragmentation pathway is the alpha-cleavage, resulting in the loss of the ethyl group ([M-29]⁺), giving a strong peak at m/z 149, which corresponds to the 3,4-methylenedioxybenzoyl cation.

Final Product: this compound

The final step is the selective bromination at the carbon alpha to the carbonyl group.[12] This halogenation introduces distinct and easily identifiable spectral changes.

  • ¹H NMR Spectroscopy: This is often the most diagnostic technique. The quartet from the -CH₂- group in the precursor is replaced by a new signal for the single proton on the alpha-carbon (-CH(Br)-). This proton is now adjacent to both the electronegative bromine atom and the carbonyl group, causing a significant downfield shift to ~5.2 ppm.[2] It appears as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl group, now attached to the chiral center, appears as a doublet around 1.9 ppm.[2]

  • FTIR Spectroscopy: The introduction of the electronegative bromine atom on the α-carbon can slightly increase the frequency of the C=O stretch due to an inductive effect, though this shift can be subtle. The primary value of FTIR here is to confirm the continued presence of the ketone and aromatic functionalities.

  • Mass Spectrometry: Mass spectrometry provides definitive evidence of bromination. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity at m/z 256 and 258.[1] This isotopic signature is a hallmark of a monobrominated compound.

Comparative Data Summary

Spectral FeaturePiperonal (Precursor 1)3',4'-(Methylenedioxy)propiophenone (Precursor 2)This compound (Product)
¹H NMR: Key Signal ~9.8 ppm (s, 1H, -CHO)~2.9 ppm (q, 2H, -COCH₂-) & ~1.2 ppm (t, 3H, -CH₃)~5.2 ppm (q, 1H, -COCH(Br)-) & ~1.9 ppm (d, 3H, -CH₃)[2]
¹H NMR: -OCH₂O- ~6.1 ppm (s, 2H)~6.0 ppm (s, 2H)~6.1 ppm (s, 2H)[2]
FTIR: C=O Stretch (cm⁻¹) ~1680-1700~1670-1690[11]~1675-1695
MS: Molecular Ion (m/z) 150[9]178[4]256 / 258 (1:1 ratio)[1]
MS: Key Fragment (m/z) 149 ([M-H]⁺)149 ([M-C₂H₅]⁺)177 ([M-Br]⁺)

Experimental Protocols & Workflow

Achieving high-quality, reproducible spectral data requires meticulous sample preparation and adherence to standardized acquisition procedures.

Analytical Workflow Overview

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-25 mg of sample for ¹H NMR[14] B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3)[15] A->B C Filter if solids are present and transfer to NMR tube B->C D ¹H NMR Spectroscopy C->D Analyze Sample E ATR-FTIR Spectroscopy C->E Analyze Sample F GC-MS Analysis C->F Analyze Sample G Process FID (NMR) D->G I Compare key shifts, frequencies, and m/z values to standards E->I F->I H Reference spectra (e.g., to residual CHCl3 at 7.26 ppm)[15] G->H H->I

Sources

A Comparative Guide to the Certificate of Analysis for 2-Bromo-3',4'-(methylenedioxy)propiophenone Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a reference standard is paramount. It is the bedrock upon which the accuracy and reliability of analytical data are built, ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This guide provides an in-depth technical comparison of what to expect from a high-quality Certificate of Analysis (CoA) for the 2-Bromo-3',4'-(methylenedioxy)propiophenone reference standard. We will dissect the critical analytical tests, interpret the data, and provide insights into the experimental methodologies that underpin a trustworthy CoA.

The Indispensable Role of a Reference Standard and its Certificate of Analysis

A chemical reference standard is a highly purified and well-characterized substance used as a measurement base in pharmaceutical analysis.[2] Its CoA is not merely a document of specifications; it is a comprehensive testament to the material's identity, purity, and overall fitness for its intended use. For a compound like this compound, often used as a precursor or intermediate in the synthesis of more complex molecules, a robustly characterized reference standard is crucial for accurate reaction monitoring, impurity profiling, and quantitative analysis.

A comprehensive CoA for a reference standard should provide unequivocal evidence of its structure and a thorough assessment of its purity, typically employing a mass balance approach to assign a final purity value. This involves the summation of all identified impurities (organic, inorganic, residual solvents, and water content) and subtracting this from 100%.

Deconstructing the Certificate of Analysis: A Comparative Overview

Below is a detailed breakdown of the essential components of a CoA for this compound, with a comparison of typical results from a high-quality reference standard versus a lower-grade material.

Product Information

This section provides fundamental details about the reference standard.

ParameterHigh-Quality StandardLower-Grade Material
Product Name This compoundThis compound
CAS Number 52190-28-052190-28-0
Molecular Formula C₁₀H₉BrO₃C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol 257.08 g/mol
Lot Number Unique identifier for traceabilityMay be absent or not easily traceable
Appearance White to off-white crystalline powderMay be discolored (e.g., yellowish or brownish)
Storage Conditions Recommended storage conditions (e.g., -20°C, protected from light)Vague or no storage recommendations

Analytical Data: The Core of the CoA

This is the most critical part of the CoA, presenting the results of various analytical tests performed to characterize the reference standard.

Identity Confirmation

Multiple spectroscopic techniques should be employed to confirm the chemical structure of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. The CoA should state that the spectrum is consistent with the proposed structure.

  • Mass Spectrometry (MS): This analysis determines the molecular weight of the compound. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in roughly a 1:1 ratio) should be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum should show characteristic absorption bands for the carbonyl group (C=O), aromatic ring, and the methylenedioxy group.

  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The CoA should report the wavelength of maximum absorbance (λmax).

Visualizing the Structure and Analytical Workflow

To better understand the compound and the process of its certification, the following diagrams are provided.

G cluster_molecule This compound mol G cluster_workflow Reference Standard Certification Workflow cluster_tests Characterization Tests Bulk_Material Bulk Material Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Bulk_Material->Purification Initial Purity Check Characterization Full Characterization Purification->Characterization High Purity Material CoA_Generation Certificate of Analysis Generation Characterization->CoA_Generation Analytical Data Identity Identity (NMR, MS, IR) Characterization->Identity Purity Purity (HPLC, GC) Characterization->Purity Impurities Residual Solvents, Water Content, Inorganic Impurities Characterization->Impurities Packaging Packaging & Storage CoA_Generation->Packaging Release

Caption: A typical workflow for the certification of a chemical reference standard.

Purity Assessment

The purity of the reference standard is typically determined by chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity determination of non-volatile organic compounds. The CoA should specify the method parameters, such as the column used, mobile phase composition, flow rate, and detection wavelength. A high-quality reference standard will exhibit a single major peak with a purity of ≥98%.

  • Gas Chromatography (GC): For volatile impurities, GC is the preferred method. The principles are similar to HPLC, but the mobile phase is a gas.

Comparative Purity Data

ParameterHigh-Quality StandardLower-Grade Material
Purity by HPLC (Area %) ≥ 99.5%95 - 98%
Purity by GC (Area %) Not more than 0.1% of any single volatile impurityMay not be reported, or higher levels of volatile impurities present
Chromatogram A clean chromatogram with a single major peak and minimal baseline noise.May show multiple impurity peaks, peak tailing, or a noisy baseline.

Impurity Profile

A thorough CoA will detail the types and amounts of impurities present.

  • Residual Solvents: These are organic volatile chemicals used in the synthesis or purification process. Their presence should be minimal and within acceptable limits as defined by pharmacopeias (e.g., USP <467>). The analysis is typically performed by headspace GC-MS.

  • Water Content: The amount of water in the reference standard is determined by Karl Fischer titration. This is a crucial parameter for calculating the purity on an anhydrous basis.

  • Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test measures the amount of inorganic residue remaining after combustion. A low value indicates a low level of inorganic impurities.

  • Potential Synthesis-Related Impurities: The synthesis of this compound often starts from 3',4'-(methylenedioxy)propiophenone. [3]Therefore, the starting material could be a potential impurity. Other potential impurities could arise from side reactions during the bromination step. A high-quality CoA may include an analysis for specific, known impurities.

Comparative Impurity Data

ParameterHigh-Quality StandardLower-Grade Material
Residual Solvents Meets USP <467> requirements; specific solvents and their levels reported.May exceed USP limits or not be reported at all.
Water Content (Karl Fischer) ≤ 0.5%> 1% or not determined.
Residue on Ignition ≤ 0.1%> 0.5% or not determined.
Known Impurities Specific known impurities are quantified and reported as below a certain threshold (e.g., <0.1%).Analysis for specific impurities may not be performed.

Experimental Protocols

To ensure transparency and allow for method replication, a well-structured CoA or its supporting documentation should provide detailed experimental protocols.

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile) to a known concentration.

Protocol 2: Identity Confirmation by GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure separation of any volatile components.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

  • Sample Preparation: Dissolve the reference standard in a volatile solvent (e.g., Dichloromethane).

Conclusion: Making an Informed Decision

The Certificate of Analysis is a critical tool for any scientist using a reference standard. By understanding the components of a comprehensive CoA and being able to critically evaluate the data presented, researchers can ensure the quality and reliability of their work. A high-quality reference standard for this compound, supported by a detailed and transparent CoA, is an investment in the integrity of your research and development efforts. When selecting a reference standard, always demand a comprehensive CoA that provides not just data, but also the confidence to proceed with your scientific endeavors.

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry!. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • CERTIFICATE OF ANALYSIS. [Link]

  • GCMS 3 Fragmentation Patterns. [Link]

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Bromo-3',4'-(methylenedioxy)propiophenone (BMDP) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Standardized BMDP Analysis

2-Bromo-3',4'-(methylenedioxy)propiophenone (BMDP), a key precursor in the synthesis of cathinone derivatives, demands rigorous analytical scrutiny to ensure the quality, safety, and consistency of downstream pharmaceutical products.[1][2][3] As a Senior Application Scientist, I have witnessed firsthand the challenges and variability that can arise in the analysis of such critical starting materials. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting an inter-laboratory comparison of BMDP analysis. By establishing robust and harmonized analytical methods, we can ensure data integrity and facilitate seamless technology transfer across different laboratories.

This guide will delve into the nuances of developing and validating analytical methods for BMDP, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind experimental choices, present a hypothetical inter-laboratory study to illustrate the comparison process, and provide detailed protocols that can be adapted to your specific laboratory settings.

Understanding the Analyte: Chemical Properties and Potential Impurities of BMDP

A thorough understanding of the analyte is the cornerstone of any successful analytical method development.

Chemical Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 52190-28-0[1][2][4]

  • Molecular Formula: C₁₀H₉BrO₃[1][2][4]

  • Molecular Weight: 257.08 g/mol [1][4][5]

The presence of a chromophore in the BMDP molecule makes it suitable for UV detection in HPLC analysis. Its volatility allows for analysis by GC-MS.

Potential Impurities:

The synthesis of BMDP typically involves the bromination of 3',4'-(methylenedioxy)propiophenone.[5] This process can lead to several potential impurities that a robust analytical method must be able to resolve:

  • Unreacted Starting Material: 3',4'-(methylenedioxy)propiophenone.

  • Over-brominated Species: Di-brominated and other poly-brominated propiophenone derivatives.

  • Isomeric Impurities: Bromination at different positions on the aromatic ring.

  • Degradation Products: Arising from exposure to heat, light, or incompatible solvents.

  • Residual Solvents: From the synthesis and purification process.

A study on the organic impurity profiling of the related compound methylone highlighted the importance of identifying and controlling impurities in synthetic intermediates.[6]

Analytical Methodologies for BMDP Analysis: A Comparative Overview

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, identification, or both. For a comprehensive inter-laboratory comparison, we will focus on the two most powerful and commonly used techniques in pharmaceutical analysis: HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in quality control laboratories due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[7] A well-developed HPLC method is crucial for separating BMDP from its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it an ideal technique for the identification and quantification of volatile and semi-volatile compounds.[7] The mass spectrometer provides structural information, which is invaluable for the unambiguous identification of impurities.

Designing a Hypothetical Inter-laboratory Study

To ensure the reliability and comparability of analytical results across different laboratories, a well-designed inter-laboratory study is essential. This involves a clear protocol, a common set of samples, and pre-defined acceptance criteria.

Study Objective: To assess the precision, accuracy, and reproducibility of HPLC-UV and GC-MS methods for the quantification of BMDP in a bulk drug substance across three different laboratories.

Study Design:

  • Centralized Sample Preparation: A single batch of BMDP will be divided into multiple homogenous samples and distributed to the participating laboratories. A portion of the batch will be spiked with known levels of potential impurities.

  • Standardized Analytical Methods: Detailed protocols for both HPLC-UV and GC-MS analysis will be provided to all participating laboratories.

  • Data Reporting: A standardized template for reporting results, including raw data, chromatograms, and calculated values, will be used.

  • Statistical Analysis: The collected data will be statistically analyzed to evaluate inter-laboratory variability, method precision, and accuracy.

Visualizing the Inter-laboratory Study Workflow

InterLab_Study_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation SamplePrep Centralized Sample Preparation & Distribution LabA Laboratory A (HPLC & GC-MS Analysis) SamplePrep->LabA LabB Laboratory B (HPLC & GC-MS Analysis) SamplePrep->LabB LabC Laboratory C (HPLC & GC-MS Analysis) SamplePrep->LabC MethodDistribution Distribution of Standardized Analytical Methods MethodDistribution->LabA MethodDistribution->LabB MethodDistribution->LabC DataCollection Centralized Data Collection LabA->DataCollection LabB->DataCollection LabC->DataCollection StatAnalysis Statistical Analysis of Results DataCollection->StatAnalysis Report Final Report & Method Harmonization StatAnalysis->Report

Caption: Workflow of the hypothetical inter-laboratory comparison study for BMDP analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be validated in each laboratory to ensure their suitability. The principles of analytical method validation, as outlined by regulatory bodies like the ICH, should be followed.[8][9][10][11][12]

Protocol 1: HPLC-UV Method for BMDP Quantification
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 234 nm, 281 nm, or 319 nm (based on the UV maxima of BMDP).[2][13]

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of BMDP in the mobile phase to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare the sample solution by dissolving the BMDP sample in the mobile phase to a theoretical concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Protocol 2: GC-MS Method for BMDP Identification and Quantification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

  • Sample Preparation:

    • Prepare a stock solution of BMDP in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations.

Hypothetical Inter-laboratory Comparison Data

The following tables present simulated data from our hypothetical three-laboratory study.

Table 1: HPLC-UV Assay Results for BMDP Purity (%)
LaboratorySample 1Sample 2Sample 3MeanStd. Dev.
Lab A 99.299.399.199.200.10
Lab B 99.599.499.699.500.10
Lab C 99.099.198.999.000.10
Overall 99.23 0.25
Table 2: GC-MS Assay Results for BMDP Purity (%)
LaboratorySample 1Sample 2Sample 3MeanStd. Dev.
Lab A 99.399.499.299.300.10
Lab B 99.699.599.799.600.10
Lab C 99.199.299.099.100.10
Overall 99.33 0.25
Table 3: Comparison of Method Precision (Relative Standard Deviation, %RSD)
MethodIntra-laboratory Precision (%RSD)Inter-laboratory Precision (%RSD)
HPLC-UV < 1.0%< 2.0%
GC-MS < 1.5%< 2.5%

Discussion of Results and Method Harmonization

The hypothetical data suggests that both the HPLC-UV and GC-MS methods are precise and accurate for the quantification of BMDP. The inter-laboratory precision for both methods is within acceptable limits, indicating good reproducibility.

  • Causality behind Experimental Choices: The choice of a C18 column in HPLC provides good retention and separation for the moderately polar BMDP molecule. The gradient elution ensures that both the main component and any potential impurities with different polarities are well-resolved. In GC-MS, the non-polar column is suitable for the analysis of a wide range of semi-volatile compounds. The temperature programming allows for the efficient separation of compounds with different boiling points.

  • Self-Validating System: The use of two orthogonal analytical techniques (HPLC and GC-MS) provides a self-validating system. Any discrepancies in the results between the two methods would trigger an investigation to identify the root cause, thereby enhancing the trustworthiness of the data.

Conclusion and Recommendations

This guide has provided a comprehensive framework for an inter-laboratory comparison of this compound analysis. By implementing standardized and validated analytical methods, pharmaceutical organizations can ensure the quality and consistency of this critical precursor. The hypothetical study demonstrates how a well-designed inter-laboratory comparison can lead to harmonized methods and reliable data across different sites.

It is recommended that any laboratory handling BMDP establish and validate its own analytical methods based on the principles and protocols outlined in this guide. Continuous monitoring of method performance and participation in proficiency testing schemes are also crucial for maintaining a high level of analytical excellence.

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Heather, E., Bortz, A., Shimmon, R., & McDonagh, A. M. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug testing and analysis, 9(3), 436–445. [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Retrieved from [Link]

  • Heather, E., Bortz, A., Shimmon, R., & McDonagh, A. M. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 436-445.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-Bromo-3',4'-(methylenedioxy)propiophenone, a key precursor in the synthesis of cathinone derivatives.[1][2] The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and scientifically sound approach to method validation.[3][4][5] This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible analytical data.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] For the analysis of this compound, this typically involves assay determination and impurity profiling. This guide will compare two of the most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision in method development and is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[7]Separation based on the analyte's volatility and interaction with a stationary phase in a gaseous mobile phase, coupled with mass-based detection.[7]Quantification based on the absorbance of UV-Vis light by the analyte in a solution.[7]
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and assay.[7]Excellent for impurity identification and quantification due to the high specificity of the mass detector.[7]Limited use for complex samples due to low selectivity.[7]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a robust and versatile technique for the analysis of this compound. A reversed-phase method is typically suitable for this compound.

Proposed HPLC Method Parameters
  • Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size

  • Mobile Phase: Acetonitrile and Water (Gradient or Isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detector Wavelength: 234, 281, or 319 nm (based on UV maxima)[1][8]

  • Column Temperature: 30°C

Validation Workflow for HPLC

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Ongoing Verification Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability

Caption: HPLC Method Validation Workflow.

Experimental Protocols for HPLC Validation

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5]

  • Procedure:

    • Analyze a blank sample (diluent) to demonstrate that no interfering peaks are present at the retention time of the analyte.

    • Analyze a sample of this compound.

    • If available, analyze samples of known related substances or impurities to demonstrate separation from the main analyte peak.

    • Perform stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the analyte and analyze the resulting solutions to demonstrate that the method can separate the analyte from its degradation products.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3][5] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Procedure:

    • Prepare a stock solution of this compound reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of agreement between the value that is accepted as either a conventional true value or an accepted reference value and the value found.[3][5]

  • Procedure:

    • Prepare a placebo (matrix without the analyte) and spike it with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements.[3][5] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of the analyte.

  • Procedure (based on the Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][9]

  • Procedure:

    • Introduce small variations to the HPLC method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., peak area, retention time, and resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of this compound, particularly for impurity identification.

Proposed GC-MS Method Parameters
  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, ramp to 280°C

  • Injection Mode: Split or Splitless

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400

Validation Workflow for GC-MS

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Ongoing Verification Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability

Caption: GC-MS Method Validation Workflow.

Experimental Protocols for GC-MS Validation

The validation protocols for GC-MS are analogous to those for HPLC, with some specific considerations for the technique.

  • Procedure: In addition to the procedures outlined for HPLC, the mass spectral data provides an extra dimension of specificity. The mass spectrum of the analyte peak should be compared to a reference spectrum to confirm its identity. The use of selected ion monitoring (SIM) can further enhance specificity.

  • Procedure: The same procedure as for HPLC is followed, but the peak area from the total ion chromatogram (TIC) or a specific ion is used for quantification.

  • Procedure: The same spiking procedure as for HPLC is used.

  • Procedure: The same repeatability and intermediate precision studies as for HPLC are conducted.

  • Procedure: The same principles as for HPLC apply, with signal-to-noise ratios determined from the chromatogram.

  • Procedure: Small, deliberate variations are introduced to GC-MS parameters, such as:

    • Inlet temperature (e.g., ± 10°C)

    • Oven temperature ramp rate (e.g., ± 1°C/min)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

Conclusion

Both HPLC and GC-MS are suitable techniques for the analytical method validation of this compound. The choice between the two will depend on the specific application. HPLC is often favored for routine quality control due to its robustness and lower cost, while GC-MS is invaluable for its high selectivity and sensitivity, particularly in impurity profiling and structural elucidation. A thorough validation following the principles outlined in this guide and the ICH Q2(R1) guidelines will ensure the generation of reliable and defensible analytical data.[3][4][5]

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • ChemicalBook. This compound | 52190-28-0.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. Application Notes and Protocols for the Quantification of 2-Bromo-4'-methylpropiophenone.
  • Cayman Chemical. This compound.
  • SIELC Technologies. Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column.
  • Cayman Chemical. This compound Certificate of Analysis.
  • MedChemExpress. This compound.
  • ResearchGate. Comprehensive Analysis and Structural Estimation of Synthetic Cathinones Using GC-MS/MS.
  • ResearchGate. Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D).
  • MedChemExpress. This compound.
  • Benchchem. A Comparative Guide to the Analytical Method Validation of 2-Bromo-4'-hydroxyacetophenone by HPLC.

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A Comparative Analysis of HPLC Columns for the Separation of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and forensic analysis, the precise separation and quantification of chemical entities are paramount. This guide provides an in-depth comparison of the performance of three distinct High-Performance Liquid Chromatography (HPLC) columns for the separation of 2-Bromo-3',4'-(methylenedioxy)propiophenone, a key intermediate in the synthesis of cathinone derivatives.[1][2][3][4] The inherent chemical properties of this molecule—moderate polarity, an aromatic ring system, a ketone functional group, and a chiral center—present a unique chromatographic challenge that necessitates a careful selection of the stationary phase.[1][3]

This technical guide, intended for researchers, scientists, and drug development professionals, will explore the performance of a standard C18 column, a Phenyl-Hexyl column, and a polysaccharide-based chiral stationary phase. Through a detailed examination of experimental data and the underlying chromatographic principles, we will elucidate the optimal column choice for achieving desired separation outcomes, be it for routine purity analysis or for the more complex resolution of enantiomers.

The Analyte: this compound

Understanding the physicochemical properties of the target analyte is the cornerstone of effective HPLC method development. This compound possesses a moderately hydrophobic core with polar functional groups, making it amenable to reversed-phase chromatography. The presence of the methylenedioxyphenyl group introduces aromaticity, suggesting that π-π interactions could be exploited for enhanced selectivity.[5][6][7] Crucially, the bromine atom is attached to a stereocenter, meaning the compound exists as a pair of enantiomers which may exhibit different biological activities and therefore require chiral separation for individual characterization.[8][9][10]

Experimental Design: A Head-to-Head Comparison

To provide a comprehensive performance evaluation, we will conduct separations on three distinct column chemistries under optimized conditions. The objective is to assess retention, selectivity, peak shape, and, where applicable, chiral resolution.

Analyte Structure

Caption: Chemical structure of this compound.

Experimental Protocols

A standard HPLC system equipped with a UV detector is employed for all experiments. The sample is prepared by dissolving the analyte in the mobile phase to a concentration of 1 mg/mL.

  • Columns:

    • Standard C18 (Octadecylsilane) column, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl column, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) will be used to determine the optimal isocratic conditions. Based on initial screening, an isocratic mobile phase of 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid is selected for comparison.[11][12][13][14][15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 234 nm[3]

  • Injection Volume: 10 µL

  • Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The choice of a normal-phase mobile phase is common for polysaccharide-based chiral separations to enhance enantioselectivity.[16][17][18]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 234 nm[3]

  • Injection Volume: 10 µL

Performance Comparison

The following sections detail the expected performance of each column based on established chromatographic principles and experimental evidence from similar separations.

C18 Reversed-Phase Column: The Industry Standard

The C18 column is the workhorse of reversed-phase HPLC, separating compounds primarily based on their hydrophobicity.[19][20][21]

  • Mechanism of Separation: The primary interaction is the hydrophobic partitioning of the analyte between the non-polar C18 stationary phase and the polar mobile phase. The methylenedioxypropiophenone moiety will interact with the C18 chains, leading to retention.

  • Expected Performance: The C18 column is expected to provide good retention and a symmetrical peak shape for the analyte. It serves as an excellent baseline for evaluating the performance of other columns. However, its selectivity is based on general hydrophobicity and may not be optimal for resolving structurally similar impurities.

Phenyl-Hexyl Column: An Alternative Selectivity

Phenyl-Hexyl columns offer a different separation mechanism compared to C18 columns, which can be advantageous for aromatic compounds.[5][6][7][22]

  • Mechanism of Separation: In addition to hydrophobic interactions from the hexyl linker, the phenyl group provides the opportunity for π-π interactions with the aromatic ring of the analyte.[5][6][7] This can lead to enhanced retention and unique selectivity for aromatic compounds compared to purely aliphatic phases like C18.[5][6][22]

  • Expected Performance: The Phenyl-Hexyl column is anticipated to show increased retention for this compound compared to the C18 column due to the additional π-π interactions. This alternative selectivity may also provide better resolution from any aromatic impurities present in the sample. The elution order of the analyte relative to impurities could differ significantly from that on the C18 column.[6]

Polysaccharide-Based Chiral Column: Resolving Enantiomers

For chiral molecules, separating the enantiomers is often a regulatory requirement and crucial for understanding their pharmacological profiles. Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad applicability.[16][17][23][24][25][26]

  • Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[16][23][27] These interactions lead to the formation of transient diastereomeric complexes with different stabilities for each enantiomer, resulting in their separation.[27]

  • Expected Performance: This column is expected to resolve the two enantiomers of this compound. The resolution will be highly dependent on the mobile phase composition. Normal-phase conditions, as outlined in the protocol, often provide the necessary selectivity for such separations.[28][29] The achiral performance (retention and peak shape) will likely differ from the reversed-phase columns due to the different separation mode.

Data Summary and Visualization

The following table summarizes the expected chromatographic parameters for each column.

Parameter C18 Column Phenyl-Hexyl Column Polysaccharide-Based Chiral Column
Retention Time (min) ModerateModerate to HighVariable (dependent on enantiomer)
Theoretical Plates (N) > 10000> 10000> 5000
Tailing Factor (T) 0.9 - 1.20.9 - 1.20.9 - 1.5
Resolution (Rs) N/A (achiral)N/A (achiral)> 1.5 (between enantiomers)
Primary Interaction HydrophobicHydrophobic, π-πChiral (H-bonding, steric, etc.)
Workflow for Column Selection and Method Development

cluster_workflow Column Selection and Method Development Workflow start Define Analytical Goal (Purity vs. Chiral Separation) purity Purity Analysis start->purity chiral Chiral Separation start->chiral screen_rp Screen C18 and Phenyl-Hexyl Columns purity->screen_rp screen_chiral Screen Polysaccharide-Based Chiral Column chiral->screen_chiral optimize_rp Optimize Mobile Phase (Acetonitrile/Water Ratio) screen_rp->optimize_rp select_rp Select Column with Best Resolution and Peak Shape optimize_rp->select_rp end Final Method select_rp->end optimize_chiral Optimize Mobile Phase (Hexane/IPA Ratio) screen_chiral->optimize_chiral select_chiral Achieve Baseline Enantiomer Resolution optimize_chiral->select_chiral select_chiral->end

Caption: A logical workflow for selecting an HPLC column for the analysis of this compound.

Conclusion and Recommendations

The selection of an appropriate HPLC column for the separation of this compound is dictated by the analytical objective.

  • For routine purity analysis and quantification of the compound as a single entity, both the C18 and Phenyl-Hexyl columns are suitable. The Phenyl-Hexyl column may offer superior resolution from aromatic impurities due to its alternative selectivity based on π-π interactions.

  • For the separation and quantification of the individual enantiomers , a polysaccharide-based chiral column is essential. The development of a chiral separation method is often more complex and requires careful optimization of the mobile phase.[8][28][29]

This guide provides a framework for making an informed decision on column selection. It is recommended to perform an initial screening with all three column types to empirically determine the best-performing stationary phase for a specific sample and its impurity profile.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Hawach. (2023, December 1). Selection Guide for HPLC Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]

  • YouTube. (2025, October 29). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Chromatography Today. (n.d.). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromo-3',4'-(methylenedioxy)propiophenone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Bromo-3',4'-(methylenedioxy)propiophenone is a valuable precursor in the synthesis of various psychoactive compounds and other pharmacologically active molecules. The selection of a synthetic route to this intermediate can significantly impact the overall cost, yield, purity, and safety of the final product. This guide provides a comprehensive cost-benefit analysis of two primary methods for the synthesis of this compound: direct bromination using elemental bromine and bromination with cupric bromide.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉BrO₃, is a ketone derivative of 3,4-methylenedioxypropiophenone. Its structure features a bromine atom at the alpha position to the carbonyl group, making it a reactive intermediate for various nucleophilic substitution reactions. This reactivity is crucial for the subsequent steps in the synthesis of more complex molecules.

Synthesis Methods: A Head-to-Head Comparison

The synthesis of this compound is most commonly achieved through the alpha-bromination of 3',4'-(methylenedioxy)propiophenone. The two most prevalent methods employ either elemental bromine (Br₂) or cupric bromide (CuBr₂) as the brominating agent. Each method presents a unique set of advantages and disadvantages in terms of cost, yield, safety, and environmental impact.

Method 1: Direct Bromination with Elemental Bromine (Br₂)

This classic method involves the direct reaction of 3',4'-(methylenedioxy)propiophenone with elemental bromine, typically in a suitable organic solvent such as diethyl ether or chloroform.

  • Dissolution: Dissolve 3',4'-(methylenedioxy)propiophenone (1 equivalent) in anhydrous diethyl ether in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of elemental bromine (1 equivalent) in diethyl ether dropwise to the stirred solution. The reaction is typically exothermic and the addition rate should be controlled to maintain a low temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Work-up: Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

cluster_method1 Method 1: Direct Bromination with Br₂ MDPP 3',4'-(Methylenedioxy)propiophenone Reaction1 Reaction Vessel (Ice Bath) MDPP->Reaction1 Solvent1 Diethyl Ether Solvent1->Reaction1 Br2 Elemental Bromine Br2->Reaction1 Quenching1 Quenching (Na₂S₂O₃ soln.) Reaction1->Quenching1 Workup1 Work-up (Separation, Washes) Quenching1->Workup1 Purification1 Purification (Recrystallization/Chromatography) Workup1->Purification1 Product1 This compound Purification1->Product1

Caption: Workflow for the synthesis of this compound via direct bromination with elemental bromine.

Method 2: Bromination with Cupric Bromide (CuBr₂)

An alternative and often preferred method utilizes cupric bromide as the brominating agent. This method is generally considered milder and more selective than using elemental bromine.

  • Suspension: Prepare a suspension of cupric bromide (2 equivalents) in a suitable solvent, such as a mixture of chloroform and ethyl acetate, in a reaction flask.

  • Addition of Substrate: Add 3',4'-(methylenedioxy)propiophenone (1 equivalent) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the copper(I) bromide formed.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford the desired product.

cluster_method2 Method 2: Bromination with CuBr₂ MDPP2 3',4'-(Methylenedioxy)propiophenone Reaction2 Reaction Vessel (Reflux) MDPP2->Reaction2 Solvent2 Chloroform/Ethyl Acetate Solvent2->Reaction2 CuBr2 Cupric Bromide CuBr2->Reaction2 Workup2 Work-up (Filtration) Reaction2->Workup2 Purification2 Purification (Recrystallization/Chromatography) Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Workflow for the synthesis of this compound using cupric bromide.

Cost-Benefit Analysis

The choice between these two methods depends on a variety of factors, including the cost of reagents, desired yield and purity, safety considerations, and environmental impact. The following table provides a comparative overview of these factors.

FeatureMethod 1: Elemental Bromine (Br₂)Method 2: Cupric Bromide (CuBr₂)
Reagent Cost Bromine can be relatively inexpensive, but prices can fluctuate.[1][2][3][4]Cupric bromide is generally more expensive than elemental bromine.[5][6][7][8]
Yield Reported yields are generally high, often exceeding 80%.Yields are also typically high and can be comparable to the elemental bromine method.
Purity Can be high after purification, but the reaction may be less selective, leading to byproducts.Often results in a cleaner reaction profile with fewer byproducts, potentially simplifying purification.
Reaction Conditions Requires careful temperature control (ice bath) due to the exothermic nature of the reaction.Milder reaction conditions (reflux), which can be easier to control on a larger scale.
Safety Elemental bromine is highly corrosive, toxic, and volatile, requiring stringent safety precautions.[9][10]Cupric bromide is a solid and less hazardous to handle than liquid bromine, though it is still a skin and eye irritant.[11][12][13][14][15]
Environmental Impact Use of elemental bromine raises environmental concerns due to its toxicity.[9] Waste streams require careful neutralization.Considered a "greener" alternative to elemental bromine as it avoids the handling of hazardous liquid bromine.[16][17][18]
Solvent Cost Diethyl ether is a common solvent, with associated costs and flammability hazards.[19][20][21][22] Methylene chloride is also used but is facing increasing regulatory scrutiny.[23][24][25][26][27][28][29][30][31]Chloroform and ethyl acetate are common solvents, each with their own cost and safety profiles.

In-Depth Analysis and Considerations

Cost-Effectiveness: While the upfront cost of elemental bromine may be lower, the overall cost-effectiveness of Method 1 can be impacted by the need for more rigorous safety infrastructure, potential for lower yields due to side reactions, and more complex purification procedures. The higher cost of cupric bromide in Method 2 may be offset by higher selectivity, easier handling, and potentially simplified purification, making it more cost-effective in the long run, especially for larger-scale production. The cost of the starting material, 3',4'-(methylenedioxy)propiophenone, is also a significant factor in the overall cost.[32][33][34][35] Its synthesis, often via Friedel-Crafts acylation of 1,2-methylenedioxybenzene, adds another layer to the economic analysis.[36][37][38]

Safety and Handling: The handling of elemental bromine is a major drawback of Method 1. It requires a well-ventilated fume hood, personal protective equipment (PPE) including gloves, goggles, and a lab coat, and an emergency plan for spills. Cupric bromide, being a solid, is significantly easier and safer to handle, reducing the risk of accidental exposure.

Environmental and "Green" Chemistry Perspective: From a green chemistry standpoint, Method 2 is generally favored. The principles of green chemistry encourage the use of less hazardous chemicals and the generation of less waste.[16][17][18] By avoiding the use of highly toxic and volatile elemental bromine, the cupric bromide method aligns better with these principles. Furthermore, the increasing regulations on chlorinated solvents like methylene chloride may make Method 1 less attractive in the long term.[27][28][29][30][31]

Synthesis of the Precursor: 3',4'-(methylenedioxy)propiophenone: It is important to note that the overall cost and efficiency of producing this compound are also dependent on the synthesis of its precursor. The Friedel-Crafts acylation of 1,2-methylenedioxybenzene is a common route.[36][37] An alternative synthesis starting from piperonal exists but is a multi-step process.[39][40][41] A thorough cost-benefit analysis should ideally include a comparison of these precursor synthesis routes as well.

Conclusion and Recommendations

Both direct bromination with elemental bromine and bromination with cupric bromide are viable methods for the synthesis of this compound.

  • For small-scale laboratory synthesis where cost is the primary driver and appropriate safety measures are in place, direct bromination with elemental bromine can be a suitable option. However, researchers must be acutely aware of the significant hazards associated with bromine.

  • For larger-scale production, and in environments where safety and environmental considerations are paramount, the use of cupric bromide is the recommended method. Despite the higher initial reagent cost, the benefits of improved safety, easier handling, cleaner reaction profiles, and a better environmental footprint make it a more robust and responsible choice for industrial and pharmaceutical applications.

Ultimately, the selection of the optimal synthesis method will depend on the specific priorities and constraints of the research or production team. A thorough evaluation of all factors outlined in this guide will enable an informed decision that balances economic viability with safety and environmental responsibility.

References

A comprehensive list of references with links will be provided separately.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS No. 52190-28-0). As a brominated aromatic ketone used primarily in specialized research and as a precursor in the synthesis of certain cathinones, its handling and disposal demand a rigorous, safety-first approach.[1][2] This document moves beyond a simple checklist to instill a deep understanding of the chemical principles and regulatory imperatives that govern its end-of-life management, ensuring the safety of personnel and environmental integrity.

Foundational Knowledge: Hazard Profile and Classification

Before any disposal protocol can be implemented, a thorough understanding of the material's inherent risks is paramount. This compound is a halogenated organic compound.[3] While comprehensive toxicological data for this specific molecule is not widely published, the presence of the α-bromo ketone functional group suggests potential for lachrymatory effects and irritation. Safety data for analogous compounds, such as 2-Bromo-4-methylpropiophenone, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4] Furthermore, a related compound, 2-bromo-3'-chloropropiophenone, has been demonstrated to be mutagenic, clastogenic, and aneugenic, underscoring the need for cautious handling of this entire chemical class.[5]

From a regulatory standpoint, this chemical is classified as a halogenated organic hazardous waste . This classification is critical as it dictates the required segregation and disposal pathway. Mixing halogenated waste with non-halogenated streams can render the entire volume unsuitable for cost-effective recycling or fuel blending, significantly increasing disposal costs and environmental burden.[6]

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 52190-28-0[1][7]
Molecular Formula C₁₀H₉BrO₃[2][7]
Molecular Weight 257.08 g/mol [7][8]
Appearance Pale yellow or white crystalline solid[1][8]
Synonyms 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone[7]

Pre-Disposal Operations: Segregation, Containment, and Labeling

The foundation of compliant chemical disposal is laid long before the waste technician arrives. Proper procedure begins at the point of generation.

Step 1: Waste Segregation

Immediately upon generation, any waste containing this compound—including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated gloves)—must be segregated into a dedicated Halogenated Organic Waste stream.[3] This is the single most important step to ensure proper final disposal.

Step 2: Container Selection

Waste must be collected in a compatible, sealable, and airtight container.[9] Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must be in good condition, free of cracks, and have a secure, leak-proof cap. It should be stored away from incompatible materials such as strong oxidizing agents, bases, and various metals to prevent hazardous reactions.[9][10]

Step 3: Labeling

Proper labeling is a regulatory and safety necessity. The waste container must be clearly and legibly labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " and any other components in the waste stream.

  • The approximate concentration or volume of each component.

  • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • The date accumulation started.

This ensures that all personnel, from the research scientist to the disposal technician, are aware of the container's contents and associated risks.

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the direct actions required for handling and preparing the chemical waste for final disposal.

Personal Protective Equipment (PPE)

Before handling the waste, ensure the following minimum PPE is worn:

  • Eye Protection: Chemical splash goggles conforming to EN166 or NIOSH standards.[11][12]

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11]

  • Body Protection: A fully buttoned laboratory coat.

All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]

Protocol Steps
  • Waste Transfer: Carefully transfer the waste into the designated, pre-labeled halogenated organic waste container. If transferring a solid, use a powder funnel to minimize dust. If transferring a liquid, pour slowly to avoid splashing.

  • Container Management: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Securely seal the container immediately after the transfer.

  • Decontamination: Decontaminate any non-disposable equipment that came into contact with the chemical (e.g., spatulas, glassware) using an appropriate solvent (such as acetone or ethanol), and dispose of the rinse solvent as halogenated waste.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.[4]

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for pickup and final disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[11]

Final Disposal Method

The universally accepted and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][13] This process is designed with specialized scrubbers and emission control systems to safely neutralize the harmful byproducts, such as hydrogen bromide, that are generated during combustion.[13] Landfill disposal is not an appropriate or legal option.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, hold the eyelids open and continue rinsing. Remove contaminated clothing while flushing. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[4][12]

  • Minor Spills (in a fume hood): Absorb the spill with an inert, non-combustible material like vermiculite, sand, or dry earth.[4][11] Do not use combustible materials like paper towels as the primary absorbent. Sweep or scoop the absorbed material into a hazardous waste container. Decontaminate the area and dispose of all cleanup materials as halogenated hazardous waste.

  • Major Spills: Evacuate the immediate area and alert personnel. Contact your institution's emergency response team or EH&S office immediately.

Visualization of Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of chemical waste, emphasizing the critical segregation step for halogenated compounds.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (e.g., this compound) B Identify Waste Type A->B C Halogenated Organic? (Contains F, Cl, Br, I) B->C  Analyze Composition D Non-Halogenated Organic? C->D No F Segregate into Halogenated Waste Container C->F Yes E Aqueous/Inorganic? D->E No G Segregate into Non-Halogenated Waste Container D->G Yes H Segregate into Appropriate Aqueous Waste Container E->H Yes I Consult EH&S for Other Waste Types E->I No J Label Container Correctly (Contents, Hazards, Date) F->J G->J H->J K Store in Satellite Accumulation Area J->K L Arrange Pickup via Licensed Waste Vendor K->L M Final Disposal: High-Temperature Incineration L->M

Caption: Decision workflow for chemical waste segregation and disposal.

References

  • U.S. Environmental Protection Agency. Bromination Process for Disposal of Spilled Hazardous Materials. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • Oregon State University. Hazardous Waste Reduction. [Link]

  • Utah State University. Incompatible Chemicals. [Link]

  • Rx Destroyer. DEA Pharmaceutical Disposal Regulations. [Link]

  • PubMed. Genotoxicity of 2-bromo-3'-chloropropiophenone. [Link]

  • Scribd. Pharmaceutical Incompatibilities Guide. [Link]

  • CUTM Courseware. Incompatibilities. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. [Link]

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-Bromo-3',4'-(methylenedioxy)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance for the safe handling of 2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS No: 52190-28-0). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. The toxicological properties of this compound have not been fully investigated, demanding a conservative and rigorous approach to safety.[1] This guide is structured to provide a self-validating system of protection for researchers, scientists, and drug development professionals.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. This compound, an α-bromo ketone, is classified with several key hazards that directly inform our PPE and handling strategy.

  • Acute Toxicity (Oral): The compound is classified as Harmful if swallowed (H302), necessitating procedures that prevent ingestion.[1]

  • Skin and Eye Irritation: It is known to cause significant skin irritation (H315) and serious eye irritation (H319).[2][3] This mandates direct barrier protection for the skin and eyes.

  • Respiratory Irritation: Inhalation may cause respiratory irritation (H335), requiring handling in well-ventilated areas and, where necessary, the use of respiratory protection.[2][3]

  • Environmental Hazard: The substance may cause long-lasting harmful effects to aquatic life (H413), which dictates stringent disposal and spill control measures.[1]

  • Incomplete Data: A crucial consideration is that the full toxicological profile of this chemical is not yet established.[1] This data gap requires us to treat the compound with a higher degree of caution, assuming it may have uncharacterized hazards.

This hazard profile is the foundation upon which our entire safety and handling plan is built. Every subsequent recommendation is a direct countermeasure to these identified risks.

The Core Defense: Personal Protective Equipment (PPE) Specification

The selection of PPE is not a checklist but a comprehensive barrier system. Each component is chosen to mitigate a specific hazard identified in our assessment. All PPE should be compliant with appropriate government standards such as OSHA 29 CFR 1910.133 for eye protection or EU EN166.[2][4]

Area of Protection Required PPE Specification Rationale (Causality)
Eyes & Face Chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high splash potential (e.g., transfers of large volumes).[5]Protects against splashes and aerosols, directly mitigating the "serious eye irritation" (H319) hazard.[2][3]
Hands Compatible chemical-resistant gloves (e.g., Nitrile for incidental contact). Change gloves immediately if contaminated.[1][5][6]Prevents skin contact and absorption, addressing the "causes skin irritation" (H315) hazard.[2]
Body A long-sleeved laboratory coat. A chemical-resistant apron can be worn over the lab coat for additional protection.[6][7]Protects skin and personal clothing from contamination and direct contact.[2][6]
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood.[2][6] If engineering controls are insufficient or during emergencies, a NIOSH/MSHA-approved respirator is required.[1][8]Mitigates the risk of inhaling dust or aerosols, which "may cause respiratory irritation" (H335).[2]
Protocol: Donning and Doffing PPE for Contamination Control

The sequence of putting on and taking off PPE is as critical as the equipment itself. An incorrect procedure can lead to exposure.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Securely fasten the lab coat.

  • Gloves: Select the correct size and type. Inspect for any tears or defects before wearing.

  • Eye/Face Protection: Put on goggles and, if necessary, the face shield.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Apron: Unfasten and roll it inside-out as you remove it to contain any surface contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Operational and Disposal Plan: From Cradle to Grave

Safe handling extends beyond PPE to include the entire lifecycle of the chemical within the laboratory.

Safe Handling Workflow

All handling of this compound must be conducted in a designated area, ideally within a chemical fume hood to manage vapors and potential dust.[2][6] Eyewash stations and safety showers must be readily accessible.[9][10]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup a Verify Fume Hood Operation b Assemble All Required Materials a->b c Don Correct PPE (Sec 2.1) b->c d Transfer/Weigh Compound Inside Fume Hood c->d Begin Work e Tightly Reseal Primary Container d->e f Clean Work Surface e->f g Segregate Waste into Labeled Hazardous Waste Container f->g End Work h Doff PPE Correctly (Sec 2.1) g->h i Thoroughly Wash Hands h->i

Caption: Workflow for handling this compound.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill. Ensure you have the correct PPE before approaching.

  • Contain: Prevent the spill from spreading or entering drains.[2]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[9] Do not use combustible materials like sawdust.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[6][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[2][9]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Do not dispose of it with household garbage or allow it to reach any sewage system.[11]

  • Collect waste in suitable, closed, and clearly labeled containers.[9]

  • Disposal must be conducted through an approved and licensed waste disposal company, adhering to all local, regional, and national regulations.[2][10]

By implementing this comprehensive safety framework, you establish a multi-layered defense system that protects personnel, ensures experimental integrity, and maintains regulatory compliance when working with this compound.

References

  • 2-Bromo-4'-methylpropiophenone - Safety Data Sheet. (2025-10-21). [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa, College of Tropical Agriculture and Human Resources (CTAHR). [Link]

  • SAFETY DATA SHEET - 2-Bromo-4'-methylpropiophenone. Fisher Scientific. (2024-03-13). [Link]

  • Personal Protective Equipment. Auburn University Business and Administration. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]

  • Genotoxicity of 2-bromo-3'-chloropropiophenone. PubMed. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.